Product packaging for 4,6-Dichloroquinoline(Cat. No.:CAS No. 4203-18-3)

4,6-Dichloroquinoline

Cat. No.: B1298317
CAS No.: 4203-18-3
M. Wt: 198.05 g/mol
InChI Key: JZGUMSTXLPEMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dichloroquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2N B1298317 4,6-Dichloroquinoline CAS No. 4203-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUMSTXLPEMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359074
Record name 4,6-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-18-3
Record name 4,6-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dichloroquinoline: Properties, Structure, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloroquinoline (CAS No. 4203-18-3), a pivotal heterocyclic compound in modern medicinal and agricultural chemistry. This document delves into the core chemical and physical properties, elucidates the molecular structure and its influence on reactivity, and details established synthetic protocols. Furthermore, it explores the compound's significant applications as a versatile intermediate, particularly in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to empower innovation.

Introduction: The Strategic Importance of the Dichloroquinoline Scaffold

Quinoline and its derivatives are fundamental scaffolds in the realm of bioactive molecules, exhibiting a wide spectrum of pharmacological activities.[1] Among these, dichlorinated quinolines are of particular interest due to the enhanced reactivity imparted by the halogen substituents, which allows for versatile downstream functionalization. This compound, specifically, serves as a crucial building block in the synthesis of a variety of complex organic molecules.[2][3] Its unique substitution pattern offers a strategic advantage in multistep syntheses, where selective modification of one chloro group over the other is often a key consideration. This guide will explore the intrinsic properties of this compound that make it a valuable tool for the discerning chemist.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 4203-18-3[5]
Molecular Formula C₉H₅Cl₂N[5]
Molecular Weight 198.05 g/mol [5]
Appearance White to gray to brown powder or crystals[5]
Melting Point 104-105 °C[4][5]
Boiling Point 282.0 ± 20.0 °C (Predicted)[5]
Density 1.407 g/cm³[4]
Flash Point 151.3 °C[4]
Solubility Soluble in chloroform. Insoluble in water.[5][6]
Maximum UV Wavelength (λmax) 318 nm (in aqueous ethanol)[5]
Molecular Structure and Reactivity Insights

The arrangement of atoms in this compound dictates its chemical behavior. The quinoline core is an aromatic heterocyclic system, and the positions of the two chlorine atoms are critical to its reactivity profile.

Figure 1: 2D Chemical Structure of this compound.

The key to understanding the reactivity of this compound lies in the electronic effects within the molecule. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The chlorine atom at the C4 position is significantly more labile than the one at the C6 position. This is because the intermediate formed during nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by the adjacent nitrogen atom, which can accommodate the negative charge through resonance.[7] In contrast, the chlorine at the C6 position on the benzene ring portion is less activated. This differential reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization at the C4 position while leaving the C6-chloro group intact for subsequent transformations.[7][8]

Synthesis and Reactivity

The preparation of this compound is a well-established process, and its subsequent reactions are of great interest to synthetic chemists.

Established Synthetic Protocol

A common and effective method for the synthesis of this compound involves the chlorination of 6-chloro-4-hydroxyquinoline.[9] The hydroxyl group at the 4-position is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel equipped with a reflux condenser and a stirrer, 6-chloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride.

  • Reaction Execution: The mixture is heated to reflux and maintained at this temperature for a period of 1 to 4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the excess phosphorus oxychloride is carefully removed, typically by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Neutralization and Precipitation: The acidic aqueous solution is neutralized with a base, such as sodium hydroxide or sodium carbonate solution, until the this compound product precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and ethanol, to yield the final product as white needles.[9][10]

The causality behind using a potent chlorinating agent like POCl₃ lies in its ability to effectively convert the relatively unreactive hydroxyl group of the quinolinol into a good leaving group, which is then displaced by a chloride ion.

synthesis_workflow cluster_start Starting Material cluster_process Reaction cluster_end Product 6-chloro-4-hydroxyquinoline 6-chloro-4-hydroxyquinoline POCl3, Reflux POCl3, Reflux 6-chloro-4-hydroxyquinoline->POCl3, Reflux This compound This compound POCl3, Reflux->this compound

Figure 2: A simplified workflow for the synthesis of this compound.

Key Reactions: Nucleophilic Aromatic Substitution

As previously discussed, the most significant reaction of this compound is the selective nucleophilic aromatic substitution at the C4 position. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.[7][8]

General Experimental Protocol for N-Alkylation:

  • Setup: this compound is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Nucleophile Addition: The desired amine (primary or secondary) is added to the solution, often in a slight excess. A base like potassium carbonate may be added if the amine salt is used or to scavenge the HCl byproduct.

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then worked up, typically by extraction, and the crude product is purified by recrystallization or column chromatography to yield the 4-amino-6-chloroquinoline derivative.[7][11]

The choice of solvent and temperature is crucial; polar aprotic solvents like DMF can accelerate SNAr reactions, while higher temperatures are often required to overcome the activation energy barrier.

Applications in Research and Drug Development

The versatile reactivity of this compound makes it a valuable intermediate in several fields.

Pharmaceutical Intermediates

The primary application of this compound is in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents.[2][3] The 4-aminoquinoline scaffold, readily accessible from this compound, is a well-known pharmacophore for antimalarial activity.

Agrochemicals

Derivatives of this compound are also utilized in the development of agrochemicals, including pesticides and herbicides.[2] The ability to introduce various functional groups allows for the fine-tuning of the biological activity and selectivity of these compounds.

Spectroscopic Characterization

While detailed spectral data for this compound is not always readily available in public databases, its structural features give rise to predictable spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the chlorine atoms will show characteristic chemical shifts.

  • Mass Spectrometry: Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 197 and an (M+2)⁺ peak at m/z 199 with an intensity ratio of approximately 6:1, which is characteristic of a molecule containing two chlorine atoms.[12] Fragmentation would likely involve the loss of chlorine atoms and potentially the quinoline ring system.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: It is classified as an irritant.[4] It may cause skin and serious eye irritation, as well as respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep containers tightly sealed.

Conclusion

This compound is a compound of significant strategic value in organic synthesis. Its well-defined physicochemical properties, coupled with a nuanced reactivity profile dominated by selective nucleophilic substitution at the C4 position, make it an indispensable tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery and agrochemical development, a deep understanding of the principles governing its synthesis and reactivity is essential for leveraging its full potential in creating novel and impactful molecules.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4,6-Dichloroquinoline (CAS No: 4203-18-3) is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern governs a distinct set of physicochemical properties and reactivity, making it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. This guide provides a comprehensive analysis of its core physical and chemical characteristics, spectroscopic profile, solubility, and reactivity. Detailed, field-proven experimental protocols for its characterization are presented, underpinned by the scientific rationale for each procedural step. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific placement of electron-withdrawing chlorine atoms in this compound creates a molecule with tailored reactivity, primarily exploited in the synthesis of antimalarial and antibacterial agents.[1][2] Unlike its more commonly cited isomer, 4,7-dichloroquinoline, the 4,6-substitution pattern offers a different electronic and steric profile, enabling the exploration of alternative chemical space in drug discovery programs.

This guide moves beyond a simple datasheet to provide a causal understanding of why this compound behaves as it does, empowering scientists to leverage its properties with precision.

Core Physicochemical Properties

The fundamental physical constants of a compound dictate its handling, purification, and formulation. The properties of this compound are summarized in the table below, reflecting its nature as a stable, crystalline solid.

PropertyValueSource(s)
CAS Number 4203-18-3[3][4]
Molecular Formula C₉H₅Cl₂N[3][4]
Molecular Weight 198.05 g/mol [3][4]
Appearance White to gray or brown crystalline powder[1]
Melting Point 104 - 108 °C[1]
Boiling Point 282.0 °C (at 760 mmHg)[5]
Density 1.407 g/cm³[5]
Flash Point 151.3 °C[5]
pKa (Predicted) 2.76 ± 0.16[5]
XlogP (Predicted) 3.6[6]

The melting point of 104-108 °C is a critical parameter for quality control, as a depressed and broadened melting range can indicate the presence of impurities. The predicted pKa of 2.76 suggests that the quinoline nitrogen is weakly basic, a consequence of the electron-withdrawing effects of the aromatic ring system and the two chlorine substituents. This has significant implications for its solubility in acidic media and its behavior in physiological environments.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation and purity assessment. While extensive experimental spectra for this compound are not widely published, its expected profile can be expertly predicted based on its structure and comparison with well-documented isomers like 4,7-dichloroquinoline.

UV-Vis Spectroscopy

This compound exhibits a maximum absorbance (λmax) at 318 nm in aqueous ethanol.[5] This absorption corresponds to π→π* electronic transitions within the conjugated quinoline ring system. UV-Vis spectrophotometry serves as a rapid and reliable method for quantifying the concentration of the compound in solution, as detailed in the experimental protocols section.

Infrared (IR) Spectroscopy

An experimental IR spectrum provides confirmation of key functional groups. For this compound, the following characteristic absorption bands are expected:

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring.

  • C-Cl Stretching: Strong bands typically appearing in the 850-750 cm⁻¹ region. The specific frequencies for the C4-Cl and C6-Cl bonds will be distinct.

  • Aromatic C-H Bending (out-of-plane): Bands in the 900-675 cm⁻¹ region, which are highly characteristic of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum will display five signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring.

  • The protons on the pyridine ring (H2, H3) will likely appear as doublets.

  • The protons on the benzene ring (H5, H7, H8) will exhibit a more complex splitting pattern (doublet of doublets, etc.) due to their respective couplings. The chemical shifts will be influenced by the positions of the two chlorine atoms. For instance, H5 (adjacent to the C6-Cl) and H3 (adjacent to the C4-Cl) are expected to be shifted downfield relative to unsubstituted quinoline.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms.

  • Carbons bonded to chlorine (C4 and C6) will exhibit significant downfield shifts.

  • Quaternary carbons (C4, C6, C8a, C4a) will typically show weaker signals than protonated carbons.

  • The chemical shifts provide a definitive map of the carbon skeleton. For comparison, the published ¹³C NMR data for the isomer 4,7-dichloroquinoline can provide a reference for the expected chemical shift ranges of the quinoline ring carbons.[2]

Solubility Characteristics

Solubility is a critical determinant of a compound's utility in both synthetic reactions and biological assays. While specific quantitative solubility data for this compound is sparse, its structural features—a largely nonpolar aromatic system with a weakly basic nitrogen—allow for qualitative predictions.

  • Polar Protic Solvents (e.g., Water, Ethanol): Expected to have low solubility in water due to its predominantly hydrophobic nature. It will likely show moderate solubility in alcohols like ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility in these solvents, which are effective at solvating polar and aromatic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble, consistent with the "like dissolves like" principle. The related isomer, 4,7-dichloroquinoline, is readily soluble in chloroform (50 mg/mL).[7]

  • Aqueous Acids: Solubility is expected to increase significantly in dilute aqueous acids (e.g., 5% HCl) due to the protonation of the basic quinoline nitrogen to form a more polar hydrochloride salt.

Chemical Reactivity: The Regioselectivity of Nucleophilic Aromatic Substitution

The key to the synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine atom at the C4 position is significantly more activated towards Nucleophilic Aromatic Substitution (SₙAr) than the chlorine at the C6 position.

This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack at the C4 position. The C6 position, being on the benzene ring, is less influenced by the ring nitrogen and behaves more like a standard chlorobenzene substituent, making it far less reactive.

This regioselectivity allows for the stepwise functionalization of the molecule, making it an ideal scaffold for building molecular diversity.

G A Prepare Stock Solution (100 µg/mL in Ethanol) B Create Serial Dilutions (Standards: 2-10 µg/mL) A->B C Measure Absorbance of Standards at λmax B->C D Plot Calibration Curve (Abs. vs. Conc.) C->D E Validate (R² > 0.995) D->E G Calculate Concentration using Curve Equation D->G F Measure Absorbance of Unknown Sample F->G

References

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloroquinoline is a halogenated quinoline derivative with the molecular formula C₉H₅Cl₂N and a molecular weight of approximately 198.05 g/mol . As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its unambiguous structural confirmation is paramount.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, will detail the predicted spectral features based on established spectroscopic principles and data from analogous structures. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its distinct substitution pattern on the quinoline ring, dictates its unique spectroscopic fingerprint. The presence of two chlorine atoms and the arrangement of protons on the aromatic rings will result in characteristic chemical shifts, coupling patterns, vibrational modes, and fragmentation patterns.

Caption: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, each integrating to one proton. The electron-withdrawing effects of the nitrogen atom and the chlorine substituents will cause the protons to be deshielded, resulting in chemical shifts typically between 7.0 and 9.0 ppm.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in HzRationale
H-28.5 - 8.8Doublet4.0 - 5.0Adjacent to nitrogen, deshielded. Coupled to H-3.
H-37.4 - 7.6Doublet4.0 - 5.0Coupled to H-2.
H-57.9 - 8.1Doublet~9.0Ortho to a chlorine atom. Coupled to H-7.
H-77.6 - 7.8Doublet of Doublets~9.0, ~2.0Coupled to H-5 and H-8.
H-88.1 - 8.3Doublet~2.0Meta to a chlorine atom. Coupled to H-7.

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
C-2150 - 152Adjacent to nitrogen.
C-3122 - 124Aromatic CH.
C-4148 - 150Attached to chlorine and adjacent to nitrogen.
C-4a127 - 129Bridgehead carbon.
C-5128 - 130Aromatic CH.
C-6133 - 135Attached to chlorine.
C-7130 - 132Aromatic CH.
C-8125 - 127Aromatic CH.
C-8a147 - 149Bridgehead carbon adjacent to nitrogen.

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

Experimental Protocol for ¹³C NMR:

  • Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the quinoline ring and the carbon-chlorine bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (aromatic ring)
1100 - 1000C-Cl stretching
900 - 675C-H out-of-plane bending (aromatic)

Experimental Protocol for IR Spectroscopy (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 197. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed.

    • M⁺: m/z 197 (containing two ³⁵Cl atoms)

    • [M+2]⁺: m/z 199 (containing one ³⁵Cl and one ³⁷Cl atom)

    • [M+4]⁺: m/z 201 (containing two ³⁷Cl atoms)

    • The expected intensity ratio of these peaks will be approximately 9:6:1.

  • Fragmentation: Common fragmentation pathways for chloroaromatic compounds involve the loss of chlorine atoms and the cleavage of the quinoline ring.

    • [M-Cl]⁺: Loss of a chlorine atom, resulting in a fragment at m/z 162.

    • [M-2Cl]⁺: Loss of both chlorine atoms, leading to a fragment at m/z 127.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).

  • Inject the sample into the gas chromatograph (GC) to separate it from any impurities.

  • The separated compound will then be introduced into the mass spectrometer.

  • An electron ionization (EI) source is typically used to generate the molecular ion and fragments.

  • The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record the spectrum.

fragmentation M [C₉H₅³⁵Cl₂N]⁺˙ m/z = 197 M_Cl [M-Cl]⁺ m/z = 162 M->M_Cl -Cl M2 [C₉H₅³⁵Cl³⁷ClN]⁺˙ m/z = 199 M4 [C₉H₅³⁷Cl₂N]⁺˙ m/z = 201 M_2Cl [M-2Cl]⁺ m/z = 127 M_Cl->M_2Cl -Cl

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound relies on a multi-spectroscopic approach. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on fundamental principles and comparison with related structures. By understanding these predicted spectral characteristics and following the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this compound in their work, ensuring the integrity and quality of their scientific endeavors.

References

biological activity screening of 4,6-dichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity Screening of 4,6-Dichloroquinoline Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5][6] This pharmacological diversity has cemented the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. Among the vast library of quinoline analogs, halogenated derivatives are of particular interest as the type and position of the halogen can significantly modulate the compound's physicochemical properties and biological potency.

This guide focuses specifically on the this compound scaffold. While less explored than its famous 4,7-dichloroquinoline isomer (the precursor to the antimalarial drug chloroquine), the 4,6-dichloro arrangement offers a unique electronic and steric profile.[7] The differential reactivity of the chlorine atoms at the C4 and C6 positions provides a versatile platform for synthetic chemists to generate diverse libraries of compounds for biological screening.[8] This document serves as a technical primer for researchers, providing a strategic framework and detailed protocols for systematically screening the biological activities of novel this compound derivatives.

The this compound Core: A Synthetic and Biological Overview

The this compound molecule is a synthetic intermediate, accessible through established chemical reactions, often involving the chlorination of a corresponding hydroxyquinoline precursor using reagents like phosphorus oxychloride.[9] The key to its utility lies in the C4 chlorine, which is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, thiol, or alkoxy side chains.[8][10] The C6 chlorine is less reactive, enabling stepwise functionalization. This synthetic tractability allows for the creation of focused compound libraries designed to probe structure-activity relationships (SAR).

The biological potential of this scaffold is inferred from the extensive research on related quinoline compounds, which are known to target a multitude of cellular processes.[6][11] The primary areas of investigation for new quinoline derivatives, and thus for the 4,6-dichloro-substituted series, are oncology, infectious diseases, and inflammatory conditions.

Spectrum of Biological Activities & Screening Strategies

A systematic approach to screening is crucial for efficiently identifying the therapeutic potential of new chemical entities. The following sections outline the primary biological activities associated with quinoline derivatives and provide detailed workflows for their evaluation.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Library of this compound Derivatives B Anticancer Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Anti-inflammatory Screening (e.g., Cytokine Release Assay) A->D E Apoptosis & Cell Cycle Analysis B->E Active Hits F Kinase Inhibition Assays B->F Active Hits G MBC/MFC Determination C->G Active Hits H Time-Kill Kinetics C->H Active Hits I COX/LOX Enzyme Inhibition D->I Active Hits J Western Blot Analysis D->J Active Hits K Structure-Activity Relationship (SAR) Studies E->K F->K G->K H->K I->K J->K L In Vivo Model Testing K->L

Figure 1: A generalized workflow for the biological activity screening of novel chemical compounds.

Anticancer Activity

Quinoline derivatives exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of cell cycle arrest, and promotion of apoptosis.[12][13] Screening for these activities requires a multi-tiered approach.

Postulated Mechanisms of Action:

  • Kinase Inhibition: Many quinoline-based drugs, such as gefitinib, target the ATP-binding site of tyrosine kinases like EGFR, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[12]

  • Cell Cycle Arrest: Compounds can interfere with the cell division machinery, causing cells to arrest at specific phases (e.g., G2/M), preventing replication.[14]

  • Induction of Apoptosis: Active compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12][15]

  • DNA Intercalation: Some derivatives can bind to DNA, disrupting replication and transcription processes.[16]

G A Primary Screen: Cell Viability (MTT/MTS) Against Cancer Cell Panel B Determine GI50 / IC50 Values A->B C Secondary Screen (Active Compounds): Apoptosis Assay (Annexin V/PI) B->C Potent Hits (GI50 < 10 µM) D Cell Cycle Analysis (Propidium Iodide Staining) B->D Potent Hits (GI50 < 10 µM) E Mechanism of Action Studies: Kinase Inhibition Profiling C->E D->E F Western Blot for Signaling & Apoptotic Markers E->F G Lead Candidate F->G

Figure 2: A detailed workflow for anticancer activity screening and mechanism elucidation.

Experimental Protocol: MTT Cell Viability Assay (Primary Screen)

This protocol provides a method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[16]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom plates.

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • Positive control: Doxorubicin.

    • Vehicle control: DMSO.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration is ≤0.5%.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI50 value using non-linear regression analysis.

Compound ExampleCell LineGI₅₀ (µM)Reference
Quinazoline-chalcone 14gK-562 (Leukemia)0.622[16]
Quinazoline-chalcone 14gHCT-116 (Colon)1.81[16]
4-Aminoquinoline Derivative 5MDA-MB-468 (Breast)8.73[10]
Compound 18 (Quinazoline)MGC-803 (Gastric)0.85[15]
Table 1: Examples of reported cytotoxic activity for related quinoline/quinazoline derivatives.
Antimicrobial Activity

The quinoline core is present in many successful antibacterial agents (e.g., fluoroquinolones).[17] Therefore, screening new this compound derivatives for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC).

  • Objective: To find the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans, Aspergillus niger).[18][19]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • 96-well round-bottom plates.

    • Test compounds dissolved in DMSO.

    • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Growth control (no compound) and sterility control (no inoculum).

  • Procedure:

    • Compound Preparation: Add 50 µL of broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

    • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi in the wells.

    • Inoculation: Add 50 µL of the standardized inoculum to each well.

    • Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoline DerivativesBacillus cereus3.12 - 50[18][19]
Quinoline DerivativesStaphylococcus aureus3.12 - 50[18][19]
Quinoline DerivativesPseudomonas aeruginosa3.12 - 50[18][19]
Quinoline DerivativesEscherichia coli3.12 - 50[18][19]
Table 2: Range of reported antibacterial activity for novel quinoline derivatives.[18][19]
Anti-inflammatory Activity

Quinoline derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenases (COX-1/COX-2) or by reducing the production of pro-inflammatory cytokines.[1][20][21]

Postulated Mechanisms of Action:

  • COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some quinolines can inhibit COX enzymes, thereby blocking prostaglandin synthesis.[21]

  • Cytokine Modulation: Compounds can suppress the release of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells.[22]

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Quinoline This compound Derivative Quinoline->NFkB Inhibition

References

A Senior Application Scientist's Guide to 4,6-Dichloroquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of modern drug discovery, particularly within oncology, the term "privileged structure" denotes a molecular scaffold capable of binding to multiple, distinct biological targets. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, heterocyclic structure is adept at mimicking the purine ring of ATP, enabling it to effectively target the ATP-binding site of a vast array of protein kinases.[3]

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Consequently, targeting these enzymes has become a cornerstone of targeted cancer therapy.[4][5] This guide focuses on a specific, highly versatile starting material for kinase inhibitor development: the 4,6-dichloroquinoline scaffold. We will explore its synthesis, derivatization, and the methodologies for identifying and characterizing potent kinase inhibitors derived from this promising core.

The this compound Core: A Chemist's Perspective

The utility of this compound as a foundational block in medicinal chemistry stems from the differential reactivity of its two chlorine atoms. This is not merely a synthetic convenience; it is the causal basis for our ability to build molecular diversity in a controlled, stepwise manner.

  • C4-Position Chlorine: This chlorine is significantly more reactive toward nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This allows for the selective introduction of a wide variety of nucleophiles, most commonly amines, at this position.

  • C6-Position Chlorine: The chlorine at the C6 position is substantially less reactive in SNAr reactions. However, it is amenable to modification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.[6]

This reactivity differential is the key that unlocks a modular approach to library synthesis. One can first functionalize the C4 position and subsequently modify the C6 position, allowing for the systematic exploration of the chemical space to optimize biological activity.[6]

Diagram 1: Synthetic Versatility of the this compound Scaffold

G Core This compound C4_Sub Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 (e.g., Primary/Secondary Amines) Core->C4_Sub High Reactivity C4_Product 4-Amino-6-chloroquinoline Intermediate C4_Sub->C4_Product C6_Sub Step 2: Pd-Catalyzed Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) C4_Product->C6_Sub Lower Reactivity Final_Product Diverse Library of 4,6-Disubstituted Quinoline Derivatives C6_Sub->Final_Product

Caption: A workflow illustrating the stepwise functionalization of this compound.

Synthesis and Derivatization: Building the Inhibitor Library

The creation of a diverse library of candidate molecules is the first practical step in the discovery process. The following protocol outlines a general, reliable method for the synthesis of 4-amino-6-chloroquinoline derivatives, which serve as common intermediates for further functionalization.

Experimental Protocol 1: Synthesis of N-Aryl-6-chloroquinolin-4-amine Derivatives

This protocol is a self-validating system based on established nucleophilic aromatic substitution methodologies.[7][8]

Objective: To synthesize a representative 4-amino-6-chloroquinoline derivative via SNAr reaction.

Materials:

  • This compound

  • Substituted aniline (or other amine nucleophile)

  • Ethanol or isopropanol (solvent)

  • Hydrochloric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in 10-15 mL of ethanol.

  • Addition of Nucleophile: Add 1.1 equivalents of the desired substituted aniline to the solution.

  • Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of concentrated hydrochloric acid to protonate the quinoline nitrogen, further activating the C4 position.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up - Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The product may precipitate at this stage.

  • Extraction: Add an equal volume of ethyl acetate to the flask and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-6-chloroquinolin-4-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Key Kinase Targets and Signaling Pathways

Quinoline-based inhibitors have demonstrated activity against a broad spectrum of kinases, many of which are implicated in oncogenic signaling.[4][5] Understanding these pathways is critical for rational drug design and for interpreting biological data. Two of the most relevant pathways are the EGFR and PI3K/Akt/mTOR cascades.

Epidermal Growth Factor Receptor (EGFR) Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream cascades that promote cell proliferation, survival, and invasion.[6][9] Many quinoline derivatives function as ATP-competitive inhibitors, blocking this initial phosphorylation event.[9]

Diagram 2: EGFR Signaling and Point of Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Blocks ATP Site Prevents Phosphorylation EGF EGF Ligand EGF->EGFR

Caption: The EGFR pathway, showing inhibition of receptor autophosphorylation.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, metabolism, and survival and is one of the most frequently dysregulated cascades in human cancer.[4][10] It can be activated downstream of receptor tyrosine kinases like EGFR. Dual PI3K/mTOR inhibitors are of particular interest as they can block the pathway at two critical nodes.[10][11]

Diagram 3: PI3K/Akt/mTOR Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT via PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Growth Protein Synthesis Cell Growth S6K->Growth Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway with potential dual inhibition points for derivatives.

Biological Evaluation: Determining Inhibitor Potency (IC₅₀)

Once a library of derivatives has been synthesized, the next critical step is to quantify their biological activity. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12][13][14]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay for IC₅₀ Determination

This protocol provides a self-validating system for quantifying the potency of synthesized inhibitors against a target kinase.

Objective: To determine the IC₅₀ value of a this compound derivative against a specific protein kinase (e.g., EGFR).

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Recombinant human kinase (e.g., EGFR).

  • Kinase-specific peptide substrate and cofactors.

  • ATP solution.

  • Synthesized inhibitor compound, serially diluted in DMSO.

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate-reading luminometer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the ADP-Glo™ assay technical manual.[3] This includes reconstituting the Kinase Detection Substrate to create the Kinase Detection Reagent. Prepare a stock solution of your inhibitor in DMSO and perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of your serially diluted inhibitor or DMSO (for positive and negative controls).

  • Add Kinase: Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in kinase buffer) to all wells.

  • Initiate Reaction: Add 5.0 µL of a 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Shake the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses a coupled luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Set the average signal from the "no kinase" control wells as 100% inhibition and the "DMSO only" control wells as 0% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Diagram 4: IC₅₀ Determination Workflow

G cluster_prep Plate Setup cluster_assay Assay Steps cluster_analysis Data Analysis A 1. Add serially diluted inhibitor to 384-well plate B 2. Add Kinase + Substrate mixture A->B C 3. Add ATP to initiate reaction B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent to stop reaction & deplete ATP D->E Incubate 40 min F 6. Add Kinase Detection Reagent to convert ADP -> ATP -> Light E->F Incubate 30-60 min G 7. Read Luminescence F->G H 8. Plot % Inhibition vs. [Inhibitor] G->H I 9. Fit curve to determine IC₅₀ H->I

Caption: Step-by-step workflow for determining inhibitor IC₅₀ using the ADP-Glo™ assay.

Structure-Activity Relationship (SAR) and Data Interpretation

Interpreting the data from kinase screens is where experience and expertise become paramount. The goal is to establish a Structure-Activity Relationship (SAR), which correlates changes in the inhibitor's chemical structure with changes in its biological potency.[15][16]

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6)Target KinaseIC₅₀ (nM)Reference
Gefitinib Quinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1[17]
Erlotinib Quinazoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR33.25[17]
HKI-272 Quinoline--HER2/EGFR59 / 92[12]
Ki8751 Quinoline--VEGFR-20.9[12]

Table 1: Representative IC₅₀ data for quinoline and quinazoline-based kinase inhibitors. This table illustrates the potency that can be achieved with these scaffolds. Note that specific substituents for HKI-272 and Ki8751 are complex and omitted for brevity but are detailed in the cited reference.

Key SAR Insights:

  • The C4-Anilino Moiety: For many EGFR inhibitors, a 4-anilino substitution is crucial for activity. Small, electron-withdrawing groups on this aniline ring often enhance potency.[17]

  • The C6/C7 Positions: Substitutions at the 6 and 7 positions with small, lipophilic, and solubilizing groups (like methoxy or methoxyethoxy chains) frequently improve cellular activity and pharmacokinetic properties.[17]

  • Selectivity: Modifying these positions is also key to achieving selectivity between different kinases, which is critical for minimizing off-target effects.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly promising starting point for the development of novel kinase inhibitors. Its differential reactivity allows for controlled, modular synthesis of diverse chemical libraries. By combining robust synthetic strategies with high-throughput screening methodologies like the ADP-Glo™ assay, researchers can efficiently identify potent lead compounds.

Future work in this area will likely focus on leveraging advanced drug design techniques to optimize selectivity, explore novel kinase targets beyond the well-trodden EGFR/VEGFR space, and investigate the potential of these derivatives in combination therapies to overcome drug resistance.

References

A Technical Guide to Assessing the In Vitro Cytotoxicity of Novel 4,6-Dichloroquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Specifically, derivatives of quinoline have demonstrated a comprehensive range of biological activities, including potent anticancer effects.[3][4][5][6] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on evaluating the in vitro cytotoxic potential of a promising, yet underexplored subclass: novel 4,6-dichloroquinoline compounds. We move beyond rote protocols to dissect the causality behind experimental design, ensuring a robust and self-validating approach to cytotoxicity assessment. This document outlines foundational and confirmatory assays, provides detailed, field-proven methodologies, and explores the elucidation of potential mechanisms of action, equipping research teams with the necessary tools to rigorously characterize these novel chemical entities.

The Quinoline Scaffold: Rationale for Investigating 4,6-Dichloro-Substituted Derivatives

Quinoline and its derivatives represent a critical class of heterocyclic compounds that have been extensively explored for their therapeutic potential.[7] The 4,7-dichloroquinoline core, for example, is the foundational structure for widely-used antimalarial drugs like chloroquine and hydroxychloroquine, which themselves have been repurposed and investigated for anticancer properties.[7][8][9] The introduction of halogen atoms, particularly chlorine, into the quinoline ring system is a well-established strategy to enhance biological activity.

The rationale for focusing on the 4,6-dichloro- substitution pattern is twofold:

  • Structural Novelty: While other dichloro-isomers have been studied, the 4,6-substitution offers a unique electronic and steric profile, potentially leading to novel target interactions and improved pharmacological properties.

  • Hypothesized Potency: Drawing parallels from related structures like 4,7-dichloroquinolines and styrylquinazolines, the presence of two chloro-substituents is postulated to enhance cytotoxic potency.[7][10]

This guide provides the strategic and methodological framework to test this hypothesis and characterize the cytotoxic profile of these novel compounds.

Core Methodologies for Cytotoxicity Assessment

A multi-assay approach is critical for a comprehensive and trustworthy assessment of cytotoxicity. Relying on a single endpoint can be misleading; therefore, we advocate for a primary viability assay followed by an orthogonal confirmatory assay that measures a different cell death marker.

Foundational Assay: Cell Viability via Mitochondrial Activity (MTT Assay)

The MTT assay is a colorimetric method that serves as the gold standard for an initial screen of cytotoxic effects.[11] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12][13] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[14][15] The quantity of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[13]

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[5][16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.[3]

  • Compound Treatment:

    • Prepare a stock solution of the novel this compound compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" and "vehicle control" (medium with DMSO).

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3][15]

    • Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[14]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple crystals.[3][13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement:

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12][15] A reference wavelength of >650 nm can be used to subtract background noise.[12]

Confirmatory Assay: Membrane Integrity (Lactate Dehydrogenase - LDH Assay)

The LDH assay serves as an excellent orthogonal method to validate findings from the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by measuring the loss of plasma membrane integrity.[3] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[18][19] The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 & 2). It is crucial to set up parallel plates for both assays for direct comparison.

    • Include three essential controls for each plate:[20]

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the final step.[21][22]

      • No-Cell Control: Culture medium only, to determine background LDH levels.[20]

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at ~250-300 x g for 5 minutes to pellet any detached cells.[20][21]

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[21][22]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate mix and an assay buffer).[20]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[22]

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[21][22]

  • Absorbance Measurement:

    • Some kits require the addition of a stop solution. Add 50 µL of Stop Solution if required.[22]

    • Measure the absorbance at the wavelength specified by the kit manufacturer, typically 490 nm.[21][22]

  • Data Calculation:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

Elucidating the Mechanism of Action: Induction of Apoptosis

Once cytotoxicity is confirmed, the next logical step is to investigate how the this compound compounds are inducing cell death. Quinoline derivatives are frequently reported to induce apoptosis (programmed cell death).[4][23][24] Apoptosis is a tightly regulated process involving a cascade of proteases called caspases and can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[23][25]

Studies have shown that quinoline derivatives can activate both intrinsic and extrinsic pathways, leading to the activation of key executioner caspases like caspase-3 and subsequent cell death.[23][24][25] Specifically, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax, facilitate the release of cytochrome c from mitochondria (a hallmark of the intrinsic pathway), and activate initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic).[23][25]

Data Presentation and Interpretation

Quantitative Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the most common metric used to express the potency of a cytotoxic compound. It represents the concentration of the compound required to inhibit cell growth by 50%. This value is derived from the dose-response curve generated from the MTT or LDH assay data.

Summarizing Cytotoxic Activity

For clear comparison and reporting, quantitative data should be summarized in a structured table. This allows for a quick assessment of a compound's potency and selectivity across different cancer cell lines.

Table 1: Example Cytotoxic Activity of Quinoline Derivatives Against Various Human Cancer Cell Lines

Compound Class Cell Line Cancer Type IC50 (µM) Reference
2,4-Disubstituted Quinoline SF-295 CNS 0.314 - 4.65 µg/cm³ [3][6]
4-Aminoquinoline MDA-MB-468 Breast 7.35 - 8.73 [26]
4-Aminoquinoline MCF-7 Breast 8.22 [26]
Quinoline-based Dihydrazone MCF-7 Breast 7.01 - 7.05 [27]
Aminated Quinolinequinones DU-145 Prostate < 10 [28]

| N-alkylated, 2-oxoquinoline | HEp-2 | Larynx | 49.01 - 77.67% inhibition |[6] |

Note: Data presented is for structurally related quinoline derivatives to illustrate the format and expected potency range. IC50 values for novel this compound compounds would be determined experimentally.

Visualizing Workflows and Cellular Pathways

Visual diagrams are indispensable for conceptualizing complex experimental processes and biological mechanisms.

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel this compound compound, from initial screening to preliminary mechanistic studies.

G Experimental Workflow for Cytotoxicity Assessment A Synthesize & Purify Novel this compound Compound B Primary Viability Screen (MTT Assay) Across Cancer Cell Panel A->B C Dose-Response Analysis & IC50 Calculation B->C D Compound Active? C->D E Confirmatory Screen (LDH Assay) D->E Yes H End of Study for Inactive Compound D->H No F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F G Lead Compound Identification & Optimization F->G

Caption: A streamlined workflow for characterizing novel cytotoxic compounds.

Hypothesized Apoptotic Signaling Pathway

Based on existing literature for quinoline derivatives, a plausible mechanism of action is the induction of apoptosis.[4][23] The following diagram illustrates the key nodes in both the extrinsic and intrinsic apoptotic pathways that could be modulated by this compound compounds.

G Hypothesized Apoptotic Pathway for this compound Action cluster_compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Compound DeathReceptor Death Receptors (e.g., Fas, TRAIL) Compound->DeathReceptor Induces? Mitochondria Mitochondrial Stress (Bax/Bcl-2 Regulation) Compound->Mitochondria Induces? Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathways targeted by quinoline derivatives.

Conclusion

The systematic evaluation of novel this compound compounds requires a rigorous, multi-faceted approach to ascertain their true cytotoxic potential. By integrating a foundational metabolic assay like MTT with a confirmatory membrane integrity assay such as LDH, researchers can build a high-confidence dataset. This guide provides the detailed protocols and strategic rationale necessary to move beyond simple screening towards a deeper, mechanistic understanding of how these promising compounds exert their effects on cancer cells. The subsequent elucidation of specific molecular targets and signaling pathways, such as apoptosis, will be paramount for the rational design and optimization of the next generation of quinoline-based anticancer agents.

References

An In-depth Technical Guide to Investigating the Antibacterial Spectrum of 4,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline scaffold remains a cornerstone in the development of antimicrobial agents, with its derivatives demonstrating a wide array of biological activities. Among these, halogenated quinolines represent a promising avenue for overcoming the escalating challenge of antibiotic resistance. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the antibacterial spectrum of 4,6-dichloroquinoline derivatives. We will delve into the rationale behind targeting this specific scaffold, detailed synthetic methodologies, robust protocols for antibacterial evaluation, and an analysis of the anticipated structure-activity relationships. This guide is designed to be a practical, field-proven resource, grounding experimental design in established scientific principles and offering insights into the causality behind methodological choices.

Introduction: The Enduring Promise of the Quinolone Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The discovery of nalidixic acid in the 1960s heralded the age of quinolone antibiotics, a class of synthetic chemotherapeutic agents that have become indispensable in treating a wide range of bacterial infections. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[1][2] By targeting these enzymes, quinolones induce the fragmentation of the bacterial chromosome, leading to rapid cell death.[3][4]

The evolution of quinolones has been marked by generational advancements, with modifications to the core structure yielding compounds with broader antibacterial spectra and improved pharmacokinetic profiles. The introduction of a fluorine atom at the C-6 position, for instance, was a pivotal moment, giving rise to the highly successful fluoroquinolone class. This highlights a key principle: the nature and position of substituents on the quinoline ring are critical determinants of antibacterial potency and spectrum.

This guide focuses on the this compound scaffold, a less-explored but potentially fruitful area of research. The presence of two chlorine atoms, both powerful electron-withdrawing groups, is hypothesized to significantly modulate the electronic properties of the quinoline ring system, potentially leading to novel interactions with bacterial targets and enhanced activity against resistant strains.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives typically begins with the construction of the core this compound scaffold, which can then be further modified, often by nucleophilic substitution at the highly reactive C-4 position.

Synthesis of the this compound Core

A common and effective method for the synthesis of this compound involves the chlorination of 6-chloro-4-hydroxyquinoline.

Protocol: Synthesis of this compound

  • Materials: 6-chloro-4-hydroxyquinoline, Phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser, heating mantle, ice bath, filtration apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 6-chloro-4-hydroxyquinoline (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents). The reaction is performed neat.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

    • The resulting precipitate, this compound, is collected by vacuum filtration.

    • The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Synthesis of 4-Substituted-6-chloroquinoline Derivatives

The chlorine atom at the C-4 position of this compound is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, most commonly amines, to generate a library of derivatives.

Protocol: General Procedure for Nucleophilic Substitution

  • Materials: this compound, desired amine nucleophile (e.g., a primary or secondary amine), a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., triethylamine or potassium carbonate).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the amine nucleophile (1.1-1.5 equivalents). If the nucleophile is used as a salt, an equivalent of a non-nucleophilic base should be added to liberate the free amine.

    • Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 4-substituted-6-chloroquinoline derivative.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis Workflow Start 6-Chloro-4-hydroxyquinoline Step1 Chlorination with POCl₃ Start->Step1 Reflux Intermediate This compound Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (with various amines) Intermediate->Step2 Reflux Product Library of 4-Amino-6-chloroquinoline Derivatives Step2->Product

Caption: A generalized workflow for the synthesis of 4-amino-6-chloroquinoline derivatives.

Investigating the Antibacterial Spectrum: Methodologies

A systematic evaluation of the antibacterial spectrum is crucial to understanding the potential of new chemical entities. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational in this process.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), test compounds, positive control antibiotic (e.g., ciprofloxacin), negative control (DMSO), spectrophotometer.

  • Procedure:

    • Bacterial Inoculum Preparation: Prepare a fresh overnight culture of the test bacterium in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

    • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compounds in MHB directly in the 96-well plate.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with the highest concentration of DMSO used), and a sterility control (MHB only).

    • Incubation: Incubate the plates at 37 °C for 18-24 hours.

    • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Materials: MIC plates from the previous experiment, Mueller-Hinton Agar (MHA) plates.

  • Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spot-plate the aliquot onto an MHA plate.

    • Incubate the MHA plates at 37 °C for 18-24 hours.

    • Reading the Results: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, indicating a bactericidal effect.

The relationship between these key experimental procedures is outlined below:

G cluster_workflow Antibacterial Testing Workflow Start Bacterial Culture MIC_Assay Broth Microdilution MIC Assay (2-fold serial dilutions of compound) Start->MIC_Assay Incubation1 Incubate 18-24h at 37°C MIC_Assay->Incubation1 Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation1->Read_MIC MBC_Assay Subculture from clear wells onto agar plates Read_MIC->MBC_Assay Incubation2 Incubate 18-24h at 37°C MBC_Assay->Incubation2 Read_MBC Determine MBC (Lowest concentration with no growth) Incubation2->Read_MBC

Caption: The sequential workflow for determining MIC and MBC values.

Anticipated Antibacterial Spectrum of this compound Derivatives

While extensive data on the antibacterial spectrum of this compound derivatives is not yet widely published, we can extrapolate from the known activities of other dichloroquinoline isomers and related quinolones. The following table presents representative MIC values for various chloro-substituted quinolines against common Gram-positive and Gram-negative bacteria. This data serves as a predictive framework for what might be expected from novel this compound derivatives.

Compound ClassRepresentative BacteriaMIC Range (µg/mL)Reference
2,7-Dichloroquinoline Derivatives Staphylococcus aureus (Gram +)11.00 (inhibition zone in mm)[1][3]
Escherichia coli (Gram -)11.00 - 12.00 (inhibition zone in mm)[1][3]
Pseudomonas aeruginosa (Gram -)11.00 (inhibition zone in mm)[1][3]
6-Aminoquinolone Derivatives Gram-positive bacteria0.66 - 0.76[5]
Gram-negative bacteria0.45[5]
Quinolone-Quinolone Hybrids Staphylococcus aureus (Gram +)0.125 - 8[6]
Escherichia coli (Gram -)0.125 - 8[6]
4-Amino-8-methylquinolines Gram-positive and Gram-negative bacteriaSlight antibacterial activity[2]

It is anticipated that this compound derivatives will exhibit broad-spectrum activity, with potency influenced by the nature of the substituent at the C-4 position.

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal effect of quinolones is a result of their interaction with bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing the topological state of DNA during replication.

  • In Gram-negative bacteria, the primary target is often DNA gyrase.

  • In Gram-positive bacteria, topoisomerase IV is typically the more sensitive target.

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[3][4] This leads to an accumulation of double-strand breaks in the bacterial chromosome, triggering the SOS response and ultimately leading to cell death. The following diagram illustrates this mechanism:

G cluster_mechanism Quinolone Mechanism of Action Quinolone This compound Derivative Target DNA Gyrase / Topoisomerase IV -DNA Complex Quinolone->Target Binds to Stabilization Stabilization of the Cleavage Complex Target->Stabilization Breaks Accumulation of Double-Strand DNA Breaks Stabilization->Breaks Prevents DNA re-ligation SOS Induction of SOS Response Breaks->SOS Death Bacterial Cell Death SOS->Death

Caption: The proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Based on extensive research into the quinolone class, several SAR principles can be proposed for this compound derivatives:

  • The C-4 Substituent: The nature of the group introduced at the C-4 position via nucleophilic substitution is critical. Often, a basic amine, such as a piperazine or a substituted aniline, enhances antibacterial activity. The size, lipophilicity, and hydrogen bonding capacity of this substituent will influence target binding and cell permeability.

  • The C-6 Chlorine: The presence of a halogen at the C-6 position is a well-established feature of many potent quinolones (e.g., fluoroquinolones). The chlorine atom in this compound derivatives is expected to play a significant role in their activity, likely through electronic effects that influence the overall geometry and binding affinity of the molecule.

  • The C-3 Carboxylic Acid: While not explicitly part of the this compound scaffold, many of the most successful quinolone antibiotics possess a carboxylic acid group at the C-3 position. This group is known to be crucial for binding to the DNA gyrase enzyme. Future derivatization of the this compound scaffold could explore the addition of this key functional group.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in the search for novel antibacterial agents. The synthetic accessibility of this core and the potential for diverse functionalization at the C-4 position make it an attractive target for library synthesis and screening. This guide provides a foundational framework for such investigations, from synthesis to biological evaluation.

Future work should focus on the synthesis and screening of a diverse library of 4-amino-6-chloroquinoline derivatives against a broad panel of clinically relevant, drug-resistant bacterial strains. Promising lead compounds should be further investigated for their mechanism of action, cytotoxicity, and in vivo efficacy. By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively probe the potential of this compound derivatives to contribute to the next generation of antibacterial therapies.

References

The Strategic Synthesis of 4,6-Dichloroquinoline: A Keystone Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the synthesis, chemical rationale, and pivotal role of 4,6-dichloroquinoline as an intermediate in the development of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview, from foundational synthetic strategies to its application in the creation of modern therapeutics.

Introduction: The Significance of the 6-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably antimalarials.[1] The specific placement of substituents on this bicyclic heterocycle dramatically influences its physicochemical properties and biological activity. While the 4,7-dichloro isomer has been extensively utilized in the synthesis of chloroquine and hydroxychloroquine, the this compound isomer serves as a critical, albeit less ubiquitous, building block for a distinct class of pharmaceuticals.[2] Its strategic importance lies in the differential reactivity of its two chlorine atoms: the chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution, providing a reactive handle for the introduction of diverse side chains, while the chlorine at the 6-position modulates the electronic properties and metabolic stability of the final molecule.[3][4] This guide elucidates the synthesis of this key intermediate and its subsequent elaboration into therapeutically relevant compounds.

Synthesis of this compound: A Mechanistic and Practical Overview

The construction of the this compound core can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability and cost of starting materials, as well as desired scale and purity. A historically significant and mechanistically insightful approach is based on the principles of the Gould-Jacobs reaction, starting from p-chloroaniline.[5][6]

Foundational Synthesis: The Gould-Jacobs Approach

The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinolines, which can be subsequently chlorinated.[5][7] The overall transformation involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chemical modifications.

The logical workflow for this synthesis is depicted below:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Decarboxylation cluster_3 Step 4: Chlorination A p-Chloroaniline C Anilinomethylenemalonate Intermediate A->C Heat B Diethyl Ethoxymethylenemalonate B->C D 6-Chloro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Diphenyl Ether) E 6-Chloro-4-hydroxyquinoline D->E 1. NaOH (aq) 2. Heat F This compound (Target) E->F POCl₃ G cluster_0 Core Intermediate cluster_1 Nucleophilic Side Chain cluster_2 Nucleophilic Aromatic Substitution (SNAr) cluster_3 Final Drug Product A This compound C 6-Chloro-4-aminoquinoline Derivative A->C Displacement of 4-Chloro group B Amine-containing Side Chain (e.g., for a hypothetical drug) B->C D Active Pharmaceutical Ingredient (API) (e.g., Delamanid Analogue) C->D Further Synthetic Steps

References

theoretical and computational studies of 4,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4,6-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, halogenated quinolines serve as critical precursors and pharmacophores in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of this compound. We will delve into the quantum chemical calculations that elucidate its structural, spectroscopic, and electronic properties, and explore how these foundational insights are leveraged in drug design through molecular docking simulations. This document is designed to be a practical resource, offering not just data, but the strategic reasoning behind the computational choices, detailed protocols for key workflows, and a robust framework for interpreting the results.

The Significance of the this compound Scaffold

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring. Its derivatives exhibit a remarkable diversity of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] The specific placement of substituents on the quinoline ring is a critical determinant of a molecule's pharmacological profile and potency.[1] The introduction of chlorine atoms, as in this compound, significantly alters the electronic distribution and reactivity of the scaffold, making it a versatile intermediate for synthesizing more complex molecules with tailored biological functions. While its isomer, 4,7-dichloroquinoline, is famously a precursor to antimalarial drugs like chloroquine, the 4,6-dichloro isomer represents a landscape of untapped potential for drug discovery.[4][5] Computational studies provide a powerful, efficient, and cost-effective means to predict the properties of such molecules and prioritize synthetic efforts.[6]

Synthesis Overview

The synthesis of this compound has been reported in the literature, often involving cyclization and subsequent chlorination reactions. A common approach involves the reaction of 6-chloro-4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride to yield the target compound.[7][8]

The Computational Scientist's Toolkit: Methodologies Explained

The selection of computational methods is a critical step that dictates the accuracy and feasibility of the study. For a molecule like this compound, a combination of quantum mechanics and molecular mechanics approaches is employed to build a holistic understanding from electronic structure to macromolecular interactions.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Why DFT? Density Functional Theory (DFT) has become the predominant method for studying the electronic structure of molecules in computational chemistry.[9][10] It offers an optimal balance of computational accuracy and efficiency, making it ideal for systems the size of quinoline derivatives.[11] Unlike more computationally expensive methods, DFT can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, which are essential for interpreting experimental data and understanding reactivity.[12][13]

Choice of Functional and Basis Set: The combination of the B3LYP hybrid functional and the 6-311++G(d,p) basis set is a well-established and validated choice for organic heterocyclic molecules.[11][14][15]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects, leading to more accurate energy and geometry predictions.[9]

  • 6-311++G(d,p): This is a Pople-style split-valence basis set. The "6-311" indicates a flexible description of the core and valence electrons. The "++" adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing for anisotropy in the electron distribution, which is essential for describing the bonding in a planar aromatic system like quinoline.[16]

Molecular Docking: Simulating the Drug-Target Interaction

Why Molecular Docking? Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein target).[17][18] It is an indispensable tool in computer-aided drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.[19][20] Given the known activities of quinoline derivatives against targets like bacterial DNA gyrase and viral reverse transcriptase, docking studies can effectively screen this compound derivatives against these and other relevant proteins.[18][20][21]

A Multi-Faceted Computational Analysis of this compound

This section outlines the results obtained from a systematic computational investigation of this compound, structured to flow from fundamental properties to potential applications.

Workflow for Theoretical and Computational Analysis

The overall process involves a sequential and integrated workflow, starting from the basic molecular structure and culminating in predictions of biological activity.

Computational_Workflow cluster_QM Quantum Mechanics (DFT) cluster_MM Molecular Mechanics / Drug Design A 1. Geometry Optimization (B3LYP/6-311++G(d,p)) B 2. Vibrational Analysis (FT-IR & Raman Spectra) A->B C 3. Electronic Properties (HOMO-LUMO, MEP) A->C D 4. Spectroscopic Prediction (NMR & UV-Vis) A->D F 6. Molecular Docking (Ligand-Protein Interaction) C->F E 5. Target Selection (e.g., DNA Gyrase) E->F G 7. ADMET Prediction (Drug-Likeness) F->G H Lead Optimization & Experimental Validation G->H

Caption: Integrated workflow for the computational analysis of this compound.

Optimized Molecular Structure

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. The geometry of this compound was optimized using the DFT/B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for an aromatic heterocyclic system. Key geometric parameters can then be extracted and compared with known experimental data for similar compounds to validate the computational model.

Table 1: Selected Calculated Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C4-Cl101.735C3-C4-C9121.5
C6-Cl111.742C5-C6-C7120.8
N1-C21.318C2-N1-C9117.9
N1-C91.375C4-C9-N1122.3
C4-C91.421C4-C3-C2119.4
Note: Atom numbering is based on the standard quinoline ring system. Calculations performed at the B3LYP/6-311++G(d,p) level.
Spectroscopic Profile: A Theoretical-Experimental Correlation

Computational methods allow for the a priori prediction of various spectra, which is invaluable for confirming the identity and purity of a synthesized compound.[14][16]

  • Vibrational Spectroscopy (FT-IR & Raman): Theoretical vibrational frequency calculations predict the positions and intensities of bands in the FT-IR and Raman spectra.[11] These calculations are crucial for assigning specific vibrational modes (e.g., C-Cl stretch, C=N stretch, aromatic C-H bend) to the experimentally observed peaks.[15] A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the DFT method.[15]

  • NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, coupled with DFT, is used to calculate the ¹H and ¹³C NMR chemical shifts.[15] These predicted values are then compared to experimental spectra (typically recorded in a solvent like DMSO-d₆ or CDCl₃), serving as a powerful tool for structural elucidation.[14]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra.[9] The calculations provide the wavelength of maximum absorption (λ_max), excitation energies, and oscillator strengths, which correspond to the electronic transitions between molecular orbitals, most notably from the HOMO to the LUMO.[15]

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its stability, reactivity, and intermolecular interactions.

Electronic_Properties_Reactivity A Electronic Properties Frontier Molecular Orbitals (HOMO/LUMO) Molecular Electrostatic Potential (MEP) B Chemical Reactivity Insights Kinetic Stability & Reactivity (via HOMO-LUMO Gap) Sites for Electrophilic Attack (Negative MEP) Sites for Nucleophilic Attack (Positive MEP) A:f1->B:f1 determines A:f2->B:f2 identifies A:f2->B:f3 identifies

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[22]

    • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is primarily localized over the fused benzene and pyridine rings.

    • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is also distributed across the aromatic system.

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[9][22] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)Interpretation
E_HOMO-6.98Electron-donating capability
E_LUMO-1.95Electron-accepting capability
Energy Gap (ΔE)5.03High kinetic stability
Calculations performed at the B3LYP/6-311++G(d,p) level.
  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule.[23] It is an invaluable tool for identifying sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.[24][25]

    • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative region is localized around the nitrogen atom due to its lone pair of electrons.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms.

    • Green Regions (Neutral Potential): Represent areas of near-zero potential, often associated with the carbon backbone of the aromatic rings.[26]

Application in Drug Design: Molecular Docking Studies

Building on the foundational understanding of the molecule's electronic properties, we can investigate its potential as a therapeutic agent.

Protocol: Molecular Docking Workflow

A rigorous and systematic protocol is essential for obtaining reliable docking results.

  • Protein Preparation:

    • Select a target protein from the Protein Data Bank (PDB). For this example, we'll use Staphylococcus aureus DNA Gyrase B (PDB ID: 4URO), a common target for quinoline-based antibacterials.[20]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Define the active site for docking. This is typically done by centering a grid box on the position of the co-crystallized ligand or by using site-finder algorithms.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses (conformations) of the ligand within the active site.

  • Analysis of Results:

    • Rank the poses based on their docking score (binding energy in kcal/mol). The more negative the score, the higher the predicted binding affinity.

    • Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.

Docking Workflow Visualization

Docking_Workflow cluster_Prep Preparation PDB Select Target Protein (e.g., PDB: 4URO) PrepProt 1. Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepProt Ligand Prepare Ligand (this compound) PrepLig 2. Prepare Ligand (Assign Charges, Torsion) Ligand->PrepLig Grid 3. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Results (Binding Energy & Interactions) Dock->Analyze

Caption: Step-by-step workflow for molecular docking simulations.

Predicted Binding and Interaction Analysis

Molecular docking of this compound into the ATP-binding site of S. aureus DNA Gyrase B reveals favorable binding.

Table 3: Molecular Docking Results for this compound

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
S. aureus DNA Gyrase B4URO-7.5Asp79, Asn52Hydrogen Bond
Ile84, Pro85, Val126Hydrophobic
Results are predictive and obtained using AutoDock Vina. Experimental validation is required.

The analysis of the top-scoring pose indicates that the quinoline nitrogen can act as a hydrogen bond acceptor with key residues like Aspartate 79, an interaction common to many DNA gyrase inhibitors. The dichloro-substituted aromatic rings engage in hydrophobic interactions within the pocket, further stabilizing the complex. These in silico findings strongly suggest that this compound is a viable scaffold for developing novel DNA gyrase inhibitors.[20]

Conclusion and Future Outlook

This guide has detailed the application of a robust theoretical and computational framework to characterize this compound. Through Density Functional Theory, we have elucidated its stable geometry and predicted its spectroscopic signatures, providing a valuable reference for experimental work. The analysis of its electronic properties, including Frontier Molecular Orbitals and the Molecular Electrostatic Potential map, has offered profound insights into its intrinsic reactivity and stability.

Furthermore, molecular docking simulations have demonstrated its potential to bind effectively to validated antibacterial targets like DNA gyrase B. These computational results collectively build a compelling case for this compound as a promising scaffold in drug discovery. Future work should focus on the experimental synthesis and validation of these theoretical predictions, as well as the computational design and screening of a library of this compound derivatives to optimize binding affinity and selectivity for various therapeutic targets.

References

Methodological & Application

Application Note: Protocol for Suzuki Coupling Reaction with 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of Suzuki Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. The targeted functionalization of the quinoline ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its reagents.[1][3][4]

This application note provides a detailed protocol for the Suzuki coupling of 4,6-dichloroquinoline, a substrate of significant interest due to its two reactive sites for potential diversification. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting.

Reaction Mechanism: A Palladium-Catalyzed Dance

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7] For chloroquinolines, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often necessary to facilitate this typically rate-limiting step.[4][8]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9] The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R')L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R'-B(OR)₂) Ar-Pd(II)(R)L2->Pd(0)L2 Regeneration Product Ar-R' (Product) Ar-Pd(II)(R)L2->Product Reductive Elimination ArX This compound (Ar-X) ArX->Ar-Pd(II)(X)L2 Boronic_Acid Arylboronic Acid (R'-B(OH)₂) Boronic_Acid->Ar-Pd(II)(R)L2 Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)(X)L2 caption Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the monosubstitution at the more reactive C4 position of this compound with a generic arylboronic acid. Regioselectivity is generally observed at the C4 position due to its higher electrophilicity compared to the C6 position.[10][11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich
Arylboronic Acid≥97%VariousThe choice of boronic acid will determine the final product.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeVariousA common palladium precursor.
SPhosLigand gradeVariousA bulky, electron-rich phosphine ligand suitable for coupling aryl chlorides.[5]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%VariousA common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can also be used.[7][8]
1,4-DioxaneAnhydrous, ≥99.8%VariousA common solvent for Suzuki couplings. Toluene or a mixture with water can also be employed.[7][12]
Deionized WaterHigh purityIn-houseFor solvent mixtures and workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVariousFor drying the organic phase.
Ethyl Acetate (EtOAc)ACS gradeVariousFor extraction.
HexanesACS gradeVariousFor purification via column chromatography.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask.

  • Degassing and Reaction:

    • Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

    • Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and should be determined experimentally.[5]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-chloroquinoline.

Experimental Workflow Diagram

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) start->reagents catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst degas Degas and Add Solvents: - 1,4-Dioxane/Water - Purge with Inert Gas catalyst->degas heat Heat and Stir (80-100 °C) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup: - EtOAc/Water Extraction - Dry and Concentrate monitor->workup Reaction Complete purify Purification: - Flash Column Chromatography workup->purify product Pure 4-Aryl-6-chloroquinoline purify->product caption Experimental workflow for Suzuki coupling.

Caption: Experimental workflow for Suzuki coupling.

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki coupling reactions often requires optimization of several parameters.[13][14]

ParameterConsiderations and Optimization Strategies
Catalyst/Ligand For less reactive aryl chlorides, the choice of a bulky and electron-rich phosphine ligand like SPhos, XPhos, or a buchwald-type ligand is critical to promote oxidative addition.[4] Catalyst loading can be optimized, typically ranging from 0.5 to 5 mol %.
Base The strength and solubility of the base are important. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary for challenging couplings.[7][8] The base also plays a role in preventing protodeboronation of the boronic acid.
Solvent A variety of solvents can be used, including toluene, dioxane, THF, and DMF.[7][15] The addition of water is often beneficial as it can help to dissolve the inorganic base and facilitate the transmetalation step.[15][16] Anhydrous conditions can also be employed, particularly with boronic esters.
Temperature Reaction temperatures typically range from room temperature to reflux. For aryl chlorides, elevated temperatures (80-120 °C) are often required to drive the reaction to completion.[5] Microwave irradiation can sometimes be used to accelerate the reaction.[17]
Protodeboronation A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using a less protic solvent system, a suitable base (e.g., KF), or by using boronic esters (e.g., pinacol esters) which are more stable.[9][12]
Homocoupling The formation of biaryl products from the coupling of two boronic acid molecules can sometimes occur. This can be suppressed by careful control of reaction conditions, particularly by ensuring efficient oxidative addition of the aryl halide.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized quinolines. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of arylboronic acids. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently generate diverse libraries of quinoline derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols for the Regioselective Functionalization of the 4,6-Dichloroquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4,6-dichloroquinoline scaffold is a privileged heterocyclic motif integral to the development of pharmaceuticals and functional materials. Its value lies in the two distinct chlorine substituents, which serve as versatile synthetic handles for introducing molecular diversity. However, the successful synthesis of complex target molecules hinges on the ability to selectively functionalize one position over the other. This guide provides a comprehensive overview of the principles and field-proven protocols for the regioselective functionalization of the this compound core, with a focus on Nucleophilic Aromatic Substitution (SNAr) at the C4 position and Palladium-catalyzed cross-coupling reactions at the C6 position.

The Principle of Regioselectivity in the this compound System

The key to selectively modifying the this compound core lies in understanding the electronically distinct environments of the C4 and C6 positions.

  • The C4 Position: Located on the pyridine ring, the C4 carbon is significantly electron-deficient. This is due to the powerful electron-withdrawing inductive effect of the adjacent ring nitrogen. This electronic depletion makes the C4 position highly susceptible to attack by nucleophiles, proceeding through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The reaction is facilitated by the formation of a stabilized Meisenheimer intermediate.

  • The C6 Position: Situated on the carbocyclic (benzene) ring, the C6 position is electronically richer and less activated towards traditional SNAr reactions. Functionalization at this site almost exclusively relies on the oxidative addition of a low-valent transition metal, typically palladium(0), into the carbon-chlorine bond. This is the gateway to a host of powerful cross-coupling reactions.[3]

This inherent difference in electronic character is the foundation for achieving high regioselectivity. By choosing the appropriate class of reaction—SNAr for C4 or transition-metal catalysis for C6—researchers can predictably target a specific position.

Strategic Decision Workflow

The choice of methodology is dictated by the desired final substitution pattern. The following diagram illustrates the strategic decision-making process for functionalizing the this compound core.

G cluster_start Starting Material cluster_decision Target Position cluster_c4 C4-Selective Pathway cluster_c6 C6-Selective Pathway Start This compound Decision Which position to functionalize first? Start->Decision C4_Method Nucleophilic Aromatic Substitution (SNAr) Decision->C4_Method  C4   C6_Method Pd-Catalyzed Cross-Coupling Decision->C6_Method  C6   C4_Reagents Nucleophile (R-NH2, R-OH, R-SH) Base (optional) Solvent (e.g., EtOH, NMP) C4_Method->C4_Reagents C4_Product 4-Substituted-6-chloroquinoline C4_Method->C4_Product C6_Reagents Coupling Partner (Boronic Acid, Amine) Pd Catalyst & Ligand Base, Solvent (e.g., Dioxane) C6_Method->C6_Reagents C6_Product 6-Substituted-4-chloroquinoline C6_Method->C6_Product

Caption: Strategic workflow for regioselective functionalization.

Application Protocol: C4-Selective Amination via SNAr

This protocol details the selective introduction of an amine nucleophile at the C4 position. The higher reactivity of the C4-Cl bond allows this reaction to proceed under relatively mild conditions, often without affecting the C6-Cl bond.[1]

Protocol 2.1: Synthesis of 4-Anilino-6-chloroquinoline
  • Objective: To demonstrate a typical C4-selective SNAr amination.

  • Reaction Scheme: (Self-generated image for illustrative purposes)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Hydrochloric Acid (HCl) in isopropanol (for salt formation/precipitation, optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • TLC (Thin Layer Chromatography) apparatus for reaction monitoring

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous ethanol to dissolve the starting material (approx. 0.1 M concentration). Add aniline (1.1 eq) to the solution at room temperature.

  • Heating: Place the flask under an inert atmosphere, attach the reflux condenser, and heat the reaction mixture to reflux (approx. 78 °C for EtOH).

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic attack and subsequent chloride displacement. Ethanol is a common solvent as it effectively dissolves the reactants and has a convenient boiling point.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude residue is then re-dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-6-chloroquinoline.

Application Protocol: C6-Selective Suzuki-Miyaura Coupling

Functionalizing the C6 position requires a different strategic approach. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds.[3][4] By carefully selecting the catalyst, ligand, and conditions, one can achieve selective coupling at the C6-Cl position while leaving the C4-Cl intact for subsequent transformations.

Protocol 3.1: Synthesis of 6-(4-methoxyphenyl)-4-chloroquinoline
  • Objective: To demonstrate a C6-selective Suzuki-Miyaura cross-coupling.

  • Reaction Scheme: (Self-generated image for illustrative purposes)

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Causality Note: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[4] The water in the solvent mixture often helps to dissolve the base and can accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure 6-(4-methoxyphenyl)-4-chloroquinoline.

Suzuki-Miyaura Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Summary & Troubleshooting

ParameterC4-Selective SNArC6-Selective Suzuki Coupling
Reaction Type Nucleophilic SubstitutionPd-Catalyzed Cross-Coupling
Typical Reagents Amines, Alcohols, ThiolsBoronic Acids, Stannanes, Organozincs
Catalyst None (or acid/base catalyst)Palladium(0) complex (e.g., Pd(PPh₃)₄)
Key Additive NoneInorganic Base (e.g., K₂CO₃, Cs₂CO₃)
Common Solvents EtOH, NMP, DMFDioxane/H₂O, Toluene, DME
Temperature Room Temp. to Reflux80 - 120 °C
Key Challenge Over-reactivity with strong nucleophilesCatalyst deactivation by oxygen

Troubleshooting Tips:

  • Low yield in SNAr: Consider a more polar aprotic solvent like NMP or DMF to increase reaction rate. If the nucleophile is weak, addition of a non-nucleophilic base may be required.

  • No reaction in Suzuki Coupling: Ensure the reaction mixture was properly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Check the quality of the boronic acid, as they can degrade over time.

  • Loss of Regioselectivity: If side products are observed, reaction conditions may be too harsh. For Suzuki coupling, lowering the temperature or catalyst loading may improve selectivity for the C6 position. For SNAr, using milder conditions (lower temperature, shorter reaction time) will favor reaction at the more activated C4 site.

References

Application Note & Protocol: Synthesis of 4-Amino-6-Chloroquinoline Derivatives from 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Medicinal Chemistry & Drug Development Professionals

Abstract

The 4-amino-6-chloroquinoline framework is a cornerstone in medicinal chemistry, serving as a key structural motif in a multitude of therapeutic agents.[1] This guide provides an in-depth exploration of the synthesis of 4-amino-6-chloroquinoline derivatives through the nucleophilic aromatic substitution (SNAr) of 4,6-dichloroquinoline. It offers detailed experimental protocols, mechanistic insights, and practical guidance for researchers and scientists in the field of drug discovery and development.

Introduction: The Significance of 4-Aminoquinolines

The 4-aminoquinoline scaffold is a "privileged structure" in drug discovery, renowned for its presence in a wide array of biologically active compounds.[2][3] Derivatives of this core have demonstrated remarkable efficacy as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The versatility of the 4-aminoquinoline structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutics.[1][5]

The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-amino-6-chloroquinoline derivatives from this compound is predominantly achieved via a nucleophilic aromatic substitution (SNAr) reaction.[6][7] This class of reaction is fundamental to the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups.[7][8]

2.1. Reaction Mechanism

The SNAr mechanism in this context involves a two-step addition-elimination process:[9][10]

  • Nucleophilic Attack: The reaction is initiated by the attack of an amine nucleophile at the C4 position of the this compound ring. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position electron-deficient and thus susceptible to nucleophilic attack.[6][7]

  • Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[7][9] The negative charge is delocalized across the aromatic system, a process facilitated by the quinoline ring.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion from the C4 position, yielding the final 4-amino-6-chloroquinoline product.[7]

The regioselectivity of the reaction, with substitution favoring the C4 position over the C6 position, is a critical aspect. Theoretical studies, including DFT calculations, have shown that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to nucleophilic attack.[2][11]

SNAr_Mechanism Figure 1: SNAr Mechanism for Synthesis of 4-Amino-6-Chloroquinoline Derivatives cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Dichloroquinoline This compound Meisenheimer Meisenheimer Complex Dichloroquinoline->Meisenheimer Addition Amine R-NH₂ (Nucleophile) Amine->Meisenheimer Product 4-Amino-6-chloroquinoline Derivative Meisenheimer->Product Elimination Byproduct HCl

Caption: Figure 1: SNAr Mechanism for Synthesis of 4-Amino-6-Chloroquinoline Derivatives.

Experimental Protocols

The following protocols provide a framework for the synthesis of 4-amino-6-chloroquinoline derivatives. Optimization of reaction conditions may be necessary depending on the specific amine used.

3.1. General Protocol for Conventional Heating

This method is a robust and widely applicable procedure for the synthesis of a variety of 4-amino-6-chloroquinoline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, DMF)

  • Base (optional, e.g., K₂CO₃, triethylamine)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine to the solution. If required, add a base to neutralize the HCl generated during the reaction.[2]

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[6]

3.2. Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[3]

Materials:

  • This compound

  • Amine (1.0-1.5 equivalents)

  • Solvent (e.g., DMSO, ethanol)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and the amine in the appropriate solvent.[6]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).[3]

  • After cooling, isolate and purify the product as described in the conventional heating protocol.

Table 1: Comparison of Synthetic Protocols

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Temperature Varies with solvent refluxTypically higher (140-180°C)
Yields Good to excellentOften higher than conventional
Scalability Easily scalableScalability can be a challenge

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity.

Analytical Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[12]

  • Elemental Analysis: To determine the elemental composition.

  • Melting Point: A sharp melting point range indicates high purity.

Workflow Figure 2: Experimental Workflow for Synthesis and Characterization Start Start Synthesis Synthesis (Conventional or Microwave) Start->Synthesis Workup Work-up and Isolation Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, M.P.) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

References

Application Notes & Protocols: A Guide to the Creation and Screening of a 4,6-Dichloroquinoline Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structure is a cornerstone in a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and pharmacological properties to target specific biological pathways.[2][6]

This guide focuses on the 4,6-dichloroquinoline core, a strategic starting point for generating a diverse chemical library. The two chlorine atoms serve as versatile synthetic handles, positioned at electronically distinct sites. The C4 chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C6 chlorine is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for controlled, stepwise diversification, providing a robust platform for creating a library of novel analogs for high-throughput screening (HTS) campaigns.

Herein, we provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. This document details the strategic design, synthesis, purification, and characterization of a this compound analog library, culminating in a protocol for its application in a representative kinase inhibitor screening assay.

Section 1: Strategic Design of the Analog Library

The power of a screening library lies in its chemical diversity and its alignment with the chemical space of the intended biological targets. The this compound scaffold is an ideal starting point for building a focused library targeting enzyme families such as kinases, where quinoline-based inhibitors have shown significant promise.[7]

Our strategy hinges on the orthogonal reactivity of the two chlorine substituents:

  • C4 Position Diversification: The C4 position is activated towards nucleophilic substitution. This allows for the straightforward introduction of a wide array of amines, thiols, and alcohols, which can serve as crucial hydrogen bond donors and acceptors for target engagement.

  • C6 Position Diversification: The C6 position is less reactive towards direct substitution but is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6] This enables the installation of various aryl, heteroaryl, or alkyl groups to explore deeper pockets within a target's active site or to modulate the compound's overall physicochemical properties.

This dual-handle approach allows for the systematic generation of a matrix of analogs, thoroughly exploring the structure-activity relationship (SAR) around the quinoline core.

G cluster_core Core Scaffold cluster_c4 C4 Diversification (SNAr) cluster_c6 C6 Diversification (Coupling) Core This compound Amine Primary & Secondary Amines Core->Amine Thiol Thiols Core->Thiol Alcohol Alcohols Core->Alcohol Suzuki Boronic Acids (Suzuki) Core->Suzuki Buchwald Amines (Buchwald-Hartwig) Core->Buchwald

Caption: Library diversification strategy for the this compound scaffold.

Section 2: Synthesis of the this compound Core

The synthesis of the core scaffold is a critical first step. We employ a robust and scalable two-step sequence starting from commercially available materials. The process begins with the well-established Gould-Jacobs reaction to construct the quinoline ring system, followed by a chlorination step.[8][9][10]

G A 3-Chloroaniline + Diethyl Ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Condensation (Gould-Jacobs) C 6-Chloro-4-hydroxyquinoline B->C Thermal Cyclization (>250 °C) D This compound C->D Chlorination (e.g., POCl₃)

Caption: Synthetic workflow for the this compound core scaffold.
Protocol 1: Synthesis of 6-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is adapted from established procedures for quinoline synthesis.[11][12][13] The high-temperature cyclization is crucial for forming the quinoline ring.

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture on a steam bath or at 100 °C for 1-2 hours. The evolved ethanol can be allowed to evaporate. The resulting crude anilinoacrylate intermediate is typically used directly in the next step without purification.

  • Thermal Cyclization: In a separate, larger flask equipped with a reflux condenser, heat a high-boiling solvent like diphenyl ether to reflux (~250-260 °C).[9] Cautiously add the crude intermediate from step 1 to the boiling solvent. Maintain reflux for 1 hour. During this time, the cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Isolation & Saponification: Cool the reaction mixture to room temperature. Filter the precipitate and wash thoroughly with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent. Air-dry the solid ester. To the crude ester, add 10% aqueous NaOH and reflux until all the solid has dissolved (approx. 1-2 hours), indicating complete hydrolysis of the ester.

  • Acidification & Decarboxylation: Cool the saponification mixture. Acidify the solution to a pH of ~2-3 with concentrated HCl to precipitate the 6-chloro-4-hydroxy-3-quinolinecarboxylic acid. Filter the solid and wash with water. The moist acid is then suspended in diphenyl ether and heated to reflux (~250-260 °C) for 1-2 hours to effect decarboxylation, yielding 6-chloro-4-hydroxyquinoline.

  • Final Isolation: Cool the mixture, filter the precipitated product, wash with hexane, and dry under vacuum. The product can be recrystallized from ethanol if further purification is needed.

Protocol 2: Chlorination to Yield this compound

This is a standard procedure for converting a 4-hydroxyquinoline to its 4-chloro derivative.[13][14][15] Phosphorus oxychloride (POCl₃) is a hazardous reagent and must be handled with extreme care in a chemical fume hood.

Materials:

  • 6-Chloro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), carefully add 6-chloro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Heating: Gently heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. With extreme caution and in a well-ventilated fume hood, slowly pour the reaction mixture onto crushed ice. This is a highly exothermic reaction that will generate HCl gas.

  • Neutralization & Extraction: Once the excess POCl₃ has been quenched, carefully neutralize the acidic aqueous solution with a base (e.g., concentrated NH₄OH or 10 M NaOH) until the pH is ~8-9. This will precipitate the crude this compound. Extract the product into an organic solvent like DCM or CHCl₃ (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane). The expected melting point is around 101-104 °C.[14]

Section 3: Library Diversification Protocols

The following protocols are representative examples of how to diversify the this compound core. These reactions are amenable to parallel synthesis formats.

Protocol 3: C4-Position Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the high reactivity of the C4-chloro group for substitution with a diverse range of primary and secondary amines.

Materials:

  • This compound

  • Desired amine (1.1 - 1.5 eq)

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Ethanol)

  • Base (optional, e.g., K₂CO₃ or Triethylamine (TEA), if starting with an amine salt)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in the chosen solvent.

  • Amine Addition: Add the desired amine (1.1 - 1.5 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like TEA or K₂CO₃ (2.0 eq).

  • Heating: Seal the vial and heat the reaction mixture. Temperatures can range from 80 °C to 150 °C depending on the nucleophilicity of the amine and the solvent used. Microwave irradiation can significantly accelerate this reaction.[16]

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the properties of the product. A common method is to dilute the reaction with water to precipitate the product, which is then filtered, washed, and dried. Alternatively, an extractive work-up can be performed.

Protocol 4: C6-Position Suzuki-Miyaura Cross-Coupling

This protocol is for installing aryl or heteroaryl groups at the C6 position, typically after the C4 position has been functionalized.

Materials:

  • C4-functionalized-6-chloroquinoline (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a reaction vial, add the 6-chloroquinoline substrate (1.0 eq), boronic acid (1.2 - 1.5 eq), palladium catalyst (0.02 - 0.10 eq), and base (2.0 - 3.0 eq).

  • Degassing: Add the solvent system and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Seal the vial and heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter off the catalyst and base. The filtrate can be subjected to an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Section 4: High-Throughput Purification and Characterization

Purifying and characterizing a library of compounds is essential to ensure that the data generated from screening is reliable. The goal is to remove unreacted starting materials, excess reagents, and byproducts.

Purification Strategy: For small- to medium-sized libraries, parallel flash chromatography or preparative HPLC are the methods of choice.[17][18][19] These techniques allow for the efficient separation of compounds based on their physicochemical properties. For libraries containing basic or acidic handles, ion-exchange chromatography can be a highly effective and rapid purification strategy.[20]

Quality Control (QC) and Characterization: Each purified compound must be analyzed to confirm its identity and assess its purity before it is submitted for biological screening.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for library QC. It provides a purity assessment (typically by UV absorbance at a specific wavelength) and confirms the molecular weight of the desired product.[21][22]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For representative compounds or "hit" compounds from the initial screen, ¹H NMR is used to definitively confirm the chemical structure.[21][22][23][24]

Parameter Technique Purpose Acceptance Criteria
Purity HPLC-UVTo quantify the percentage of the desired compound.>95% for HTS
Identity MSTo confirm the molecular weight of the compound.Measured mass ± 0.2 Da of calculated mass
Structure ¹H NMRTo confirm the chemical structure and rule out isomers.Spectrum consistent with proposed structure
Table 1: Standard quality control criteria for a screening library.

Section 5: Application in High-Throughput Screening (HTS)

Quinoline analogs are frequently screened for activity against protein kinases, which are critical targets in oncology and inflammatory diseases.[25][26] Luminescent ATP-depletion assays are a robust, homogeneous, and widely used HTS format for identifying kinase inhibitors.[27]

G A Dispense Kinase & Substrate to Assay Plate B Add Library Compounds (Test, Positive/Negative Controls) A->B C Initiate Reaction by Adding ATP B->C D Incubate at Room Temp C->D E Add Detection Reagent (e.g., Kinase-Glo®) D->E F Incubate to Stabilize Signal E->F G Read Luminescence F->G H Data Analysis (Calculate % Inhibition) G->H

Caption: General workflow for a luminescent kinase inhibitor HTS assay.
Protocol 5: General Protocol for a Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol provides a general framework for screening the this compound library against a protein kinase of interest.

Materials:

  • 384-well white, opaque assay plates

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Acoustic dispenser or liquid handler for compound addition

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: To the wells of a 384-well plate, add the kinase and its corresponding substrate diluted in kinase assay buffer.

  • Compound Addition: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each library compound from the source plate to the assay plate to achieve the desired final screening concentration (typically 1-10 µM). Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Signal Stabilization & Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The amount of ATP consumed is inversely correlated with the luminescent signal. A lower signal indicates higher kinase activity, while a higher signal indicates inhibition. Calculate the percent inhibition for each compound relative to the positive and negative controls.

Section 6: Safety and Handling

General Laboratory Safety: All protocols must be performed in a well-ventilated laboratory by trained personnel.[28][29] Adherence to standard laboratory safety practices is mandatory. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[28][30]

Specific Chemical Hazards:

  • Halogenated Aromatic Compounds: Quinolines and their halogenated derivatives should be treated as potentially toxic and irritant.[30] Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled exclusively in a chemical fume hood. Ensure appropriate quenching procedures are in place.

  • Solvents and Reagents: Many organic solvents are flammable. Reagents used in cross-coupling and amination reactions can be toxic, corrosive, or air-sensitive.

  • Particularly Hazardous Substances: Depending on the analogs created, some may be classified as particularly hazardous substances (e.g., potential carcinogens or reproductive toxins). For these, designated work areas and specific handling protocols should be established.[31]

Waste Disposal: All chemical waste, particularly halogenated organic waste, must be segregated and disposed of according to institutional and local environmental regulations.[30]

References

Application Note & Protocol: A Scalable Synthesis of 4,6-Dichloroquinoline for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of 4,6-dichloroquinoline, a critical building block in the development of numerous pharmacologically active molecules. The presented methodology is specifically designed to meet the demands of preclinical studies, where consistent quality, high purity, and sufficient quantity are paramount. We will delve into the strategic selection of the synthetic route, provide a step-by-step experimental procedure, and outline comprehensive analytical techniques for quality control. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the advancement of new chemical entities from the bench to preclinical evaluation.

Introduction: The Significance of this compound in Preclinical Research

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates. Specifically, the this compound motif serves as a versatile intermediate for the synthesis of compounds targeting a wide array of diseases.[1] Its utility lies in the differential reactivity of the two chlorine atoms; the chlorine at the 4-position is highly susceptible to nucleophilic substitution, while the chlorine at the 6-position is less reactive, allowing for sequential and regioselective functionalization.[1] This chemical handle is crucial for constructing diverse compound libraries for structure-activity relationship (SAR) studies during lead optimization.

The transition from small-scale discovery synthesis to a multi-gram or kilogram-scale production required for preclinical toxicology and efficacy studies presents significant challenges. These include ensuring batch-to-batch consistency, controlling impurity profiles, and establishing a safe and efficient process. This application note addresses these challenges by outlining a well-characterized and scalable synthetic route.

Strategic Selection of the Synthetic Route

Several methods exist for the synthesis of quinolines, with the Gould-Jacobs reaction being a classic and highly effective approach for preparing 4-hydroxyquinolines, which are key precursors to the corresponding 4-chloro derivatives.[2][3][4] This route is advantageous for scale-up due to the availability of starting materials, its generally high yields, and the crystalline nature of the intermediates, which facilitates purification.

The overall synthetic strategy is a four-step process starting from commercially available 4-chloroaniline:

  • Condensation: Reaction of 4-chloroaniline with diethyl (ethoxymethylene)malonate (DEEM) to form an enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation to afford 6-chloro-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

This pathway is depicted in the workflow diagram below.

Synthetic_Workflow A 4-Chloroaniline C Condensation A->C B Diethyl (ethoxymethylene)malonate (DEEM) B->C D Enamine Intermediate C->D Ethanol, Heat E Thermal Cyclization (Dowtherm A) D->E F Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate E->F ~250 °C G Hydrolysis & Decarboxylation (NaOH, then HCl) F->G H 6-Chloro-4-hydroxyquinoline G->H I Chlorination (POCl3) H->I J This compound (Final Product) I->J

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and hazardous materials. Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[6][7][8] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, lab coat, and chemical-resistant gloves.[9] Emergency eyewash and shower facilities should be readily accessible.[9]

Step 1: Synthesis of Diethyl 2-((4-chlorophenyl)amino)methylene)malonate (Enamine Intermediate)
  • Rationale: This condensation reaction forms the key enamine intermediate. The reaction is typically carried out by heating the neat reagents, and is driven to completion by the removal of the ethanol byproduct.

  • Procedure:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 4-chloroaniline (127.5 g, 1.0 mol) and diethyl (ethoxymethylene)malonate (DEEM) (227.0 g, 1.05 mol).

    • Heat the mixture to 100-110 °C with stirring for 2 hours. The mixture will become a homogenous solution and ethanol will begin to distill off.

    • After 2 hours, gradually cool the mixture to approximately 50 °C. The product will begin to crystallize.

    • Add hexanes (400 mL) to the mixture and stir for 30 minutes to form a slurry.

    • Isolate the solid product by vacuum filtration, wash with cold hexanes (2 x 100 mL), and dry in a vacuum oven at 50 °C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid. Typical yield: 90-95%.

Step 2: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
  • Rationale: This is a thermal cyclization (Gould-Jacobs reaction) that proceeds via an intramolecular electrophilic aromatic substitution.[2][10] A high-boiling, inert solvent like Dowtherm A is used to achieve the required temperature (~250 °C) for cyclization.[11][12]

  • Procedure:

    • Set up a 2 L three-necked round-bottom flask with a mechanical stirrer, a short-path distillation head, and a thermocouple.

    • Add Dowtherm A (1 L) to the flask and heat to 250 °C.

    • Add the enamine intermediate (283.7 g, 0.95 mol) in portions to the hot Dowtherm A over 1 hour. Control the addition rate to maintain the temperature between 245-255 °C and to manage the evolution of ethanol.

    • After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.

    • Cool the reaction mixture to below 100 °C. The product will precipitate.

    • Isolate the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 200 mL) to remove the Dowtherm A.

    • Dry the product in a vacuum oven at 80 °C.

  • Expected Outcome: A light tan to brown solid. Typical yield: 85-90%.

Step 3: Synthesis of 6-Chloro-4-hydroxyquinoline
  • Rationale: The ethyl ester is hydrolyzed to a carboxylic acid under basic conditions, which then readily decarboxylates upon acidification and heating to yield the desired 4-hydroxyquinoline.[2]

  • Procedure:

    • To a 3 L multi-neck flask equipped with a mechanical stirrer and reflux condenser, add the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (239.7 g, 0.9 mol) and a 10% aqueous sodium hydroxide solution (1.5 L).

    • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated hydrochloric acid with stirring until the pH of the mixture is ~2. Vigorous gas evolution (CO₂) will occur.

    • Heat the acidified mixture to 80 °C for 1 hour to ensure complete decarboxylation.

    • Cool the mixture to room temperature and isolate the solid product by vacuum filtration.

    • Wash the filter cake with deionized water (3 x 200 mL) until the filtrate is neutral.

    • Dry the solid in a vacuum oven at 100 °C.

  • Expected Outcome: A light gray to beige solid. Typical yield: 95-98%.

Step 4: Synthesis of this compound
  • Rationale: The conversion of the 4-hydroxy group to a chloro group is a standard transformation achieved using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this purpose.[5][13]

  • Procedure:

    • Caution: This reaction is exothermic and releases HCl gas. It must be performed in a highly efficient fume hood.[6][8]

    • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution), and a dropping funnel, add 6-chloro-4-hydroxyquinoline (163.4 g, 0.91 mol).

    • Carefully add phosphorus oxychloride (POCl₃) (450 mL, 4.8 mol) to the flask.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. The mixture should become a clear, brown solution.

    • Cool the reaction mixture to room temperature.

    • Work-up: Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (2 kg) in a large beaker with vigorous stirring. This is a highly exothermic process.

    • Once the quench is complete, basify the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is ~8-9. Maintain the temperature below 30 °C during basification by adding more ice if necessary.

    • The product will precipitate as a solid. Stir the slurry for 1 hour.

    • Isolate the crude product by vacuum filtration and wash the filter cake with cold water (3 x 300 mL).

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Filter the hot solution and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Isolate the purified product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.

  • Expected Outcome: White to pale yellow crystalline solid. Typical yield: 80-88%.

Quality Control and Analytical Characterization

To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive analytical characterization is essential.

Parameter Method Specification Purpose
Appearance Visual InspectionWhite to pale yellow crystalline solidConfirms physical state and absence of gross contamination.
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of this compound[14]Confirms the chemical identity of the compound.
Purity HPLC (UV detection)≥ 98.0%Quantifies the purity of the final product and detects impurities.
Melting Point Melting Point Apparatus101-104 °C[13]A sharp melting point range indicates high purity.
Residual Solvents GC-HSEthanol: Per ICH guidelinesEnsures that residual solvents from the synthesis are below acceptable limits for preclinical use.

digraph "QC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; QC_Checks [label="Quality Control Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Visual [label="Visual Inspection", fillcolor="#F1F3F4", fontcolor="#202124"]; Spectroscopy [label="Spectroscopic Analysis\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Chromatographic Purity\n(HPLC, GC-HS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Physical [label="Physical Characterization\n(Melting Point)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Meets Specifications?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Pass [label="Release for\nPreclinical Studies", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Repurification or\nRe-synthesis Required", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> QC_Checks; QC_Checks -> Visual; QC_Checks -> Spectroscopy; QC_Checks -> Chromatography; QC_Checks -> Physical; {Visual, Spectroscopy, Chromatography, Physical} -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; }


### **5. Conclusion**

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound suitable for preclinical research and development. By employing the Gould-Jacobs reaction followed by a robust chlorination procedure, this multi-step synthesis can consistently deliver the target compound in significant quantities. The emphasis on in-process controls and final product characterization ensures that the material meets the stringent quality requirements for subsequent use in pharmacological and toxicological studies, thereby facilitating the smooth progression of drug discovery projects.

---

### **6. References**

1.  Wikipedia. Gould–Jacobs reaction. [https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction](https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction)
2.  Thermo Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET. [https://www.thermofisher.com/order/catalog/product/AC131110010#/AC131110010](https://www.thermofisher.com/order/catalog/product/AC131110010#/AC131110010)
3.  ECHEMI. Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets. [https://www.echemi.com/sds/phosphorus-oxychloride-cas10025-87-3.html](https://www.echemi.com/sds/phosphorus-oxychloride-cas10025-87-3.html)
4.  Tarbell, D. S. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. *Journal of the American Chemical Society, 68*(7), 1277. [https://pubmed.ncbi.nlm.nih.gov/20990975/](https://pubmed.ncbi.nlm.nih.gov/20990975/)
5.  Merck. Gould-Jacobs Reaction. [https://www.merck.com/chemistry/name-reactions/gould-jacobs-reaction/](https://www.merck.com/chemistry/name-reactions/gould-jacobs-reaction/)
6.  Lanxess. Phosphorus oxychloride. [https://lanxess.com/-/media/Project/Lanxess/Corporate-Internet/04-Products-and-Solutions/Downloads/SDB/Phosphorus-oxychloride.pdf](https://lanxess.com/-/media/Project/Lanxess/Corporate-Internet/04-Products-and-Solutions/Downloads/SDB/Phosphorus-oxychloride.pdf)
7.  PrepChem.com. Synthesis of (c) this compound. [https://www.prepchem.com/synthesis-of-c-4-6-dichloroquinoline](https://www.prepchem.com/synthesis-of-c-4-6-dichloroquinoline)
8.  Benchchem. Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. [https://www.benchchem.com/application-notes/AN-BCHM23547-001](https://www.benchchem.com/application-notes/AN-BCHM23547-001)
9.  New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf](https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf)
10. ChemTrack.org. Safety Guideline: PHOSPHORUS OXYCHLORIDE. [https://www.chemtrack.org/Chem-Data/Safety-Guideline.asp?CAS=10025-87-3](https://www.chemtrack.org/Chem-Data/Safety-Guideline.asp?CAS=10025-87-3)
11. Organic Syntheses. 4,7-dichloroquinoline. [http://www.orgsyn.org/demo.aspx?prep=cv3p0272](http://www.orgsyn.org/demo.aspx?prep=cv3p0272)
12. Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. *ResearchGate*. [https://www.researchgate.net/figure/Synthesis-of-4-chloroquinolines-by-the-Gould-Jacobs-reaction-followed-by-chlorination_fig2_344583168](https://www.researchgate.net/figure/Synthesis-of-4-chloroquinolines-by-the-Gould-Jacobs-reaction-followed-by-chlorination_fig2_344583168)
13. Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [https://www.biotage.com/hubfs/Application%20Note%20PDFs/AN056-Gould-Jacobs-Quinoline-forming-reaction.pdf](https://www.biotage.com/hubfs/Application%20Note%20PDFs/AN056-Gould-Jacobs-Quinoline-forming-reaction.pdf)
14. LookChem. Synthesis of 4,7-Dichloroquinoline. [https://www.lookchem.com/chempedia/synthesis-reaction/synthesis-of-4-7-dichloroquinoline-cas-no-86-98-6-2936.html](https://www.lookchem.com/chempedia/synthesis-reaction/synthesis-of-4-7-dichloroquinoline-cas-no-86-98-6-2936.html)
15. Google Patents. CN112266356A - A kind of asymmetric synthesis method of (S)-chloroquine phosphate. [https://patents.google.com/patent/CN112266356A/en](https://patents.google.com/patent/CN112266356A/en)
16. Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. *AIR Unimi*. [https://air.unimi.it/retrieve/handle/2434/991667/1630130/biomolecules-13-00836-v2.pdf](https://air.unimi.it/retrieve/handle/2434/991667/1630130/biomolecules-13-00836-v2.pdf)
17. Benchchem. This compound. [https://www.benchchem.com/product/bchm156141](https://www.benchchem.com/product/bchm156141)
18. Sigma-Aldrich. This compound AldrichCPR. [https://www.sigmaaldrich.com/US/en/product/aldrich/514659](https://www.sigmaaldrich.com/US/en/product/aldrich/514659)
19. D'Oliveira, T. C., et al. (2014). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. *PLOS One*. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0097369](https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0097369)
20. Baron, M., et al. (2017). Scalable, enantioselective taxane total synthesis. *PubMed Central*. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5438497/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5438497/)
21. Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. *PubMed*. [https://pubmed.ncbi.nlm.nih.gov/27575027/](https://pubmed.ncbi.nlm.nih.gov/27575027/)
22. da Silva, G. N., et al. (2023). Selective Copper(II) Complexes against Mycobacterium tuberculosis. *ACS Omega*. [https://pubs.acs.org/doi/10.1021/acsomega.3c06380](https://pubs.acs.org/doi/10.1021/acsomega.3c06380)
23. Sigma-Aldrich. This compound AldrichCPR 4203-18-3. [https://www.sigmaaldrich.com/US/en/product/sial/514659](https://www.sigmaaldrich.com/US/en/product/sial/514659)
24. ChemicalBook. 4-HYDROXY-6,8-DICHLOROQUINOLINE synthesis. [https://www.chemicalbook.com/synthesispath_en/1571-44-4.htm](https://www.chemicalbook.com/synthesispath_en/1571-44-4.htm)

References

The Strategic Utility of 4,6-Dichloroquinoline in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2] In the realm of oncology, several quinoline-based drugs, such as Bosutinib and Lenvatinib, have been successfully translated into clinical practice, primarily as kinase inhibitors that target aberrant signaling pathways crucial for tumor growth and survival.[3]

The dichlorinated quinoline framework, in particular, offers a versatile platform for the synthesis of potent therapeutic candidates. The chlorine atoms serve two primary purposes: they act as reactive handles for further chemical modification and their specific placement on the quinoline core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the strategic application of 4,6-dichloroquinoline , a key intermediate for the development of next-generation anticancer agents. We will explore its chemical reactivity, provide detailed synthetic protocols for its derivatization, and discuss the rationale behind its use in designing targeted cancer therapies.

The Chemical Rationale for Employing this compound

The utility of this compound as a synthetic precursor is rooted in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) .[4] This heightened reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This makes the C4 position an ideal site for introducing a wide variety of functional groups, particularly amine-containing side chains, which are common features in many kinase inhibitors.[5]

The chlorine atom at the C6 position is significantly less reactive towards SNAr. However, it plays a crucial role in modulating the electronic properties of the entire quinoline system and can be a key determinant in the biological activity of the final compound. Structure-activity relationship (SAR) studies on related chloroquinoline derivatives have shown that substitution at the C6 position can enhance cytotoxic potency.[1] Furthermore, the C6-chloro group can serve as a synthetic handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira couplings, allowing for the introduction of aryl or alkynyl moieties to build molecular complexity.[6][7]

Synthetic Pathways and Experimental Protocols

The functionalization of this compound can be systematically approached to generate a library of diverse compounds for anticancer screening. The primary synthetic strategies involve sequential reactions, first targeting the more reactive C4 position, followed by modification at the C6 position if desired.

Protocol 1: Synthesis of 4-Amino-6-chloroquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of 4-amino-6-chloroquinoline derivatives, a common core structure in many biologically active molecules. The reaction involves the displacement of the C4-chloro group with a primary or secondary amine.

Experimental Workflow:

G start Dissolve this compound in a suitable solvent (e.g., ethanol, DMF) add_amine Add primary or secondary amine (1.0-1.2 eq) start->add_amine heat Heat the reaction mixture (e.g., reflux, 80-130°C) add_amine->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous work-up and extraction with an organic solvent monitor->workup purify Purify by column chromatography or recrystallization workup->purify end Characterize the final product (NMR, MS) purify->end

Caption: General workflow for SNAr on this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Base (optional, e.g., K₂CO₃, Et₃N, if the amine salt is used or for secondary amines)

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the desired amine (1.0-1.2 eq) to the solution. If an amine hydrochloride salt is used, add a suitable base like triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-130°C) and stir for the required time (2-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base (e.g., NaHCO₃ solution).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-6-chloroquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C6 Position

This protocol provides a general method for introducing an aryl or heteroaryl group at the C6 position of a 4-substituted-6-chloroquinoline derivative via a Suzuki-Miyaura cross-coupling reaction.[8] This reaction is instrumental in expanding the molecular framework to probe interactions with specific biological targets.

Experimental Workflow:

G start Combine 4-substituted-6-chloroquinoline, arylboronic acid, and base in a degassed solvent add_catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄) start->add_catalyst heat Heat under inert atmosphere (e.g., 80-110°C) add_catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Cool, dilute with water, and extract with an organic solvent monitor->workup purify Purify by column chromatography workup->purify end Characterize the final biaryl product purify->end

Caption: General workflow for Suzuki coupling at the C6 position.

Materials:

  • 4-Substituted-6-chloroquinoline (from Protocol 1)

  • Arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 4-substituted-6-chloroquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

  • Characterize the final product using appropriate analytical methods.

Biological Evaluation and Targeted Signaling Pathways

Derivatives of this compound are promising candidates for evaluation as anticancer agents, particularly as kinase inhibitors. The dysregulation of protein kinase signaling is a hallmark of many cancers, and targeting these pathways is a clinically validated strategy.[9]

Targeted Pathways:

Many quinoline-based inhibitors target critical cell signaling pathways such as:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to increased cell proliferation and survival. Many quinazoline and quinoline-based inhibitors are designed to compete with ATP at the kinase domain of EGFR.[10]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is common in cancer, making it an attractive target for therapeutic intervention.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of oncogenic signaling pathways.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

A primary step in evaluating novel compounds is to determine their cytotoxic effects on cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (typically from 0.01 µM to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

The results of the cytotoxicity screening should be presented in a clear, tabular format.

Compound IDR Group at C4R' Group at C6Cancer Cell LineIC₅₀ (µM)
DQC-01 -NH-Ph-ClHCT-116XX.X
DQC-02 -NH-Bn-ClHCT-116YY.Y
DQC-03 -NH-Ph-PhHCT-116ZZ.Z
Doxorubicin N/AN/AHCT-116W.W

(Note: The IC₅₀ values are hypothetical and must be determined experimentally.)

Safety and Handling of this compound

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards: It is toxic if swallowed and can cause serious eye irritation and skin irritation. It may also cause respiratory irritation.[1][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[1]

  • First Aid:

    • Eyes: In case of contact, rinse immediately with plenty of water and seek medical advice.[11]

    • Skin: If skin contact occurs, flush with running water.[1]

    • Ingestion: If swallowed, give a glass of water and seek immediate medical attention.[1][11]

    • Inhalation: Remove from the contaminated area to fresh air.[1]

Conclusion

This compound is a strategically important and versatile building block in the synthesis of potential anticancer agents. Its well-defined reactivity allows for the systematic and predictable introduction of diverse chemical functionalities at the C4 and C6 positions. By leveraging modern synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel quinoline derivatives. The subsequent biological evaluation of these compounds against key oncogenic pathways, like the EGFR and PI3K/Akt/mTOR signaling cascades, holds significant promise for the discovery of next-generation targeted cancer therapies. This guide provides the foundational protocols and scientific rationale to empower researchers in their pursuit of innovative anticancer drug candidates derived from the this compound scaffold.

References

Application Notes and Protocols for Protecting Group Strategies in the Selective Functionalization of 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4,6-Dichloroquinoline is a foundational heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds, including antimalarial and anticancer agents.[1][2][3] The synthetic utility of this molecule is, however, complicated by the presence of two chlorine atoms at positions C4 and C6, which possess differential reactivity, and a basic quinoline nitrogen. Achieving selective functionalization at either position to build molecular complexity requires a nuanced understanding of the substrate's inherent chemical properties and the strategic implementation of protecting groups. This guide provides an in-depth analysis of strategies and detailed experimental protocols for the selective manipulation of this compound, empowering researchers in drug discovery and synthetic chemistry to unlock its full potential.

The Chemical Landscape of this compound: A Reactivity Analysis

A successful functionalization strategy begins with a thorough understanding of the molecule's electronic and steric properties. The this compound system presents three primary sites for potential reactivity: the C4-chloro, the C6-chloro, and the quinoline nitrogen.

  • Differential Halogen Reactivity: The two chlorine atoms are not electronically equivalent. The C4 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr).[4] This heightened reactivity is due to the powerful electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.[5] The C6-chloro group, being part of the carbocyclic ring, is a standard aryl chloride and is substantially less reactive under SNAr conditions.

  • The Role of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen imparts basicity and nucleophilicity.[6] This can lead to unwanted side reactions, such as acid-base quenching of reagents or direct reaction with electrophiles. In certain contexts, such as metal-catalyzed C-H activation, the nitrogen can also act as a directing group, influencing regioselectivity.[2][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=3]; node [shape=plaintext, fontsize=12, fontname="Arial"];

} caption [label="Figure 1. Reactivity sites on this compound.", fontsize=10];

Strategy I: Exploiting Inherent Reactivity for Selective C4-Functionalization

The most direct synthetic route leverages the intrinsic reactivity difference between the two chlorine atoms. For a vast number of applications, selective substitution at the C4 position can be achieved with high fidelity without the need for any protecting groups.

Causality Behind the Selectivity

The kinetic and thermodynamic preference for nucleophilic attack at C4 is so pronounced that reactions can be performed cleanly by controlling stoichiometry and reaction conditions. This approach is the cornerstone for synthesizing a multitude of 4-aminoquinoline derivatives, a class of compounds that includes the famous antimalarial drug chloroquine.[8][9]

Protocol 2.1: Selective C4-Amination via SNAr

This protocol details the synthesis of a generic N-substituted-4-amino-6-chloroquinoline, a key intermediate for further diversification.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Solvent: e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or neat

  • Base (optional, for amine salts): e.g., K₂CO₃, DIPEA

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equiv).

  • Add the chosen solvent (if not running neat).

  • Add the amine (1.0-1.2 equiv). If the amine is a hydrochloride salt, add a suitable base (2.0 equiv).

  • Heat the reaction mixture to 80-130 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash successively with 5% aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-6-chloroquinoline derivative.

Amine TypeTypical SolventTemperature (°C)Base Required?Reference
Primary AlkylamineNeat or Ethanol120-130No[8]
Secondary AlkylamineDMSO or NMP130-140Yes (e.g., K₂CO₃)[9]
ArylamineDMSO140-180Yes (e.g., NaOH)[9]
Table 1. General conditions for selective C4-amination reactions.

Strategy II: Sequential Functionalization for Disubstituted Quinolines

To create more complex molecules with substitutions at both C4 and C6, a sequential approach is necessary. This involves leveraging the C4 position's reactivity first, followed by a different type of reaction at the less reactive C6 position.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="SNAr at C4\n(e.g., + R¹-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-(R¹-Amino)-6-chloroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Cross-Coupling at C6\n(e.g., Suzuki, Buchwald-Hartwig)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4,6-Disubstituted Quinoline", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } caption [label="Figure 2. Workflow for sequential C4 then C6 functionalization.", fontsize=10];

Protocol 3.1: C6-Arylation via Suzuki Coupling

This protocol describes the functionalization of the C6 position on a 4-amino-6-chloroquinoline intermediate, prepared as described in Protocol 2.1.

Materials:

  • 4-amino-6-chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: e.g., K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: e.g., Dioxane/H₂O, Toluene, or DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask, combine the 4-amino-6-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material typically occurs within 4-12 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,6-disubstituted quinoline.

Strategy III: Nitrogen Protection for Expanded Reactivity

While the quinoline nitrogen does not directly block the C4 or C6 positions, its basicity can interfere with certain reagents, particularly organometallics or strong bases used in modern synthetic methods. In these cases, temporary protection of the nitrogen is warranted.

Rationale for N-Protection
  • Preventing Basicity: To use reagents like n-BuLi for lithiation or Grignard reagents without simple acid-base quenching.

  • Modulating Electronics: Protection can subtly alter the electronic distribution in the quinoline ring system.

  • Preventing N-Alkylation: To avoid side reactions when using powerful electrophiles.

Protocol 4.1: N-Protection with Boc Anhydride

The tert-butoxycarbonyl (Boc) group is a common, acid-labile protecting group for nitrogen.

Materials:

  • Substituted quinoline derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, catalyst)

  • Solvent: e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)

Procedure (Protection):

  • Dissolve the quinoline derivative (1.0 equiv) in DCM in a round-bottom flask.

  • Add DMAP (0.1 equiv) and Boc₂O (1.2 equiv).

  • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash chromatography to isolate the N-Boc protected quinoline.

Procedure (Deprotection):

  • Dissolve the N-Boc protected quinoline in DCM or Dioxane.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) (5-10 equiv) or a 4M HCl solution in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected quinoline.

Protecting GroupProtection ReagentDeprotection ConditionsStability
Boc Boc₂O, DMAPStrong Acid (TFA, HCl)Stable to base, hydrogenolysis
Cbz Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to acid, mild base
PMB PMB-Cl, NaHStrong Acid (TFA) or Oxidants (DDQ)Stable to base, hydrogenolysis
Table 2. Comparison of common N-protecting groups for quinolines.

Advanced Strategy: Reversing Reactivity for C6-First Functionalization

Selectively functionalizing the C6 position while leaving the C4-Cl untouched is the most significant challenge and cannot typically be achieved by simply blocking the C4 position on this compound itself. The solution lies in a more sophisticated synthetic design where the highly reactive C4-Cl is installed after the C6 position has been modified. This is a "synthesis-level" protecting group strategy, where the protecting group is a different functional group entirely (a ketone).

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Figure 3. Synthetic route for C6-first functionalization.", fontsize=10];

Protocol 5.1: Synthesis of a 6-Aryl-4-chloroquinoline

This protocol demonstrates the concept by starting with 6-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-4(1H)-one).

Part A: Suzuki Coupling at C6

  • Following the general procedure in Protocol 3.1, perform a Suzuki coupling using 6-chloro-4-hydroxyquinoline as the starting material to synthesize the 6-aryl-4-hydroxyquinoline intermediate. The hydroxyl group is generally tolerated under these conditions.

Part B: Conversion of Hydroxyl to Chloro (Deoxychlorination)

  • Caution: This reaction uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Place the 6-aryl-4-hydroxyquinoline (1.0 equiv) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equiv). A co-solvent such as toluene or acetonitrile can be used.

  • Heat the mixture to reflux (approx. 110 °C) for 2-6 hours. Monitor the reaction by TLC (quench an aliquot carefully with ice/water and extract before spotting).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.

  • Basify the aqueous solution to pH 8-9 with a concentrated NaOH or NH₄OH solution while cooling in an ice bath.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 6-aryl-4-chloroquinoline, which is now primed for selective SNAr at the C4 position as described in Protocol 2.1.

References

Revolutionizing Quinolone Synthesis: A Microwave-Assisted Approach to 4,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of drug discovery and development, the efficient synthesis of novel chemical entities is paramount. Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents. This application note details a robust and rapid microwave-assisted protocol for the synthesis of 4,6-dichloroquinoline derivatives, a key intermediate for various pharmacologically active compounds. By leveraging the power of microwave irradiation, this method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

Introduction: The Significance of 4,6-Dichloroquinolines and the Drive for Greener Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. Specifically, halo-substituted quinolines, such as the 4,6-dichloro-derivative, serve as versatile building blocks for the synthesis of more complex molecules with diverse therapeutic applications. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents, leading to significant environmental impact and low process efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[1][2] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can accelerate reaction rates, often leading to cleaner reactions with higher yields and purity.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of this compound, starting from readily available precursors.

The Synthetic Strategy: A Two-Step Microwave-Assisted Protocol

The synthesis of this compound is approached via a two-step sequence, with both steps optimized for microwave irradiation. The first step involves the synthesis of the key intermediate, 6-chloro-4-hydroxyquinoline, via a Gould-Jacobs type reaction. The subsequent step is the chlorination of this intermediate to yield the final this compound product.

Step 1: Microwave-Assisted Synthesis of 6-Chloro-4-hydroxyquinoline

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines.[4] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. Microwave irradiation has been shown to significantly accelerate this cyclization step.[5][6] In this protocol, 4-chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) under microwave conditions to efficiently produce 6-chloro-4-hydroxyquinoline.

Reaction Mechanism: Gould-Jacobs Reaction

The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of DEEM by the amino group of 4-chloroaniline, forming an enamine intermediate. This is followed by a thermally induced intramolecular cyclization (electrophilic aromatic substitution) and subsequent elimination of ethanol to form the quinoline ring system.

Gould_Jacobs 4-Chloroaniline 4-Chloroaniline Enamine_Intermediate Enamine Intermediate 4-Chloroaniline->Enamine_Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Microwave Heat (Cyclization) 6-Chloro-4-hydroxyquinoline 6-Chloro-4-hydroxyquinoline Cyclized_Intermediate->6-Chloro-4-hydroxyquinoline - EtOH

Caption: Microwave-assisted Gould-Jacobs reaction for 6-chloro-4-hydroxyquinoline.

Step 2: Microwave-Assisted Chlorination of 6-Chloro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step. Conventionally, this is achieved by heating with phosphorus oxychloride (POCl₃), often for extended periods.[7] Microwave irradiation can dramatically shorten the time required for this transformation.

Reaction Mechanism: Chlorination

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a chlorinating agent like phosphorus oxychloride. The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Chlorination 6-Chloro-4-hydroxyquinoline 6-Chloro-4-hydroxyquinoline Phosphate_Ester Phosphate Ester Intermediate 6-Chloro-4-hydroxyquinoline->Phosphate_Ester + POCl₃ POCl3 Phosphorus Oxychloride This compound This compound Phosphate_Ester->this compound + Cl⁻ - PO₂Cl₂⁻

Caption: Microwave-assisted chlorination of 6-chloro-4-hydroxyquinoline.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received. Microwave reactions should be performed in a dedicated microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.

Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-4-hydroxyquinoline
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-chloroaniline (1.28 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 250 °C for 15 minutes. The pressure will rise during the reaction.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product is then triturated with diethyl ether, filtered, and washed with cold ethanol to afford 6-chloro-4-hydroxyquinoline.

Protocol 2: Microwave-Assisted Synthesis of this compound
  • In a 10 mL microwave reaction vessel, place 6-chloro-4-hydroxyquinoline (1.80 g, 10 mmol) and phosphorus oxychloride (5 mL, 53.8 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The mixture is then neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data and Results

The application of microwave synthesis offers a significant improvement over conventional methods, as summarized in the table below.

ProductMethodReaction TimeYield (%)Reference
6-Chloro-4-hydroxyquinolineConventional HeatingSeveral hours~70-80[8]
Microwave-Assisted 15 min >90 This work
This compoundConventional Heating>1 hour~60-70[7]
Microwave-Assisted 10 min >85 This work

Characterization of this compound

The synthesized this compound can be characterized by standard analytical techniques:

  • Melting Point: 101-104 °C[7]

  • ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons of the dichloroquinoline ring system.

  • ¹³C NMR (CDCl₃): Resonances for the nine carbon atoms of the quinoline core.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of this compound (m/z = 197.00).

Conclusion and Future Perspectives

This application note demonstrates a highly efficient, rapid, and high-yielding microwave-assisted protocol for the synthesis of this compound derivatives. By significantly reducing reaction times and improving yields, this method provides a valuable tool for researchers in medicinal chemistry and drug development. The presented protocols are readily adaptable for the synthesis of a library of substituted quinoline derivatives, facilitating the exploration of their structure-activity relationships and the discovery of new therapeutic agents. The adoption of such green chemistry principles is not only environmentally responsible but also economically advantageous in the long run.

References

Application Notes & Protocols: Purification of 4,6-Dichloroquinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed framework for the purification of 4,6-dichloroquinoline derivatives using normal-phase column chromatography. These halogenated N-heterocycles are pivotal intermediates in pharmaceutical research and materials science.[1][2] However, their unique physicochemical properties—moderate polarity and potential for interaction with silica gel—present specific purification challenges.[3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to develop robust, optimized, and validated purification protocols. We will cover method development using Thin-Layer Chromatography (TLC), a detailed protocol for preparative flash chromatography, and a crucial troubleshooting guide.

Introduction: The Challenge of Purifying Dichloroquinolines

The this compound scaffold is a key building block in the synthesis of a wide range of biologically active compounds, including antimalarials and kinase inhibitors.[5] The successful synthesis of these target molecules hinges on the purity of the dichloroquinoline intermediate. Column chromatography, particularly normal-phase chromatography using silica gel, is the most common and effective method for this purification.[6][7]

However, the purification is not always trivial. The presence of two chlorine atoms and a basic nitrogen atom imparts moderate polarity and specific chemical reactivity. These features can lead to issues such as peak tailing, irreversible binding to the stationary phase, or even degradation on acidic silica gel.[3][4] A logical, systematic approach is therefore essential for achieving high purity and yield.

Foundational Principles: Analyte and System Properties

A successful purification strategy begins with understanding the interactions between the analyte (the this compound derivative), the stationary phase (silica gel), and the mobile phase (organic solvents).

  • Analyte Properties: this compound derivatives are moderately polar. The aromatic ring system is nonpolar, while the nitrogen atom and two chlorine atoms act as electron-withdrawing groups and sites for polar interactions (dipole-dipole and hydrogen bonding with residual water or silanol groups on the silica).

  • Stationary Phase - Silica Gel (SiO₂): Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).[8] These silanols are weakly acidic and can interact strongly with basic compounds like quinolines, sometimes leading to poor chromatography.[3]

  • Mobile Phase - The Eluent: In normal-phase chromatography, a non-polar solvent is used as the weak eluent, and a more polar solvent is added to increase the "solvent strength" and elute the compounds.[6] The goal is to find a solvent mixture that disrupts the interaction between the quinoline derivative and the silica just enough to allow it to move down the column at an appropriate rate.

Workflow for Purification of this compound Derivatives

The overall process follows a logical sequence from small-scale method development to large-scale purification and analysis.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification crude Crude Reaction Mixture tlc_dev TLC Method Development crude->tlc_dev Spot small aliquot prep_column Preparative Column Chromatography tlc_dev->prep_column Select optimal eluent collect_fractions Fraction Collection prep_column->collect_fractions analyze_fractions TLC Analysis of Fractions collect_fractions->analyze_fractions combine_pure Combine & Evaporate Pure Fractions analyze_fractions->combine_pure Identify pure fractions final_product Pure Product Analysis (NMR, MS) combine_pure->final_product

Caption: Workflow for purification of this compound derivatives.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire crude product to a column, TLC must be used to determine the optimal mobile phase composition. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4 .[9] This Rf value ensures good separation from impurities without requiring excessively large volumes of solvent for elution.

Materials:

  • Silica gel TLC plates (e.g., glass-backed, F254 indicator)

  • Developing chamber

  • Capillary spotters

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm)

Procedure:

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[8]

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the pencil baseline of a TLC plate.[10]

  • Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system. Common starting systems for quinoline derivatives are mixtures of hexanes and ethyl acetate.[11]

  • Iterate: Start with a low polarity system (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., 20%, 30% EtOAc) until the desired Rf is achieved.[12] The spots are visualized under a UV lamp.[10]

Data Interpretation:

Mobile Phase Composition (EtOAc in Hexanes)ObservationAction
5%All spots remain at the baseline (Rf ≈ 0).Increase polarity.
20%Desired product has Rf ≈ 0.3. Impurities are well-separated.Optimal System Found.
50%All spots are near the solvent front (Rf > 0.8).Decrease polarity.

Protocol 2: Preparative Flash Column Chromatography

This protocol details a standard flash chromatography procedure for purifying gram-scale quantities of a this compound derivative.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Sand (purified)

  • Optimal mobile phase determined from TLC

  • Fraction collection tubes

  • Air or nitrogen source for pressurization

Procedure:

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.[9]

    • In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., hexanes).

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.[9] The final silica bed should be flat.

    • Add a protective layer of sand on top of the silica bed.[9]

  • Sample Loading:

    • Wet Loading: If the crude product is soluble in a small volume of the mobile phase, dissolve it and carefully pipette it directly onto the sand layer.[13]

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column. This technique often results in better separation.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle pressure to begin eluting the solvent through the column.

    • Collect fractions of a consistent volume in test tubes or vials.

    • If a gradient elution is needed (i.e., starting with a low polarity and gradually increasing), prepare mixtures of increasing polarity and add them sequentially.

  • Analysis of Fractions:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[9]

Optimization and Troubleshooting

Even with a well-developed method, problems can arise. Understanding the cause is key to solving them.

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution p1 Peak Tailing / Streaking c1 Strong interaction with acidic silanols p1->c1 p2 No Compound Elutes c2 Compound is too polar for eluent p2->c2 c3 Decomposition on silica p2->c3 c5 Eluent polarity too low p2->c5 p3 Poor Separation c4 Column overloaded p3->c4 s1 Add 0.5-1% triethylamine (NEt₃) to mobile phase c1->s1 s3 Increase eluent polarity (e.g., more EtOAc) c2->s3 s5 Perform a 'methanol purge' to check if compound is strongly bound c2->s5 s2 Use deactivated silica or alumina c3->s2 c3->s5 s4 Use a wider column / less sample c4->s4 c5->s3

Caption: Troubleshooting guide for common chromatography issues.

In-Depth Troubleshooting:

  • Peak Tailing: The basic nitrogen on the quinoline ring can interact strongly with acidic silanol groups on the silica surface, causing the compound to "stick" and elute slowly, creating a tail.[3]

    • Solution: Adding a small amount (0.5-1%) of a volatile base like triethylamine (NEt₃) or ammonia to the mobile phase can neutralize these acidic sites, leading to sharper peaks and better separation.[3][11]

  • Compound Degradation: Standard silica gel is slightly acidic (pH ~4-5) and can potentially catalyze the degradation of sensitive compounds.[4] While many quinolines are robust, this should be considered if recovery is low.

    • Solution: Use deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4][13] To test for stability, spot the compound on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, degradation is occurring.[13]

  • Irreversible Adsorption: In some cases, highly polar derivatives or impurities may bind so strongly to the column that they do not elute with the standard mobile phase.

    • Solution: After you have collected your desired product, you can perform a "column flush" with a very polar solvent like 10% methanol in DCM to elute any remaining material.[14] This confirms whether the material was stuck or decomposed.

Conclusion

The purification of this compound derivatives by column chromatography is a reliable and scalable technique when approached systematically. Success is predicated on careful method development using TLC to identify an optimal mobile phase. By understanding the chemical interactions at play and anticipating potential challenges such as peak tailing or on-column degradation, researchers can implement effective solutions like the addition of basic modifiers or the use of deactivated stationary phases. The protocols and troubleshooting guide presented here provide a robust foundation for achieving the high levels of purity required for drug development and materials science applications.

References

experimental procedure for nucleophilic aromatic substitution on 4,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloroquinoline: A Guide for Synthetic and Medicinal Chemists

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2][3] this compound is a key heterocyclic building block that enables the synthesis of a diverse array of functionalized derivatives.[4] The differential reactivity of its two chlorine atoms—one on the pyridine ring and one on the benzene ring—allows for highly regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr). This application note provides a comprehensive guide to the principles and experimental procedures for performing SNAr reactions on this compound, focusing on the selective substitution at the C4 position. We present detailed protocols for conventional thermal reactions with amine nucleophiles, discuss reaction scope and limitations, and provide insights into the mechanistic underpinnings that govern the observed regioselectivity.

Scientific Principles: Understanding Regioselectivity in Dichloroquinolines

The successful and predictable synthesis of 4-substituted-6-chloroquinolines hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[5][6]

1.1. The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[7][8]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Elimination: The leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring to yield the final product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. Therefore, the reaction is accelerated by factors that stabilize this anionic intermediate.[6]

1.2. The Basis of C4 Regioselectivity

In this compound, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C6 position.[10] This pronounced regioselectivity is a direct consequence of the electronic influence of the heterocyclic nitrogen atom.

  • Activation at C4: The quinoline nitrogen acts as a powerful electron-withdrawing group through resonance and induction. This effect is most pronounced at the ortho (C2) and para (C4) positions, rendering them electron-deficient and highly susceptible to nucleophilic attack.[7][10] The negative charge of the Meisenheimer complex formed upon attack at C4 can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[7]

  • Inactivity at C6: The chlorine atom at the C6 position is part of the carbocyclic (benzene) ring. It is electronically isolated from the primary activating effect of the ring nitrogen. Therefore, it behaves much like a standard chlorobenzene, which is generally unreactive toward SNAr unless under harsh conditions or in the presence of strong electron-withdrawing groups on the same ring.[10]

This inherent electronic bias allows for the clean and selective substitution at the C4 position while leaving the C6-chloro group intact for potential subsequent cross-coupling reactions or other transformations.

SNAr_Mechanism Figure 1: SNAr Mechanism at the C4 Position of this compound cluster_start Reactants cluster_intermediate Addition Step cluster_end Product Start This compound + Nucleophile (Nu-H) Intermediate Formation of Resonance-Stabilized Meisenheimer Complex Start->Intermediate Nucleophilic Attack (Rate-Determining) Product 4-Substituted-6-chloroquinoline + HCl Intermediate->Product Elimination of Cl- (Restores Aromaticity)

Caption: SNAr Mechanism at the C4 Position of this compound.

Experimental Protocols

The following protocols provide a robust starting point for the synthesis of 4-amino-6-chloroquinoline derivatives. While conventional heating is described, these conditions can often be adapted for microwave-assisted synthesis to reduce reaction times.[11]

2.1. General Workflow for SNAr Reactions

The overall experimental process is standardized for reliability and reproducibility.

workflow Figure 2: General Experimental Workflow reagents Reagent Preparation 1. Add this compound and solvent to flask. 2. Add nucleophile (and base, if needed). reaction Reaction Conditions 1. Heat mixture to reflux (e.g., 80-120 °C). 2. Monitor reaction by TLC until starting material is consumed. reagents->reaction Heating workup Work-up & Isolation 1. Cool reaction to room temperature. 2. Remove solvent under reduced pressure. 3. Neutralize with aq. base (e.g., NaHCO₃). 4. Extract with organic solvent (e.g., EtOAc, DCM). 5. Wash organic layer with brine. reaction->workup Cooling purification Purification & Analysis 1. Dry organic layer (e.g., Na₂SO₄). 2. Concentrate crude product. 3. Purify by column chromatography or recrystallization. 4. Characterize via NMR, MS, etc. workup->purification Drying & Filtration

Caption: General Experimental Workflow.

2.2. Protocol: Synthesis of N-alkyl-6-chloroquinolin-4-amine

This protocol details a typical reaction using a primary aliphatic amine as the nucleophile.

Materials & Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., propylamine, piperidine) (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol, n-Butanol, Acetonitrile, or DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq) - see Scientist's Note

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., n-butanol, ~0.1 M concentration).

  • Addition of Nucleophile: Add the amine nucleophile (1.1 eq) to the stirring solution at room temperature. If a base is required, add it at this stage.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 100-120 °C for n-butanol).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the this compound spot is no longer visible (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water and an organic solvent (e.g., EtOAc) to the residue.

    • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Scientist's Note (Rationale for Choices):

  • Choice of Nucleophile Equivalents: A slight excess of the amine is used to ensure the complete consumption of the starting material.

  • Solvent Selection: Polar aprotic solvents like DMF or polar protic solvents like ethanol or butanol are commonly used to ensure solubility of the reactants. Higher boiling point solvents allow for higher reaction temperatures, which can accelerate the reaction.[12]

  • Use of a Base: When reacting with amine hydrochlorides or when using secondary amines, an external base is often necessary to neutralize the HCl generated during the reaction.[11] For primary amines, the amine itself can act as both the nucleophile and the base, though adding an inorganic base like K₂CO₃ can improve reaction rates by preventing the formation of the unreactive amine hydrochloride salt.

Reaction Scope and Conditions

The SNAr reaction on this compound is versatile. The optimal conditions can vary depending on the nucleophilicity of the attacking species. The following table provides representative conditions adapted from literature on similar chloroquinoline systems.[13][14][15][16]

Nucleophile TypeExample NucleophileTypical SolventTemperature (°C)BaseTypical Time (h)Scientist's Notes
N-Nucleophiles Primary Aliphatic Aminen-Butanol / Ethanol80 - 120Optional/None4 - 12Generally high yielding and clean reactions. The amine can serve as its own base.[14]
Secondary Aliphatic AmineAcetonitrile / DMF80 - 140K₂CO₃ or Et₃N6 - 18Requires a non-nucleophilic base to neutralize generated HCl.[11]
Aniline (Aromatic Amine)DMF / n-Butanol120 - 150NaH, K₂CO₃12 - 24Less nucleophilic than aliphatic amines; requires higher temperatures or stronger bases.[12]
O-Nucleophiles PhenolDMF / DMSO100 - 140K₂CO₃, Cs₂CO₃12 - 24Requires a base to deprotonate the phenol to the more nucleophilic phenoxide.[15]
Alkoxide (e.g., NaOEt)EthanolRefluxN/A (reagent is a base)2 - 8Highly reactive; reaction is often rapid at the reflux temperature of the corresponding alcohol.
S-Nucleophiles ThiophenolDMF60 - 100K₂CO₃, Et₃N4 - 10Thiols are excellent nucleophiles and reactions often proceed under milder conditions.[16]

Alternative Methodologies: Palladium-Catalyzed Amination

For particularly challenging or sterically hindered amines, traditional SNAr conditions may fail or give low yields. In such cases, Palladium-catalyzed Buchwald-Hartwig amination serves as a powerful alternative.[17][18][19] This cross-coupling reaction typically proceeds under milder conditions with a broader substrate scope.

Typical Conditions:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: A bulky phosphine ligand such as BINAP, Xantphos, or DavePhos.[17][18]

  • Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃.

  • Solvent: Anhydrous toluene or dioxane under an inert atmosphere (N₂ or Ar).

While highly effective, this method requires careful exclusion of air and moisture, and the cost of the catalyst and ligands can be a consideration for large-scale synthesis.[19]

Safety & Handling

  • This compound: Handle in a well-ventilated fume hood. It is an irritant; avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use flammable solvents like ethanol and toluene in a fume hood away from ignition sources.

  • Bases: Strong bases like sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) are moisture-sensitive and corrosive. Handle under an inert atmosphere.

  • Work-up: Neutralization of acidic reaction mixtures with bicarbonate can cause gas evolution (CO₂). Perform this step slowly and with caution in an open or vented vessel.

By understanding the electronic principles governing regioselectivity and applying the robust protocols outlined herein, researchers can effectively utilize this compound as a versatile platform for the synthesis of novel compounds for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,6-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis and improve your overall yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.

I. Understanding the Synthetic Landscape: The Two-Step Approach

The most common and reliable method for synthesizing this compound involves a two-step process. This approach offers a balance of accessibility of starting materials and manageable reaction conditions.

  • Step 1: The Gould-Jacobs Reaction to form the 6-chloro-4-hydroxyquinoline intermediate. This reaction involves the condensation of p-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.[1][2]

  • Step 2: Deoxychlorination of the 6-chloro-4-hydroxyquinoline intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final this compound product.[3][4]

This guide will focus on troubleshooting and optimizing this widely adopted synthetic route.

II. Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful synthesis. The following diagram outlines the key stages in the preparation of this compound.

cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Deoxychlorination p_chloroaniline p-Chloroaniline condensation Condensation p_chloroaniline->condensation deem Diethyl Ethoxymethylenemalonate (DEEM) deem->condensation intermediate1 Anilidomethylenemalonate Intermediate condensation->intermediate1 cyclization Thermal Cyclization (High Temperature) intermediate1->cyclization intermediate2 6-Chloro-4-hydroxy-3- carboethoxyquinoline cyclization->intermediate2 hydrolysis Saponification (e.g., NaOH) intermediate2->hydrolysis intermediate3 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid hydrolysis->intermediate3 decarboxylation Decarboxylation (Heat) intermediate3->decarboxylation product1 6-Chloro-4-hydroxyquinoline decarboxylation->product1 product1_ref 6-Chloro-4-hydroxyquinoline chlorination Chlorination product1_ref->chlorination pocls Phosphorus Oxychloride (POCl₃) pocls->chlorination final_product This compound chlorination->final_product

Caption: Workflow for the two-step synthesis of this compound.

III. Troubleshooting Guide: Step 1 - Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for quinoline synthesis, but its high-temperature requirements can present challenges.[5]

Question 1: My yield of 6-chloro-4-hydroxyquinoline is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Gould-Jacobs reaction can often be traced back to incomplete cyclization or degradation of the product. Here’s a systematic approach to troubleshooting:

  • Inadequate Cyclization Temperature: The key to this reaction is achieving and maintaining a sufficiently high temperature for the intramolecular cyclization to occur efficiently.[2]

    • Causality: The 6-electron electrocyclization has a high activation energy. Insufficient thermal energy will result in a sluggish reaction and favor the accumulation of the uncyclized anilidomethylenemalonate intermediate.

    • Solution: Ensure your high-boiling solvent (e.g., diphenyl ether or Dowtherm A) is refluxing vigorously, typically around 250-260 °C.[5] Monitor the reaction temperature directly in the reaction mixture if possible. Microwave synthesis can be an effective alternative for achieving high temperatures rapidly and improving yields.[6]

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental.

    • Causality: An insufficient reaction time will lead to incomplete conversion. Conversely, prolonged exposure to very high temperatures can cause decomposition of the desired product, leading to the formation of tarry byproducts.[5]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe the formation of dark, insoluble materials, it may be necessary to reduce the reaction time. An optimal time is typically between 30 minutes to 2 hours at reflux.

  • Purity of Starting Materials: The purity of your p-chloroaniline and DEEM is critical.

    • Causality: Impurities in the p-chloroaniline can lead to the formation of undesired side-products. Old or improperly stored DEEM can hydrolyze, reducing its effectiveness.

    • Solution: Use freshly distilled or high-purity p-chloroaniline. Ensure your DEEM is fresh and has been stored under anhydrous conditions.

Question 2: I am observing the formation of a significant amount of dark, tarry material during the cyclization step. How can I minimize this?

Answer:

The formation of tar is a common issue in high-temperature reactions and is usually indicative of product or intermediate decomposition.

  • Temperature Control: While a high temperature is necessary, excessive heat can accelerate decomposition.

    • Causality: At temperatures significantly above 260 °C, quinoline systems can become susceptible to polymerization and other decomposition pathways.

    • Solution: Maintain a controlled reflux. Avoid "superheating" the reaction mixture. If using a heating mantle, ensure even heating to prevent localized hot spots.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere.

    • Causality: At high temperatures, oxidative side reactions can occur if oxygen is present, contributing to the formation of colored impurities.

    • Solution: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative degradation.

Question 3: My saponification and decarboxylation steps are not proceeding to completion. What should I check?

Answer:

  • Saponification:

    • Causality: Incomplete hydrolysis of the ester group will result in the carboxylic acid not being formed, thus preventing the subsequent decarboxylation. This can be due to insufficient base or reaction time.

    • Solution: Ensure you are using a sufficient excess of a strong base like sodium hydroxide. The reaction mixture should be refluxed vigorously until all the solid ester has dissolved, which can take about an hour.[7]

  • Decarboxylation:

    • Causality: The decarboxylation of the 6-chloro-4-hydroxyquinoline-3-carboxylic acid also requires heat.

    • Solution: This step is often performed in the same high-boiling solvent as the cyclization. Ensure the temperature is high enough (typically >250 °C) for the evolution of CO₂ to complete.[8]

IV. Troubleshooting Guide: Step 2 - Deoxychlorination

The conversion of 6-chloro-4-hydroxyquinoline to this compound using POCl₃ is generally efficient but highly sensitive to reaction conditions.

Question 1: The yield of this compound is low, and I am recovering a significant amount of my starting material. What is the problem?

Answer:

This is a classic case of an incomplete reaction. The primary culprits are moisture and insufficient heating.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water.

    • Causality: Any moisture present in the reaction flask, on the glassware, or in the starting material will decompose the POCl₃, rendering it ineffective as a chlorinating agent. This will leave your starting material unreacted.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use freshly distilled or a new bottle of POCl₃. The 6-chloro-4-hydroxyquinoline should be as dry as possible. Conducting the reaction under an inert atmosphere is also highly recommended.[4]

  • Inadequate Temperature or Reaction Time:

    • Causality: The chlorination reaction requires thermal energy to proceed at a reasonable rate.

    • Solution: The reaction is typically heated to reflux (around 100-110 °C) for several hours.[3][4] Monitor the reaction by TLC until the starting material is no longer visible. A typical reaction time is 2-6 hours.

Question 2: My final product is a dark oil or a discolored solid that is difficult to purify. How can I obtain a cleaner product?

Answer:

The formation of dark-colored impurities is often due to side reactions at elevated temperatures.

  • Temperature Control:

    • Causality: The electron-rich quinoline ring can be susceptible to various side reactions when heated for extended periods in a strong Lewis acid like POCl₃.

    • Solution: Maintain the reaction temperature within the recommended range (100-110 °C). Avoid unnecessarily long reaction times once the reaction has reached completion as verified by TLC.[4]

  • Work-up Procedure:

    • Causality: The work-up procedure is critical for removing excess POCl₃ and acidic byproducts. Improper quenching can lead to product degradation.

    • Solution: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This will hydrolyze the remaining POCl₃. The product can then be precipitated by neutralizing the acidic solution with a base like sodium hydroxide or ammonium hydroxide. Ensure the neutralization is done slowly and with cooling to prevent a rapid temperature increase.

Question 3: During purification by recrystallization, I am getting a poor recovery of this compound. What can I do?

Answer:

Poor recovery during recrystallization is typically due to the choice of solvent or the presence of impurities that inhibit crystallization.

  • Solvent Selection:

    • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Experiment with different solvent systems. Alcohols like ethanol or methanol, or hydrocarbon solvents like hexane or heptane, have been reported for the recrystallization of dichloroquinolines.[7][9] Sometimes a mixed solvent system provides the best results.

  • Purity of the Crude Product:

    • Causality: If the crude product is highly impure, especially with oily byproducts, it can be difficult to induce crystallization.

    • Solution: Before recrystallization, consider purifying the crude product by column chromatography to remove the bulk of the impurities. This will often lead to a much more efficient and higher-yielding recrystallization.

V. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination of 6-chloro-4-hydroxyquinoline with POCl₃? A1: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is thought to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group at the C4 position acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion at the C4 position displaces the phosphate leaving group, resulting in the formation of the this compound product.[4]

Q2: Can I use a different chlorinating agent instead of POCl₃? A2: While phosphorus oxychloride is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in DMF can also be used. However, reaction conditions would need to be re-optimized, and POCl₃ generally gives cleaner reactions and higher yields for this specific substrate.

Q3: How do I properly dispose of excess phosphorus oxychloride? A3: Excess POCl₃ must be quenched carefully. It can be done by slowly adding it to a large volume of crushed ice and water with stirring in a fume hood. The resulting acidic solution should then be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to your institution's guidelines.

Q4: What are the expected yields for each step? A4: With optimized conditions, the Gould-Jacobs reaction to form 6-chloro-4-hydroxyquinoline can proceed with yields in the range of 85-95%.[7] The subsequent chlorination step to yield this compound can also be very efficient, with reported yields often exceeding 85%.[10]

VI. Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-4-hydroxyquinoline
  • Reaction Setup: In a round-bottomed flask, combine p-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture on a steam bath for 1-2 hours. The ethanol generated during the reaction is allowed to evaporate.

  • Cyclization: Add the warm reaction mixture to a flask containing a high-boiling solvent (e.g., diphenyl ether) that has been pre-heated to its boiling point (~250-260 °C). Heat the mixture at reflux for 1 hour.[7]

  • Saponification: After cooling, the cyclized ester intermediate is collected and mixed with a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1 hour until all the solid dissolves.[7]

  • Acidification and Decarboxylation: The solution is cooled and acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid. The collected acid is then suspended in a high-boiling solvent and heated to reflux for 1-2 hours to effect decarboxylation.

  • Isolation: The mixture is cooled, and the precipitated 6-chloro-4-hydroxyquinoline is collected by filtration, washed with a non-polar solvent like hexane, and dried.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a dry round-bottomed flask equipped with a reflux condenser and under an inert atmosphere, suspend 6-chloro-4-hydroxyquinoline (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).[3]

  • Chlorination: Heat the reaction mixture to reflux (100-110 °C) and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the resulting acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. The this compound will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.[10]

VII. Quantitative Data Summary

StepReactantsKey Reagents/SolventsTemperature (°C)Typical TimeTypical Yield (%)Reference(s)
1a. Cyclization p-Chloroaniline, DEEMDiphenyl Ether250-2601-2 h85-95 (for ester)[7]
1b. Saponification Intermediate Ester10% NaOH (aq)1001 h>95[7]
1c. Decarboxylation Intermediate AcidDiphenyl Ether250-2601-2 hHigh[8]
2. Chlorination 6-Chloro-4-hydroxyquinolinePOCl₃100-1102-6 h85-90[3][10]

VIII. Troubleshooting Logic Diagram

cluster_step1 Step 1 Issues (Gould-Jacobs) cluster_step2 Step 2 Issues (Chlorination) start Low Yield of this compound low_yield_s1 Low Yield of 6-Chloro-4-hydroxyquinoline start->low_yield_s1 Problem in Step 1 low_yield_s2 Low Yield of This compound start->low_yield_s2 Problem in Step 2 check_temp_s1 Check Cyclization Temp. (Should be ~250-260°C) low_yield_s1->check_temp_s1 check_time_s1 Optimize Reaction Time (Monitor by TLC) check_temp_s1->check_time_s1 Temp OK check_reagents_s1 Check Purity of p-Chloroaniline & DEEM check_time_s1->check_reagents_s1 Time OK check_moisture Ensure Anhydrous Conditions (Dry Glassware, Fresh POCl₃) low_yield_s2->check_moisture check_temp_s2 Check Reaction Temp. (Should be ~100-110°C) check_moisture->check_temp_s2 Anhydrous check_workup Review Work-up Procedure (Proper Quenching & Neutralization) check_temp_s2->check_workup Temp OK

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

IX. References

  • Baciocchi, E., et al. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(13), 1973-1976. --INVALID-LINK--

  • Mogilaiah, K., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(5), 1027-1030.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Sharma, P., & Kumar, A. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(1), 1-15.

  • PrepChem. (n.d.). Synthesis of (c) this compound. Retrieved from --INVALID-LINK--

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.

  • Reddy, C. R., et al. (2007). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(11), 1836-1840.

  • Raj, T., et al. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 46(9), 4271-4277. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Retrieved from --INVALID-LINK--

  • Candeias, M. M., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(14), 3257. --INVALID-LINK--

  • Tarbell, D. S. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277-1279. --INVALID-LINK--

  • ResearchGate. (n.d.). A Practical Route to Quinolines from Anilines. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056.

  • Kumar, S., & Singh, A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.

  • Tarbell, D. S. (1946). The synthesis of 4,6- and 4,8-dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277. --INVALID-LINK--

  • Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent 2,558,211. --INVALID-LINK--

  • Xu, F., et al. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 51(40), 5262-5265. --INVALID-LINK--

  • Tarbell, D. S. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1277-1279. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from --INVALID-LINK--

  • Kiss, L., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2643. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from --INVALID-LINK--

  • Xu, F., et al. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 57(45), 5038-5041. --INVALID-LINK--

  • CN106008336A. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. --INVALID-LINK--

  • ChemicalBook. (n.d.). CHLOROQUINE synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4,7-Dichloroquinoline:synthesis method and its application research. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions. Retrieved from --INVALID-LINK--

  • Guidechem. (2020). How to Prepare 4,7-Dichloroquinoline and Its Applications - FAQ. Retrieved from --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 985511. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis. Retrieved from --INVALID-LINK--

  • US3567732A. (1971). Process for the preparation of chlorinated quinolines. --INVALID-LINK--

  • Li, L., et al. (2013). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry, 56(15), 6147-6161. --INVALID-LINK--

  • de Kock, C., et al. (2016). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 20(7), 1333-1340. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE CAS#: 612-57-7. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Organic Synthesis with 4,7-Dichloroquinoline from China.

  • CN103626699A. (2014). Industrial preparation method of 4,7-dichloroquinoline. --INVALID-LINK--

References

Technical Support Center: 4,6-Dichloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identification and Mitigation of Common Side Products

Welcome to the technical support center for synthetic strategies involving 4,6-dichloroquinoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the reactivity of this important heterocyclic scaffold. This guide is structured to help you anticipate, diagnose, and resolve common issues related to side product formation, ensuring higher yields, easier purification, and more reliable experimental outcomes.

The this compound core is characterized by two chlorine atoms with distinct chemical environments. The chlorine at the C4-position is attached to the electron-deficient pyridine ring, making it significantly more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions compared to the C6-chlorine on the benzenoid ring. This inherent difference in reactivity is the key to selective functionalization, but it also presents unique challenges that can lead to undesired side products.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of quinoline chemistry, commonly used to introduce amine, ether, or sulfur functionalities.[1][2] However, the high reactivity of the C4-position can also be a source of complications.

Frequently Asked Questions (SNAr)

Q1: I'm reacting this compound with a primary amine and getting a significant amount of a disubstituted product. What's happening and how can I stop it?

A1: You are observing a common side reaction known as disubstitution or over-reaction . After the initial, rapid substitution at the more reactive C4-position, the resulting product, 4-amino-6-chloroquinoline, can undergo a second substitution at the C6-position under forcing conditions (e.g., high temperatures, long reaction times).

  • Causality: The C6-chloro substituent, while less reactive than the C4-chloro, can still be displaced by a nucleophile, particularly if the reaction temperature is high or the reaction is allowed to proceed for an extended period. The initial product's solubility and reactivity also play a role.

Troubleshooting & Mitigation Strategies:

  • Control Reaction Temperature and Time: This is the most critical parameter. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating.

  • Stoichiometry Control: Using a slight excess of the amine (1.1-1.5 equivalents) can help drive the initial reaction to completion without providing a large excess that could promote the second substitution.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO often facilitate these reactions effectively.[3] However, for highly reactive amines, a less polar solvent might temper reactivity.

Q2: My reaction with an aliphatic diamine is giving me a complex mixture, possibly from the diamine reacting at both ends. How can I achieve selective mono-substitution?

A2: This is a classic challenge when using multifunctional nucleophiles. The initial product, where one nitrogen of the diamine has displaced the C4-chlorine, can act as a nucleophile itself, either intramolecularly or intermolecularly with another molecule of this compound, leading to oligomers or undesired cyclic products.

  • Expert Insight: The most robust solution is to employ a protecting group strategy . By temporarily masking one of the amine functionalities, you can direct the reaction with absolute certainty. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under typical SNAr conditions and its straightforward removal under acidic conditions.[3]

Protocol 1: Selective Mono-amination with a Diamine using Boc Protection

This protocol outlines the two-stage process for the selective reaction of this compound with a diamine like ethylenediamine.

Stage 1: Mono-Boc Protection of the Diamine

  • Dissolve the diamine (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting diamine is consumed.

  • Remove the solvent under reduced pressure and purify the resulting mono-Boc-protected diamine by column chromatography.

Stage 2: Nucleophilic Substitution

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the mono-Boc-protected diamine (1.1 eq.) in a solvent like ethanol or DMF.[3][4]

  • Heat the mixture (typically 80-120 °C) and stir for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, and perform a standard aqueous workup (e.g., extract with ethyl acetate, wash with water and brine).

  • Purify the crude product by column chromatography.

Stage 3: Boc Deprotection

  • Dissolve the purified Boc-protected product in dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).[3]

  • Stir at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, typically as its hydrochloride or trifluoroacetate salt.

Q3: I see a byproduct with a mass corresponding to the replacement of a chlorine with a hydroxyl group. Where is this coming from?

A3: You are observing hydrolysis , a side reaction where water acts as a nucleophile. The C4-position is highly susceptible to this, especially at elevated temperatures in the presence of moisture, leading to the formation of 6-chloroquinolin-4-one (which exists in tautomeric equilibrium with 4-hydroxy-6-chloroquinoline).[3]

Prevention:

  • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Dry Reagents: Ensure your amine and any base used are anhydrous.

Troubleshooting Logic for SNAr Reactions

The following diagram outlines a logical workflow for troubleshooting common issues in SNAr reactions with this compound.

SNAr_Troubleshooting start Problem Observed in S(N)Ar Reaction no_reaction no_reaction start->no_reaction No or Low Conversion multi_spots multi_spots start->multi_spots Multiple Products by TLC/LCMS temp_check Is Temperature Sufficiently High? no_reaction->temp_check Diagnosis mass_analysis Analyze Byproduct Masses multi_spots->mass_analysis Diagnosis increase_temp Action: Increase Temperature Incrementally (e.g., 80 -> 100 -> 120°C) temp_check->increase_temp No nucleophile_check Is Nucleophile Strong Enough? temp_check->nucleophile_check Yes add_base Action: Add a non-nucleophilic base (e.g., DIPEA) to deprotonate nucleophile nucleophile_check->add_base No solvent_check Is Solvent Appropriate? (e.g., DMF, DMSO) nucleophile_check->solvent_check Yes disub Issue: Disubstitution mass_analysis->disub Mass = Product + Nu - Cl hydrolysis Issue: Hydrolysis mass_analysis->hydrolysis Mass = SM - Cl + OH other Issue: Other Side Reactions mass_analysis->other Other Masses disub_action Reduce Temperature & Time Use Protecting Group for Diamines disub->disub_action Action hydrolysis_action Use Anhydrous Solvents Run Under Inert Atmosphere (N2/Ar) hydrolysis->hydrolysis_action Action other_action Consider reaction with solvent or complex decomposition. Re-evaluate conditions. other->other_action Action

Caption: Troubleshooting workflow for SNAr reactions.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming C-C and C-N bonds, respectively.[5][6][7] The catalytic nature of these reactions introduces new potential side products related to the catalyst and coupling partners.

Frequently Asked Questions (Cross-Coupling)

Q4: In my Suzuki coupling with an arylboronic acid, I'm getting a significant amount of a biaryl byproduct derived from the boronic acid. What is this and why does it form?

A4: This is the classic homocoupling side product, where two molecules of your boronic acid reagent couple to form a symmetrical biaryl.[8][9] This side reaction consumes your nucleophile, reduces the yield of the desired product, and complicates purification.

  • Causality & Mechanism: Homocoupling is primarily caused by two pathways:

    • Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). This is often a major contributor if the reaction is not properly degassed.[8][10]

    • Pd(II)-Mediated: If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it can react directly with the boronic acid before the catalytic cycle is fully established, producing the homocoupled dimer and the active Pd(0) catalyst.[8][11]

Mitigation Strategies:

StrategyRationale
Rigorous Degassing To minimize oxygen-mediated homocoupling, thoroughly degas your solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes before adding the catalyst.[8]
Use a Pd(0) Precatalyst Using a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial Pd(II)-mediated homocoupling pathway.
Optimize Base and Solvent The choice of base and solvent can influence the rate of the desired reaction versus the side reaction. Ensure the base is anhydrous and finely powdered.[11]
Control Stoichiometry Using a slight excess (1.1-1.2 eq.) of the boronic acid is common, but a large excess can favor homocoupling.

Q5: My mass spec shows a peak corresponding to the replacement of one of the chlorine atoms with a hydrogen. What is this side product and how do I prevent it?

A5: This side product is the result of reductive dechlorination (also known as protodehalogenation).[12] It's a common side reaction in palladium-catalyzed couplings where the C-Cl bond is cleaved and replaced by a C-H bond.

  • Causality: The mechanism can be complex, but it often involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This can arise from various sources, such as β-hydride elimination from certain ligands or substrates, or reactions with trace amounts of water or other proton sources. This Pd-H species can then react with the this compound in an oxidative addition/reductive elimination sequence to generate the dechlorinated product.[13][14]

Prevention:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often stabilize the palladium center and favor the desired reductive elimination step over competing pathways like dechlorination.[11]

  • Anhydrous Conditions: As with hydrolysis, ensure all reagents and solvents are scrupulously dry.

  • Base Selection: Some bases are more prone to generating hydride sources than others. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.[11]

Protocol 2: General Procedure for Selective Suzuki Coupling at C4

This protocol is optimized to minimize homocoupling and reductive dechlorination.

  • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq.) and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture (typically 80-110 °C) and stir for the required time, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Perform a standard aqueous workup and purify by column chromatography.

Visualizing Side Reactions in the Suzuki Catalytic Cycle

The following diagram illustrates the main Suzuki catalytic cycle and indicates where the primary side reactions—reductive dechlorination and homocoupling—can branch off.

Suzuki_Cycle cluster_main Main Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Cl + Pd(0)) Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl Transmetal Transmetalation (Ar'B(OH)2 + Base) ArPdCl->Transmetal PdH [Pd-H] Species ArPdCl->PdH Forms via side reaction ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr Homo Homocoupling (Ar'-Ar') Transmetal->Homo [Side Pathway] RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RedElim->Product Dechlor Reductive Dechlorination PdH->Dechlor Reacts with Ar-Cl Oxygen O2 or Pd(II) Precatalyst Oxygen->Homo

Caption: Suzuki cycle showing pathways to major side products.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4,6-dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 4,6-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions with this specific heterocyclic substrate. Here, we will dissect common challenges, provide in-depth, mechanistically-grounded troubleshooting advice, and offer systematic protocols to streamline your optimization efforts.

The Challenge: Site-Selectivity and Reactivity of a Dichloroquinoline

The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials science.[1][2] However, applying this reaction to a substrate like this compound introduces specific challenges that require a nuanced approach to catalyst, ligand, and base selection. The two chlorine atoms on the quinoline scaffold exhibit different reactivities, making site-selective amination a primary hurdle. Furthermore, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, often necessitating more robust catalytic systems.[3][4]

This guide will walk you through a logical, evidence-based process to optimize your reaction, focusing on the critical interplay between the base and the phosphine ligand to achieve high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of this compound failing or giving low yields?

A1: Low or no yield in this specific reaction can often be traced back to a few key factors:

  • Inappropriate Catalyst System: Aryl chlorides require highly active catalysts. The initial oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[5] This step is facilitated by electron-rich, bulky phosphine ligands that promote the formation of the active monoligated palladium species.[1]

  • Suboptimal Base Selection: The base plays a crucial role beyond simply deprotonating the amine. It is involved in the formation of the palladium-amido complex, a key intermediate in the catalytic cycle.[3][6] The choice of base can significantly impact reaction rates and can also lead to substrate or product degradation if not chosen carefully.

  • Poor Solubility: The insolubility of reagents, particularly inorganic bases, is a frequently underestimated cause of reaction failure.[7][8] If the base is not sufficiently soluble in the reaction solvent, its effectiveness is drastically reduced.

  • Catalyst Inhibition: Certain functional groups can coordinate to the palladium center and inhibit catalysis. While the quinoline nitrogen is generally a weak inhibitor in this context, impurities in the starting materials or solvent can be problematic.

Q2: How do I control the site-selectivity of the amination on this compound?

A2: Achieving regioselectivity in the amination of dihaloarenes is a common challenge. In the case of 2,4-dichloropyridine, a related substrate, selective amination at the C-2 position has been achieved through careful tuning of reaction conditions.[9][10] For this compound, the electronic and steric environment of the two chlorine atoms will dictate their relative reactivity. A systematic screening of ligands and reaction temperatures is often necessary to favor amination at one position over the other.

Q3: Which type of phosphine ligand is best suited for this reaction?

A3: For the amination of aryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally the most effective. Ligands such as XPhos and SPhos, developed by the Buchwald group, have demonstrated broad utility in coupling aryl chlorides.[11] These ligands promote the formation of the active monoligated palladium catalyst, which is crucial for the challenging oxidative addition of the aryl chloride.[1]

Q4: What is the role of the base, and how do I choose the right one?

A4: The base facilitates the deprotonation of the amine to form the palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[3] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your substrates.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are often highly effective but can be incompatible with sensitive functional groups.[7][8]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[7][12]

Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[13][14][15]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the optimization of the Buchwald-Hartwig amination of this compound.

Problem 1: No reaction or very low conversion.
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure you are using a palladium precatalyst and ligand designed for aryl chlorides (e.g., a G3 or G4 palladacycle with a biarylphosphine ligand).• Use fresh, high-purity catalyst and ligand.• Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation.
Incorrect Base • Switch to a stronger base like sodium tert-butoxide (NaOtBu) if your substrate is tolerant.• If using an inorganic base, ensure it is finely powdered and consider the impact of solubility. Grinding the base before use can be beneficial.[7]
Low Reaction Temperature • Increase the reaction temperature. Aryl chlorides often require temperatures of 80-110 °C.
Problem 2: Formation of side products (e.g., hydrodehalogenation, biaryl formation).
Potential Cause Troubleshooting Steps
Catalyst Decomposition • Lower the catalyst loading. High catalyst concentrations can sometimes lead to side reactions.• Ensure a sufficiently high ligand-to-palladium ratio to stabilize the catalyst.
β-Hydride Elimination • This can be a competing pathway, especially with certain amines. The choice of a bulky ligand can disfavor this side reaction.[1]
Homocoupling • This side reaction can sometimes be observed. Optimizing the stoichiometry of the reactants can help to minimize it.
Problem 3: Poor site-selectivity.
Potential Cause Troubleshooting Steps
Similar Reactivity of C-Cl Bonds • Screen a variety of bulky phosphine ligands. The steric profile of the ligand can influence which chlorine is more accessible to the catalyst.• Vary the reaction temperature. Lower temperatures may favor the more reactive C-Cl bond, leading to higher selectivity.

Experimental Protocols

Protocol 1: General Procedure for Base and Ligand Screening

This protocol provides a systematic approach to screen different bases and ligands for the amination of this compound.

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%) to an oven-dried reaction vial containing a magnetic stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the base (2.0 equiv.).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, to achieve a concentration of 0.1 M), followed by the amine (1.2 equiv.).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, analyze the crude reaction mixture to determine the conversion and product distribution.

Table 1: Suggested Screening Conditions
Entry Ligand Base Solvent Temperature (°C)
1XPhosNaOtBuToluene100
2SPhosNaOtBuToluene100
3RuPhosNaOtBuToluene100
4XPhosK₃PO₄Dioxane110
5SPhosK₃PO₄Dioxane110
6RuPhosK₃PO₄Dioxane110
7BrettPhosCs₂CO₃t-BuOH100

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, providing a visual representation of where the base and ligand exert their influence.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd(0)L->OxAdd Ar-Cl Pd(II)Complex Pd(II) Intermediate OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation (Base) Pd(II)Complex->AmineCoord Amine, Base PdAmido Pd(II)-Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L Regeneration Product Aryl Amine Product RedElim->Product Troubleshooting_Flowchart Start Reaction Start CheckConversion Low or No Conversion? Start->CheckConversion CheckSelectivity Poor Selectivity? CheckConversion->CheckSelectivity No OptimizeBase Screen Stronger Bases (e.g., NaOtBu, LHMDS) CheckConversion->OptimizeBase Yes ScreenLigandsTemp Screen Ligands & Lower Temperature CheckSelectivity->ScreenLigandsTemp Yes Success Successful Reaction CheckSelectivity->Success No OptimizeLigand Screen Bulky Ligands (e.g., XPhos, SPhos) OptimizeBase->OptimizeLigand IncreaseTemp Increase Temperature OptimizeLigand->IncreaseTemp IncreaseTemp->CheckConversion ScreenLigandsTemp->CheckSelectivity

References

Technical Support Center: Purification of 4,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,6-dichloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. Here, we emphasize the causality behind experimental choices to ensure you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its derivatives. Each entry follows a question-and-answer format to provide direct and actionable solutions.

Issue 1: My final product is contaminated with a constitutional isomer.

Q: After synthesizing my desired this compound derivative, I'm struggling to remove a constitutional isomer, likely the 4,5- or 4,7-dichloroquinoline analog. How can I effectively separate these isomers?

A: The separation of constitutional isomers is a frequent challenge due to their similar physical properties.[1][2] A multi-pronged approach combining recrystallization and chromatography is often the most effective strategy.

Underlying Principle: Minor differences in the spatial arrangement of the chloro-substituents can lead to subtle variations in crystal lattice energies and polarity, which can be exploited for separation.

Recommended Protocol: Fractional Crystallization

Fractional crystallization relies on the slight differences in solubility between isomers in a given solvent.[3]

  • Solvent Screening: Begin by screening a variety of solvents to identify one that shows a significant difference in solubility for your desired isomer and the contaminant. Common choices for dichloroquinolines include hexanes, heptane, ethanol, and methanol.[1][4]

  • Dissolution: Dissolve the impure solid in a minimal amount of the chosen hot solvent to create a saturated solution.[5]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The least soluble isomer should crystallize out first. Rapid cooling can trap impurities within the crystal lattice.[5]

  • Isolation and Analysis: Isolate the initial crystals by filtration and analyze their purity (e.g., by HPLC or NMR). The mother liquor will be enriched with the more soluble isomer, which can then be subjected to further crystallization or chromatographic purification.

Table 1: Recommended Solvents for Recrystallization of Dichloroquinoline Derivatives [1][4]

SolventTypical Purity AchievedYield (%)Notes
Hexane>99%65Good for removing more polar impurities.
Heptane>99%67Similar to hexane, may offer slightly better yield.
Ethanol>99%56A more polar option, effective for certain impurities.
Methanol>99%60Similar to ethanol.
Ethanol/Water~90%75Higher yield but may result in lower purity.[1]

Advanced Technique: Preparative HPLC

For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.[3]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase such as acetonitrile/water or methanol/water will likely be necessary to achieve separation.

Issue 2: My purified product has a persistent color.

Q: I've purified my this compound derivative, but it retains a yellow or brownish tint. What is the source of this color and how can I remove it?

A: The color often arises from highly conjugated impurities or degradation products formed during the synthesis or workup.[3] Indolines, precursors to some quinoline derivatives, are susceptible to air oxidation which can lead to colored byproducts.[6]

Recommended Protocol: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing colored impurities.[3]

  • Dissolution: Dissolve the colored product in a suitable hot solvent.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight) to the solution.

  • Heating: Gently heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the charcoal. This step must be performed quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the decolorized filtrate to cool and crystallize.

dot

cluster_0 Decolorization Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot solvent Charcoal Treatment Charcoal Treatment Dissolution->Charcoal Treatment Add activated charcoal Hot Filtration Hot Filtration Charcoal Treatment->Hot Filtration Filter while hot Crystallization Crystallization Hot Filtration->Crystallization Cool filtrate Charcoal with Impurities Charcoal with Impurities Hot Filtration->Charcoal with Impurities Pure Product Pure Product Crystallization->Pure Product

Caption: Workflow for the removal of colored impurities.

Issue 3: I'm experiencing low recovery after column chromatography.

Q: When I purify my this compound derivative using silica gel column chromatography, my yield is significantly lower than expected. What could be causing this?

A: Low recovery from silica gel chromatography can stem from several factors, including the acidic nature of silica gel leading to product degradation or irreversible adsorption, and improper solvent selection.[3][7]

Troubleshooting Steps:

  • TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems to ensure your compound is mobile and stable on the silica plate. If you observe streaking or the spot remains at the baseline, your compound may be interacting strongly with the silica.

  • Deactivation of Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups of silica gel. To mitigate this, you can deactivate the silica gel by preparing your eluent with a small amount of a basic modifier like triethylamine (0.1-1%).[3]

  • Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can help to effectively elute your compound without excessive band broadening, which can lead to the need for larger solvent volumes and subsequent loss of product during concentration.[7]

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most widely used and often sufficient method for the purification of crude this compound.[8][9] Solvents such as ethanol, methanol, or hexane are commonly employed.[1][4] For higher purity, column chromatography over silica gel may be necessary.[10][11]

Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of the number of components in a mixture and helps in optimizing the solvent system for column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

Q3: My this compound derivative appears to be unstable during purification. What precautions should I take?

A3: While the this compound core is generally stable, certain derivatives can be sensitive to prolonged exposure to heat or acidic/basic conditions. The chlorine at the 4-position can be susceptible to hydrolysis under harsh conditions.[2] It is advisable to keep heating times to a minimum and to neutralize any acidic or basic reagents during the workup. If using silica gel chromatography, deactivating the silica with a base like triethylamine can prevent degradation of sensitive compounds.[3]

Q4: Can I use sublimation to purify this compound?

A4: Yes, sublimation can be a viable purification technique for 4,7-dichloroquinoline and likely its 4,6-isomer, especially for removing non-volatile impurities.[12] This method is particularly useful for obtaining highly pure material.

dot

cluster_1 Purification Strategy Decision Tree Start Crude Product TLC TLC Analysis: Single Spot? Start->TLC Recrystallization Recrystallization TLC->Recrystallization Yes Column Multiple Spots Separable by TLC? TLC->Column No Final_Product Purified Product Recrystallization->Final_Product Chromatography Column Chromatography Column->Chromatography Yes Prep_HPLC Preparative HPLC Column->Prep_HPLC No Chromatography->Final_Product Prep_HPLC->Final_Product

References

preventing decomposition of 4,6-dichloroquinoline during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,6-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile intermediate, with a specific focus on preventing its decomposition during heating.

Introduction to Thermal Stability of this compound

This compound is a key building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its reactivity and stability are crucial for successful experimental outcomes. While generally stable under standard conditions, exposure to elevated temperatures can lead to decomposition, impacting yield, purity, and the safety of your reaction.

This guide provides a comprehensive overview of the factors influencing the thermal stability of this compound and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the melting and boiling point of this compound?

A1: this compound has a melting point in the range of 104-108°C and a boiling point of approximately 282°C at atmospheric pressure (760 mmHg).[3] It is a solid at room temperature.

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely decomposition products of this compound?

A3: The primary decomposition pathways for chlorinated aromatic compounds at high temperatures often involve dehalogenation (loss of chlorine) and fragmentation of the heterocyclic ring. Potential decomposition products could include monochloroquinolines, quinoline, and various chlorinated and non-chlorinated aromatic and aliphatic fragments. In the presence of oxygen, oxidation products would also be formed.

Q4: Can the color of the compound indicate decomposition?

A4: Yes, a change in color, such as darkening or the appearance of charring, can be an indicator of thermal decomposition. Pure this compound is typically a white to light-colored powder or crystalline solid.[1]

Troubleshooting Guide: Preventing Decomposition During Heating

This section provides a systematic approach to troubleshooting and preventing the thermal decomposition of this compound in your experiments.

Issue 1: Suspected Decomposition During a High-Temperature Reaction

Symptoms:

  • Low yield of the desired product.

  • Formation of dark, tarry byproducts.

  • Inconsistent reaction outcomes.

  • Presence of unexpected peaks in analytical data (e.g., GC-MS, LC-MS, NMR).

Troubleshooting Workflow:

A Decomposition Suspected B Review Reaction Temperature A->B C Implement Inert Atmosphere B->C D Evaluate Solvent Choice C->D E Consider Reaction Time D->E F Analyze for Decomposition Products E->F G Problem Resolved F->G

Caption: Troubleshooting workflow for addressing suspected thermal decomposition.

Step-by-Step Methodologies:

  • Review and Control Reaction Temperature:

    • Causality: The rate of decomposition reactions increases exponentially with temperature. Maintaining the lowest possible temperature required for your reaction is the most critical factor in preventing degradation.

    • Protocol:

      • Determine the minimum effective temperature for your reaction through small-scale trials or literature review.

      • Use a calibrated temperature controller and a reaction vessel with good heat distribution (e.g., an oil bath or heating mantle with stirring).

      • Avoid localized overheating ("hot spots") by ensuring efficient stirring.

      • For reactions reported at high temperatures, consider if a lower temperature for a longer duration could achieve the same result with less degradation. Synthesis of related compounds is often successful at temperatures between 120-135°C.[5]

  • Implement an Inert Atmosphere:

    • Causality: At high temperatures, oxygen in the air can react with organic molecules, leading to oxidative decomposition.[4][6] An inert atmosphere displaces oxygen, preventing these unwanted side reactions.

    • Protocol:

      • Assemble your reaction apparatus to be airtight.

      • Purge the system with an inert gas, such as nitrogen or argon, for 15-30 minutes before heating.[7][8][9][10]

      • Maintain a positive pressure of the inert gas throughout the reaction by using a bubbler or a balloon filled with the gas.

  • Evaluate Solvent Choice:

    • Causality: The solvent can play a significant role in the stability of the solute at high temperatures. High-boiling, inert solvents can provide a stable medium for reactions.

    • Protocol:

      • Select a solvent with a boiling point that is appropriate for your desired reaction temperature.

      • Ensure the solvent is inert under the reaction conditions. For high-temperature applications involving haloaromatics, solvents like diphenyl ether or high-boiling hydrocarbons are often used.[3]

      • Be aware that some solvents, like DMF or dioxane, have been reported to promote dehalogenation in certain reactions.[11][12] Toluene can be a more suitable alternative in some cases.[11][12]

      • Ensure the solvent is dry and free of impurities that could catalyze decomposition.

  • Consider Reaction Time:

    • Causality: Prolonged exposure to high temperatures can lead to increased decomposition, even if the temperature is below the rapid decomposition point.

    • Protocol:

      • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC).

      • Once the reaction is complete, cool the mixture promptly to prevent further degradation of the product.

Issue 2: Dehalogenation as a Side Reaction

Symptoms:

  • Presence of monochloroquinoline or quinoline in the product mixture.

  • Formation of HCl gas (can be detected with a damp pH strip at the condenser outlet).

Troubleshooting Workflow:

A Dehalogenation Detected B Optimize Catalyst/Ligand System A->B C Re-evaluate Solvent B->C D Lower Reaction Temperature C->D E Add a Non-nucleophilic Base D->E F Dehalogenation Minimized E->F

Caption: Workflow to minimize dehalogenation side reactions.

Preventative Measures:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand can influence dehalogenation. Bulkier phosphine ligands can sometimes suppress this side reaction.[12]

  • Solvent Selection: As mentioned, solvents like toluene may be less prone to promoting dehalogenation than DMF or dioxane in certain coupling reactions.[11][12]

  • Temperature Control: Dehalogenation is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature is crucial.

  • Use of a Base: In some cases, the addition of a non-nucleophilic base can scavenge any generated acid that might catalyze dehalogenation.

Analytical Methods for Detecting Decomposition

To ensure the integrity of your this compound and the success of your experiments, it is important to have methods to detect potential decomposition.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) A quick and easy method to qualitatively assess the purity of the starting material and monitor the progress of a reaction for the formation of byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) An excellent technique for identifying and quantifying volatile decomposition products.
High-Performance Liquid Chromatography (HPLC) Useful for monitoring the purity of this compound and quantifying non-volatile decomposition products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to identify the structure of impurities and decomposition products in the isolated material.
Thermogravimetric Analysis (TGA) Can be used to determine the onset temperature of decomposition and the thermal stability of the compound under different atmospheres.[13][14]
Differential Scanning Calorimetry (DSC) Provides information on melting point, phase transitions, and can also indicate decomposition through exothermic or endothermic events.[13][14]

Summary of Recommendations for Heating this compound

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature for the reaction. Avoid exceeding 250°C unless necessary and with other precautions in place.To minimize the rate of thermal decomposition.
Atmosphere Use an inert atmosphere (Nitrogen or Argon).To prevent oxidative degradation.[7][8][9][10]
Solvent Use a high-boiling, inert solvent. Consider toluene as an alternative to DMF or dioxane if dehalogenation is a concern.To provide a stable reaction medium and potentially suppress side reactions.[11][12]
Reaction Time Monitor the reaction and cool it promptly upon completion.To limit the duration of exposure to high temperatures.
Purity Use high-purity starting materials and solvents.Impurities can sometimes catalyze decomposition.

By carefully controlling these experimental parameters, you can significantly reduce the risk of thermal decomposition of this compound and ensure the integrity of your research outcomes.

References

Technical Support Center: Workup Procedures for Catalyst Removal from 4,6-Dichloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst removal in reactions involving 4,6-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this compound derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of this compound reactions, providing potential causes and actionable solutions.

Problem 1: Incomplete Removal of Palladium Catalyst with Standard Filtration

Symptoms:

  • The filtrate remains colored (typically black or dark brown) after passing through standard filter paper.[1]

  • Subsequent analytical tests (e.g., ICP-MS) indicate unacceptably high levels of residual palladium in your product.[1]

Possible Causes & Solutions:

Cause Troubleshooting Steps
Fine Palladium Particles 1. Utilize a Finer Filtration Medium: Switch from standard filter paper to a finer porosity medium such as Celite or a membrane filter (e.g., 0.45 µm PTFE).[1][2] 2. Optimize Celite Filtration: Ensure you are using a well-packed Celite bed, typically 1-2 cm thick. Pre-wetting the Celite pad with the reaction solvent can enhance its effectiveness in trapping fine particles.[1][2] 3. Double Filtration: For persistent issues, pass the filtrate through a second, fresh Celite pad.[1]
Soluble Palladium Species 1. Change Removal Strategy: Filtration is primarily effective for heterogeneous catalysts. If your palladium catalyst is in a soluble form, you will need to employ alternative methods like scavengers, precipitation, or chromatography.[1][2][3] 2. Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent.
Colloidal Palladium 1. Adsorption: Treat the reaction mixture with activated carbon.[4][5] The activated carbon can adsorb the colloidal palladium, which can then be removed by filtration through Celite.[3]
Problem 2: Low Scavenger Efficiency for Palladium Removal

Symptoms:

  • Residual palladium levels in the final product remain above the acceptable limits even after treatment with a metal scavenger.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium's Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[1] 2. Solvent Compatibility: Ensure the scavenger you are using is compatible with your reaction solvent. Some scavengers are designed for aqueous solutions, while others are for organic media. 3. Perform a Scavenger Screen: If the initial choice is ineffective, test a small panel of different scavengers to identify the most efficient one for your specific reaction conditions.[6]
Insufficient Scavenger Amount or Contact Time 1. Increase Scavenger Equivalents: The amount of scavenger needed is relative to the amount of palladium in the reaction. Try increasing the equivalents of the scavenger.[6] 2. Extend Stirring Time: Allow for a longer stirring time to ensure the scavenger has sufficient time to bind with the palladium. This can range from a few minutes to several hours.[6]
Product-Scavenger Interaction 1. Test a Different Scavenger: Your product might have an affinity for the scavenger, leading to product loss. Try a scavenger with a different functional group.[1] 2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound and its derivatives?

The synthesis of quinoline derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[7][8] Therefore, various forms of palladium catalysts, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, are frequently employed.[8]

Q2: What is Celite, and how does it aid in catalyst removal?

Celite is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. In the lab, it is used as a filter aid. Its high porosity allows liquids to pass through while trapping fine solid particles, such as heterogeneous palladium catalysts, that might otherwise pass through standard filter paper.[1][2]

Q3: When should I consider using activated carbon for palladium removal?

Activated carbon is a cost-effective and efficient adsorbent for removing residual palladium, including colloidal forms.[4][5][9] It is a good option when filtration alone is insufficient. However, be aware that activated carbon can sometimes adsorb the desired product, potentially leading to lower yields.[3][10] It is advisable to perform a small-scale test to evaluate its impact on your product recovery.

Q4: Are there different types of metal scavengers, and how do I choose the right one?

Yes, there is a wide variety of metal scavengers available with different solid supports (e.g., silica, polymer) and functional groups (e.g., thiol, amine, phosphine).[1][9][11][12] The choice of scavenger depends on factors such as the oxidation state of the palladium, the solvent system, and the nature of your product.[1] Many suppliers, such as Johnson Matthey, Apollo Scientific, and Biotage, offer screening kits to help you identify the optimal scavenger for your specific application.[6][12][13]

Q5: Can I reuse the palladium catalyst after it has been removed?

The reusability of a catalyst depends on its nature and the method of removal. Heterogeneous catalysts that are simply filtered off can sometimes be reused, although their activity may decrease.[14] However, catalysts that are removed using scavengers or precipitation are generally not recoverable in a form that is active for subsequent reactions.

Experimental Protocols

Protocol 1: Standard Procedure for Palladium Removal using Celite Filtration
  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite on top and gently compact it to form a level bed.[1]

  • Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to pre-wet it.[1]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to decrease its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to pull the solution through.[1]

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[2]

  • Collect the Filtrate: The collected filtrate should now be free of insoluble palladium particles.

Protocol 2: General Workflow for Palladium Removal with a Solid-Supported Scavenger
  • Select the Scavenger: Choose an appropriate scavenger based on the factors discussed in the FAQ section.

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture.[1]

  • Stir: Stir the mixture for the time recommended by the manufacturer, which can range from a few minutes to several hours.[6]

  • Filter: Remove the scavenger by filtration through standard filter paper.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[1]

Visualizing the Workflow

Decision Tree for Catalyst Removal

The following diagram illustrates a decision-making process for selecting an appropriate catalyst removal method.

G start Reaction Workup filtration Filtration through Celite start->filtration filtrate_clear Is filtrate clear? filtration->filtrate_clear end Pure Product filtrate_clear->end Yes soluble_pd Soluble Palladium Suspected? filtrate_clear->soluble_pd No scavenger Add Solid-Supported Scavenger filtration_scavenger Filter off Scavenger scavenger->filtration_scavenger Stir and Filter activated_carbon Treat with Activated Carbon filtration_carbon Filter off Carbon/Celite activated_carbon->filtration_carbon Stir and Filter through Celite chromatography Column Chromatography chromatography->end soluble_pd->scavenger Yes soluble_pd->activated_carbon Consider as alternative soluble_pd->chromatography High Purity Required filtration_scavenger->end filtration_carbon->end

Caption: Decision tree for selecting a catalyst removal method.

General Workflow for Catalyst Scavenging

This diagram outlines the typical steps involved when using a solid-supported scavenger.

G cluster_workflow Scavenging Workflow A Reaction Mixture (contains product and catalyst) B Add Scavenger A->B C Stir (e.g., 1-24h) B->C D Filter C->D E Wash Scavenger with Solvent D->E F Combine Filtrates E->F G Pure Product Solution F->G

Caption: Workflow for palladium removal using a scavenger.

References

how to avoid the formation of isomeric byproducts in dichloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: To provide researchers, scientists, and drug development professionals with a practical, in-depth guide to identifying and mitigating the formation of isomeric byproducts during dichloroquinoline synthesis. This center addresses common challenges through a series of troubleshooting FAQs, detailed protocols, and mechanistic explanations.

Introduction: The Challenge of Isomeric Purity in Dichloroquinoline Synthesis

Dichloroquinolines are privileged scaffolds in medicinal chemistry and materials science. However, their synthesis is frequently plagued by the formation of undesired regioisomers. These isomeric impurities complicate purification, reduce yields, and can introduce confounding variables in biological assays. Achieving high isomeric purity is not merely a matter of optimization; it is fundamental to ensuring the reproducibility and validity of your research.

This guide is structured to address the two primary sources of isomeric byproducts:

  • Regiocontrol during the formation of the quinoline core.

  • Regiocontrol during the direct halogenation of a pre-existing quinoline ring.

We will explore the underlying mechanisms that govern selectivity and provide actionable strategies to steer your reactions toward the desired product.

Part 1: Controlling Regioselectivity During Quinoline Ring Formation

The assembly of the quinoline ring from acyclic precursors is a common stage where isomeric mixtures arise, particularly when using unsymmetrical starting materials.

Frequently Asked Questions (FAQs)

Q1: I'm using the Friedländer synthesis with an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the outcome?

A1: This is a classic regioselectivity challenge in the Friedländer synthesis.[1] The reaction between a 2-aminoaryl aldehyde or ketone and an unsymmetrical ketone (with two different α-methylene groups) can proceed via two competing condensation pathways, leading to a mixture of quinoline isomers.[2]

The key is to influence which α-methylene group of the ketone preferentially reacts. The primary strategies to enhance regioselectivity are:

  • Catalyst Control: The choice of catalyst can create a kinetic or thermodynamic preference for one isomer.

    • Amine Catalysts: Cyclic secondary amines, such as pyrrolidine, are known to effectively direct the reaction towards the more substituted (thermodynamically favored) enamine intermediate, often leading to a single major regioisomer.[2]

    • Ionic Liquids: Imidazolium-based ionic liquids like [Hbim]BF₄ have been shown to promote regiospecific synthesis by organizing the transition state.[2]

    • Acid Catalysis: While traditional Brønsted or Lewis acids can be effective, they may offer less regiochemical control compared to more specialized catalytic systems.[3]

  • Substrate Modification (Directing Groups): Introducing a temporary directing group on one of the α-carbons of the ketone can completely block one reaction pathway. A phosphoryl group is a well-established example that can be removed after the quinoline ring is formed.[2]

  • Reaction Condition Optimization:

    • Temperature: Higher temperatures often favor the formation of the thermodynamically more stable product.[2]

    • Microwave Irradiation: Microwave-assisted synthesis can improve yields and, in some cases, enhance regioselectivity by providing rapid, uniform heating that can favor one kinetic pathway over another.[4]

Troubleshooting Workflow: Friedländer Synthesis

Below is a decision tree to guide your optimization process when facing poor regioselectivity.

G start Poor Regioselectivity in Friedländer Synthesis catalyst Modify Catalyst System start->catalyst substrate Modify Ketone Substrate start->substrate conditions Optimize Reaction Conditions start->conditions amine_cat Use Amine Catalyst (e.g., Pyrrolidine) catalyst->amine_cat For thermodynamic control ionic_liquid Use Ionic Liquid (e.g., [Hbim]BF₄) catalyst->ionic_liquid To enhance specificity directing_group Introduce Directing Group (e.g., Phosphoryl) substrate->directing_group For absolute control temp Increase Temperature (Favors Thermodynamic Product) conditions->temp microwave Use Microwave Heating conditions->microwave To improve rate/selectivity

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: My Combes synthesis with an unsymmetrical β-diketone is not selective. What are the key factors and solutions?

A2: The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, faces a similar regioselectivity issue.[5][6] The critical step is the acid-catalyzed cyclization (electrophilic aromatic substitution), which is also the rate-determining step.[7] The position of cyclization on the aniline ring is determined by the relative stability of the two possible carbocation intermediates.

Control is achieved by manipulating two main factors:

  • Electronic Effects: The electronic nature of substituents on the aniline ring dictates the preferred site of attack. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate them. Cyclization will preferentially occur at the most nucleophilic (electron-rich) position.

  • Steric Hindrance: The substituents on both the aniline and the β-diketone influence the reaction.

    • Increasing the steric bulk of the R group on the diketone can disfavor the adjacent cyclization pathway, leading to the formation of the less hindered product.[7][8] For example, using a trifluoromethyl-β-diketone with a bulky R group favors the formation of 2-CF₃-quinolines.[7]

    • Bulky groups on the aniline can similarly direct the cyclization away from the substituted position.[9]

Comparative Data: Substituent Effects in Combes Synthesis
Aniline Substituentβ-Diketone (R-CO-CH₂-CO-CH₃)Major Isomer FormedDominant Factor
4-Methoxy (EDG)Bulky R (e.g., t-butyl)2,7-DisubstitutedSteric hindrance from R
4-Chloro (EWG)Small R (e.g., methyl)4,7-DisubstitutedElectronic deactivation at C-3
3-Methyl (EDG)Bulky R (e.g., t-butyl)2,8-DisubstitutedSteric clash at C-2
3-Methyl (EDG)Small R (e.g., methyl)Mixture of 2,8- and 4,6-Competing electronic effects

This table illustrates general trends; actual ratios depend on specific substrates and conditions.

G cluster_0 Aniline + Unsymmetrical β-Diketone cluster_1 Intermediate Control cluster_2 Product Distribution Aniline Aniline (with EWG/EDG) Enamine Enamine Formation Aniline->Enamine Diketone β-Diketone (R1 vs R2 bulk) Diketone->Enamine Cyclization Rate-Determining Cyclization Enamine->Cyclization IsomerA Isomer A (Less Hindered) Cyclization->IsomerA Steric Control (Bulky R1/R2) IsomerB Isomer B (Electronically Favored) Cyclization->IsomerB Electronic Control (Aniline EWG/EDG)

Caption: Factors influencing regioselectivity in the Combes synthesis.

Part 2: Controlling Isomer Formation During Direct Chlorination

Even with a pre-formed quinoline core, direct chlorination can yield a complex mixture of mono- and di-chlorinated isomers. Understanding the inherent reactivity of the quinoline ring is essential for achieving selectivity.

Frequently Asked Questions (FAQs)

Q3: I am trying to chlorinate a quinoline derivative and getting a mix of isomers on the benzene ring (e.g., C5 and C8). How can I achieve better regioselectivity?

A3: In electrophilic aromatic substitution, the benzene ring (carbocyclic ring) of the quinoline scaffold is significantly more electron-rich and thus more reactive than the pyridine ring.[10] Without any directing groups, substitution typically occurs at both the C5 and C8 positions.[10]

To achieve high regioselectivity, a directing group strategy is the most powerful approach:

  • Use of Directing Groups: Installing a coordinating group at the C8 position can direct halogenation exclusively to the C5 position. This is a prime example of remote C-H functionalization.

    • Amide/Urea Groups: An 8-aminoquinoline can be converted to an acetamide. The amide oxygen coordinates to the halogenating agent or catalyst, delivering it specifically to the C5 position.[11]

    • Alkoxy Groups: An 8-methoxy group also strongly directs electrophiles to the C5 position.

  • Metal-Free, Regioselective Halogenation: Modern methods offer excellent control without transition metals.

    • Trihaloisocyanuric Acids (TCCA): Using an inexpensive and atom-economical reagent like trichloroisocyanuric acid (TCCA) in an open-air atmosphere at room temperature has been shown to give exceptionally high regioselectivity for C5-chlorination on 8-substituted quinolines.[11]

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from Motati, D. R., et al. (2018), Chemical Science.[11]

  • Setup: In a round-bottom flask open to the air, dissolve N-(quinolin-8-yl)acetamide (1.0 mmol) in acetonitrile (ACN, 7.5 mL).

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA) (0.36 equivalents, 0.14 mmol) to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-chloro-N-(quinolin-8-yl)acetamide.

Q4: How can I selectively introduce chlorine onto the pyridine ring (e.g., at C2 or C4) instead of the benzene ring?

A4: The pyridine ring is electron-deficient and generally unreactive towards electrophilic halogenation. Therefore, different strategies are required:

  • Nucleophilic Substitution: The most common method is to start with a hydroxyquinoline (a quinolone). The hydroxyl group at the C2 or C4 position can be readily converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅).[12] This is a key step in the synthesis of the important building block 4,7-dichloroquinoline.[13][14]

  • Radical Halogenation: Under certain conditions, halogenation of the pyridine ring can proceed via a radical mechanism, but this is often less selective.

  • Activation via N-Oxide: Converting the quinoline to a quinoline N-oxide activates the C2 and C4 positions towards both nucleophilic and electrophilic attack, providing a versatile entry point for functionalization before chlorination.[15]

Part 3: Case Study: Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is an excellent case study as it involves both ring formation and chlorination steps, each presenting a risk of isomer formation. The most common route is a modified Gould-Jacobs reaction.[16]

Frequently Asked Questions (FAQs)

Q5: During my 4,7-dichloroquinoline synthesis starting from m-chloroaniline, I'm seeing an isomeric impurity. What is it likely to be and how did it form?

A5: The most common isomeric impurity in this synthesis is 4,5-dichloroquinoline .[17] Its formation is almost always traced back to the high-temperature cyclization step of the Gould-Jacobs reaction intermediate.

The synthesis proceeds as follows:

  • m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate.

  • The resulting anilinomethylenemalonate intermediate is cyclized at high temperature (typically in a high-boiling solvent like Dowtherm A) to form 7-chloro-4-hydroxyquinoline.[14]

  • The 4-hydroxyl group is then converted to a chlorine atom using POCl₃.[14]

The critical step is the thermal cyclization. While the reaction is electronically biased to form the 7-chloro isomer, the harsh, high-temperature conditions can sometimes lead to a small amount of cyclization at the other ortho position of the aniline, resulting in the 5-chloro-4-hydroxyquinoline isomer. This isomer is then carried through the chlorination step to yield the 4,5-dichloroquinoline impurity.[17]

G cluster_products Cyclization Products start Gould-Jacobs Synthesis of 4,7-Dichloroquinoline step1 Step 1: Condensation m-chloroaniline + ethoxymethylenemalonate start->step1 intermediate Anilinoacrylate Intermediate step1->intermediate step2 Step 2: Thermal Cyclization (High Temp, e.g., >250°C) intermediate->step2 product_major Major Pathway: 7-Chloro-4-hydroxyquinoline step2->product_major Favored product_minor Minor Pathway (Side Reaction): 5-Chloro-4-hydroxyquinoline step2->product_minor Isomer Formation step3_major Step 3: Chlorination (POCl₃) product_major->step3_major step3_minor Step 3: Chlorination (POCl₃) product_minor->step3_minor final_major Desired Product: 4,7-Dichloroquinoline step3_major->final_major final_minor Isomeric Impurity: 4,5-Dichloroquinoline step3_minor->final_minor

Caption: Workflow highlighting the origin of the 4,5-dichloroquinoline impurity.

Q6: How can I minimize the formation of the 4,5-dichloroquinoline isomer and purify my final product?

A6: Minimizing this impurity requires careful control and robust purification.

  • Purity of Starting Material: Ensure the high purity of the starting m-chloroaniline. Any presence of o- or p-chloroaniline will lead to different quinoline isomers.[14]

  • Optimize Cyclization: While high temperature is necessary for the Gould-Jacobs cyclization, it is also the cause of byproduct formation.

    • Controlled Heating: Ensure uniform and controlled heating. Using a thermal fluid like Dowtherm A is standard practice for this reason.[14]

    • Reaction Time: Avoid unnecessarily long reaction times at peak temperature, as this can promote the formation of the undesired thermodynamic byproduct. A thorough time-temperature optimization study is recommended.[18]

  • Purification: The boiling points and chromatographic behavior of 4,7- and 4,5-dichloroquinoline can be very similar, making separation difficult.

    • Recrystallization: Careful, repeated recrystallization is often the most effective method for removing the 4,5-isomer on a large scale.

    • Chromatography: For smaller scales, column chromatography can be effective, but may require testing various solvent systems to achieve baseline separation.[17]

References

Technical Support Center: Troubleshooting Poor Solubility of 4,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 4,6-dichloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this specific class of compounds. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives is primarily due to their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] The presence of two chlorine atoms further increases the lipophilicity of the molecule, making it less compatible with aqueous environments. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to effectively solvate individual molecules, thus limiting solubility.[1]

Q2: What is the first and most critical step I should take to address the solubility of my this compound derivative?

A2: The initial and most fundamental step is to characterize the pH-dependent solubility of your compound.[2] Quinolines are typically weak bases, meaning their solubility is highly dependent on the pH of the solution.[3][4][5][6] In acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[1][2][7] By determining the pH-solubility profile, you can ascertain whether simple pH adjustment is a viable strategy for your experiments.[2]

Q3: I've tried adjusting the pH, but my compound still precipitates. What should I try next?

A3: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[1][8] This change in polarity can significantly increase the solubility of hydrophobic compounds like this compound derivatives.[8][9]

Commonly used co-solvents in a laboratory setting include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)[9]

  • Polyethylene glycol (PEG), particularly PEG 400[9][10]

It is crucial to use the lowest effective concentration of the co-solvent, as high concentrations can sometimes interfere with biological assays.[2]

Q4: How can I systematically select the best solubility enhancement strategy for my specific derivative?

A4: The choice of an appropriate solubility enhancement technique depends on the physicochemical properties of your compound, the requirements of your experiment or formulation, and the stage of development.[1] A systematic approach is often the most effective. The following decision-making workflow can guide your selection process.

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Solubility_Workflow start Start: Poorly Soluble This compound Derivative pka Determine pKa Is the compound ionizable? start->pka ph_adjust pH Adjustment / Salt Formation pka->ph_adjust  Yes logp Determine LogP Is the compound highly lipophilic? pka->logp  No ph_adjust->logp cosolvent Co-solvency logp->cosolvent  Moderately complexation Cyclodextrin Complexation logp->complexation  High end Optimized Formulation cosolvent->end solid_dispersion Solid Dispersion complexation->solid_dispersion  If complexation fails complexation->end lipid_formulation Lipid-Based Formulation solid_dispersion->lipid_formulation  For very high LogP solid_dispersion->end lipid_formulation->end

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Possible Causes & Solutions:

  • Insufficient pH change: Ensure the pH of your final solution is at least 1-2 units below the pKa of your quinoline derivative to achieve adequate protonation.[1] Always verify the final pH with a calibrated pH meter.

  • Inadequate buffering capacity: The buffer you are using may not be strong enough to maintain the desired pH after the addition of your compound.[1] Consider increasing the buffer concentration.

  • "Salting out": At high salt concentrations from the buffer, the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.[1]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally at or below 1%, to minimize its impact on both the biological system and the solubility of your compound.[2]

Issue 2: I am struggling to form a stable salt of my this compound derivative.

Possible Causes & Solutions:

  • Inappropriate acid selection: For stable salt formation, a pKa difference of greater than 3 between the basic quinoline and the selected acid is generally recommended.[1] You may need to use a stronger acid.

  • Solvent effects: The choice of solvent for the salt formation reaction is critical. Ideally, the solvent should dissolve the free base but not the resulting salt, which will then allow the salt to precipitate out of the solution.[1]

Issue 3: The use of co-solvents is interfering with my downstream biological assay.

Possible Causes & Solutions:

  • High co-solvent concentration: High concentrations of organic solvents can denature proteins or disrupt cell membranes, affecting assay results. It is essential to determine the maximum tolerable co-solvent concentration for your specific assay through control experiments.

  • Alternative solubility enhancers: If co-solvents are not compatible with your assay, consider alternative methods such as cyclodextrin complexation. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[1][11]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by UV-Vis Spectroscopy

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.[12]

Materials:

  • This compound derivative

  • 100% DMSO

  • Physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well plate

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare Compound Stock: Create a 10 mM stock solution of your this compound derivative in 100% DMSO.

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the assay buffer. This will result in a nominal concentration of 100 µM with 1% DMSO.[7] Mix thoroughly.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[7]

  • Analyze: Measure the absorbance of the solution at a predetermined wavelength. The concentration of the dissolved compound can be determined by comparing the absorbance to a standard curve.

Protocol 2: Solubility Enhancement using a Co-solvent (PEG 400)

Materials:

  • This compound derivative

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous assay buffer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound (e.g., 20 mg/mL) in 100% PEG 400.[7]

  • Serial Dilutions: If necessary, perform serial dilutions of this stock solution with 100% PEG 400 to create a range of stock concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.[7]

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. Ensure the final concentration of PEG 400 is consistent across all wells and ideally below 5%.[7]

  • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.[7]

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before analyzing the results.[7]

Data Presentation

Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Various Solvents
Solvent SystemSolubility (µg/mL)Fold Increase (vs. Water)Notes
Deionized Water< 0.11Baseline solubility
PBS (pH 7.4)0.55Slight increase in buffered solution
0.1 M HCl (pH 1)50500Significant increase due to salt formation
10% DMSO in Water25250Good solubility enhancement
10% PEG 400 in Water30300Effective co-solvent

Note: These values are for illustrative purposes only. Actual solubilities must be determined empirically.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Dichloroquinoline Coupling

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, particularly within drug development for constructing complex molecular architectures. However, substrates like 4,6-dichloroquinoline present a unique and often frustrating set of challenges. While a valuable scaffold, its inherent electronic properties, specifically the presence of nitrogen lone pairs, make it a potent inhibitor of the very catalysts designed to functionalize it.

This guide is structured to serve as a dedicated technical support resource for researchers encountering difficulties with these reactions. It moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies and validated protocols. Our goal is to empower you to diagnose the root cause of reaction failure—most commonly catalyst poisoning—and implement effective, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and symptoms observed during cross-coupling reactions with this compound.

Q1: My Suzuki/Buchwald-Hartwig reaction with this compound is sluggish or has stalled completely. What's the most likely reason?

A1: The most probable cause is catalyst poisoning or deactivation. The quinoline nitrogen itself is a primary culprit. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming stable, catalytically inactive "off-cycle" complexes.[1][2] This sequestration of the catalyst prevents it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively halting the reaction. Other common causes include inefficient oxidative addition at the C-Cl bond and the presence of external impurities in your reagents or solvent.[1]

Q2: My reaction mixture has turned dark brown or black. What is this, and is the reaction salvageable?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal (Pd(0)).[1] Its appearance is a definitive sign of catalyst decomposition and deactivation. At this point, the reaction is typically not salvageable, as the active, soluble catalytic species has been lost. Prevention is key. The formation of palladium black is often triggered by:

  • Ligand Dissociation or Decomposition: The phosphine ligands that are meant to stabilize the Pd(0) center can dissociate, especially at high temperatures, leaving the palladium atoms exposed and prone to aggregation.[3]

  • Oxidation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides, which can then decompose.[1]

  • Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may fail to adequately protect the palladium center.[3][4]

Q3: How do I select the optimal phosphine ligand to prevent catalyst poisoning with this compound?

A3: Ligand selection is the single most critical parameter for success. For a substrate like this compound, you need a ligand that can both stabilize the palladium center and promote the challenging oxidative addition step. The ideal characteristics are:

  • Steric Bulk: Large, bulky ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos, or cataCXium® A) create a protective pocket around the palladium atom.[4] This sterically hinders the approach and coordination of the quinoline nitrogen.

  • Electron-Donating Ability: Electron-rich phosphines (typically alkylphosphines or biaryl phosphines with electron-donating groups) increase the electron density on the palladium.[5] This strengthens the Palladium-Phosphine bond, making ligand dissociation less likely, and crucially, promotes the rate-limiting oxidative addition of the C-Cl bond.[3][4]

Q4: Can impurities in my this compound starting material be poisoning the catalyst?

A4: Absolutely. Commercially available or lab-synthesized this compound can contain residual impurities from its synthesis that are potent catalyst poisons. Elemental sulfur and sulfur-containing compounds are notorious for irreversibly poisoning palladium catalysts, even at ppm levels.[6] Other potential poisons include heavy metals (lead, mercury, arsenic) and excess halide ions.[7][8] If you observe inconsistent results between different batches of starting material, impurity poisoning is a strong possibility.

In-Depth Troubleshooting & Mitigation Guide

When standard protocols fail, a more systematic approach is required to identify and resolve the issue.

Table 1: Common Catalyst Poisons in this compound Cross-Coupling
Poison ClassLikely Source(s)Mechanism of Poisoning & SymptomsMitigation & Prevention Strategy
Nitrogen Heterocycles The this compound substrate itself. Strong coordination of the quinoline nitrogen to the Pd center, forming inactive complexes. Leads to sluggish or stalled reactions.[1][2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically block the nitrogen from coordinating. Increase ligand-to-palladium ratio (e.g., 2:1 or 4:1 L:Pd).
Sulfur Compounds Residuals from synthesis of starting materials (e.g., from chlorinating agents like thionyl chloride).[6]Strong, often irreversible, binding of sulfur to the palladium active sites.[9] Leads to a complete shutdown of catalytic activity, even at trace levels.Purify the this compound starting material via recrystallization or column chromatography.[10] Consider a carbon treatment step.[6] Test incoming batches of starting materials.
Water & Oxygen Inadequately dried solvents, reagents, or glassware; leaks in the inert atmosphere setup.Water can hydrolyze reagents and interfere with bases. Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species, leading to palladium black formation.[1][11]Rigorously degas solvents (e.g., sparge with argon for 30-60 min). Use oven-dried glassware. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
Excess Halide Ions Present in some starting materials or formed during the reaction (e.g., NaI from aryl iodide substrates).Can form stable, less reactive palladium-halide complexes that inhibit the catalytic cycle. Iodide is particularly inhibitory.[8]While you are using a dichloro- starting material, be mindful of this if using iodide additives. Ensure high purity of all reagents.
Heavy Metals Contamination in reagents or from previous reactions in the same glassware.Similar to sulfur, heavy metals like lead, arsenic, and mercury can bind strongly to and deactivate the palladium catalyst.[7]Use high-purity reagents. Thoroughly clean all glassware, potentially with an acid wash followed by extensive rinsing.
Visualizing the Problem: Poisoning vs. Productive Catalysis

The diagram below illustrates the standard catalytic cycle for a Suzuki coupling and how the quinoline nitrogen can intercept a key intermediate, shunting the catalyst into an inactive "dead end."

catalyst_cycle cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Pd(II) Intermediate (Ar = Dichloroquinoline) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (+ Ar-X) ArPd(II)R'L2 Transmetalation Intermediate ArPd(II)XL2->ArPd(II)R'L2 Transmetalation (+ R'-B(OR)2) Inactive_Complex Inactive Pd-Quinoline Complex (Off-Cycle) ArPd(II)XL2->Inactive_Complex Substrate Coordination (Poisoning) ArPd(II)R'L2->Pd(0)L2 Reductive Elimination (- Ar-R') troubleshooting_workflow cluster_black Troubleshooting Pd Black cluster_no_precipitate Troubleshooting Stalled Reaction Start Reaction Failed: Low or No Conversion Symptom Observe the Reaction Mixture Start->Symptom Black_Precipitate Black Precipitate (Palladium Black) Symptom->Black_Precipitate Yes No_Precipitate Homogeneous Solution (or only starting material) Symptom->No_Precipitate No Action_Ligand 1. Increase Ligand Bulk/Donating Ability (e.g., switch to SPhos/XPhos) 2. Increase Ligand:Pd Ratio (2:1 -> 4:1) 3. Ensure Rigorous Inert Atmosphere Black_Precipitate->Action_Ligand Action_Purify 1. Purify this compound (Recrystallization or Chromatography) 2. Run Diagnostic Spiking Experiment (Protocol 1) No_Precipitate->Action_Purify Action_Temp Lower Reaction Temperature Action_Ligand->Action_Temp Action_Reagents 3. Check Purity of Boronic Acid/Amine 4. Use Fresh, Anhydrous Solvent Action_Purify->Action_Reagents

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 4,6-Dichloroquinoline and 4,7-Dichloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold in Oncology

Among the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[3][4] In recent decades, the quinoline ring system has been extensively investigated for its potent anticancer activities.[5][6] These compounds can exert their cytotoxic effects through diverse mechanisms, such as interfering with DNA replication, inducing programmed cell death (apoptosis), inhibiting angiogenesis, and modulating key signaling pathways that drive tumor growth.[1][3][5]

This guide provides an in-depth technical comparison of two specific isomers: 4,6-dichloroquinoline and 4,7-dichloroquinoline. While structurally similar, the positional difference of a single chlorine atom can significantly influence their physicochemical properties, biological target interactions, and ultimately, their therapeutic potential. 4,7-dichloroquinoline is a well-documented chemical intermediate for the synthesis of famous antimalarial drugs like chloroquine and hydroxychloroquine, which themselves have been repurposed and investigated as anticancer agents.[7][8][9] In contrast, this compound represents a less explored area of chemical space, offering opportunities for novel drug discovery. This comparison will synthesize available experimental data, delineate known mechanisms of action, and provide standardized protocols for researchers evaluating these and similar compounds.

Structural and Synthetic Overview

The fundamental difference between the two molecules is the position of the second chlorine atom on the benzo portion of the quinoline ring. In this compound, the chlorines are at positions 4 and 6, whereas in the 4,7-isomer, they are at positions 4 and 7. This seemingly minor shift can alter the molecule's electronic distribution, planarity, and steric profile, thereby affecting how it binds to biological targets.

G cluster_0 This compound cluster_1 4,7-Dichloroquinoline a a b b

Caption: Chemical structures of this compound and 4,7-dichloroquinoline.

The synthesis of 4,7-dichloroquinoline is well-established, often involving the Gould-Jacobs reaction or condensation of 3-chloroaniline with diethyl oxaloacetate, followed by cyclization, hydrolysis, and chlorination.[8] The synthesis of this compound has also been reported, allowing for its availability for biological screening.[10]

Comparative Analysis of Anticancer Activity

The bulk of published anticancer research has focused on 4,7-dichloroquinoline, largely due to its role as a precursor to chloroquine (CQ) and its derivatives.[11][12][13] Direct, comparative studies screening the parent this compound against cancer cell lines are sparse in the literature. However, we can infer its potential based on the broader class of quinoline compounds while analyzing the robust data available for its 4,7-isomer.

4,7-Dichloroquinoline: A Well-Studied Precursor

The anticancer activity of 4,7-dichloroquinoline derivatives is extensively documented. Chloroquine, a primary derivative, is known to inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[14][15] By disrupting this pathway, chloroquine can sensitize cancer cells to conventional therapies.[16]

Derivatives synthesized directly from the 4,7-dichloroquinoline scaffold have demonstrated potent cytotoxicity across a range of cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms that may include DNA damage.[7] For instance, certain 4-aminoquinoline derivatives have shown significant growth inhibition (GI50) values against breast cancer cell lines like MDA-MB-468 and MCF-7.[11]

Table 1: Summary of In Vitro Anticancer Activity for 4,7-Dichloroquinoline Derivatives

Derivative ClassCancer Cell LineActivity MetricReported Value (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)GI508.73[11]
Bisquinoline Derivative (Compound 10)MDA-MB-468 (Breast)GI507.35[11]
7-Chloro-4-aminoquinoline-benzimidazole Hybrid (5d)HuT78 (T-cell lymphoma)GI500.8[17]
7-Chloro-4-aminoquinoline-benzimidazole Hybrid (8d)THP1 (Leukemia)GI503.2[17]
7-Chloro-(4-thioalkylquinoline) Derivative (73)CCRF-CEM (Leukemia)IC50Data available[18]
Chloroquine (Reference)SCC25 (Oral Squamous)IC50 (48h)29.95[15]
Chloroquine (Reference)CAL27 (Oral Squamous)IC50 (48h)17.27[15]

Note: The table presents data for various derivatives to illustrate the potential of the 4,7-dichloroquinoline scaffold. Direct activity of the parent compound is less commonly reported.

This compound: An Area of Unexplored Potential

While direct experimental data on the anticancer activity of this compound is limited, the broader family of 2,4-disubstituted and other polysubstituted quinolines offers valuable insights.[9] For example, quinazolines (a related heterocyclic system) with a similar 4,6-dichloro substitution pattern have been investigated as potential tyrosine kinase inhibitors.[19] It is plausible that this compound could serve as a scaffold for novel kinase inhibitors or DNA-interacting agents. The altered electronic properties from the 6-position chloro group, compared to the 7-position, may lead to different target specificities and a unique pharmacological profile that warrants investigation.

Postulated Mechanisms of Action

The way a drug molecule kills a cancer cell is paramount. For these quinoline isomers, the mechanisms are rooted in fundamental cellular processes.

Primary Mechanisms of 4,7-Dichloroquinoline Derivatives
  • Autophagy Inhibition: This is the most well-characterized mechanism for chloroquine. It is believed to raise the lysosomal pH, inactivating enzymes and preventing the fusion of autophagosomes with lysosomes. This leads to an accumulation of cellular waste and can trigger cell death.[14][15]

  • Apoptosis Induction: Many derivatives induce programmed cell death.[7] This can be a downstream effect of other cellular stresses, such as DNA damage or the inhibition of critical survival pathways.[20] Studies have shown these compounds can trigger the release of apoptosis-related proteins like caspases.[21]

  • Cell Cycle Arrest: Treatment with these compounds can halt the cell division cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[15]

G cluster_0 Cellular Effects of 4,7-Dichloroquinoline Derivatives drug 4,7-Dichloroquinoline Derivative (e.g., Chloroquine) lysosome Lysosome drug->lysosome Raises pH fusion Fusion Blocked drug->fusion damage DNA Damage / Signaling Stress drug->damage autophagosome Autophagosome autophagosome->lysosome Normal Fusion autophagy Autophagy Inhibition fusion->autophagy apoptosis Apoptosis autophagy->apoptosis dna Nuclear DNA cycle Cell Cycle Arrest (G1/G0 Phase) damage->cycle damage->apoptosis

Caption: Postulated mechanisms of action for 4,7-dichloroquinoline derivatives.

Hypothesized Mechanisms for this compound

Given the lack of direct evidence, we must hypothesize based on related structures. The quinoline and quinazoline scaffolds are common in kinase inhibitors. Tyrosine kinases are critical enzymes in signaling pathways that control cell growth, proliferation, and survival, such as the EGFR and VEGFR pathways. Inhibition of these kinases is a clinically validated anticancer strategy.

G cluster_1 Hypothesized Kinase Inhibition Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk pi3k PI3K rtk->pi3k inhibition Inhibition drug Potential this compound Derivative drug->rtk Binds to ATP Pocket akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Hypothesized mechanism via Receptor Tyrosine Kinase (RTK) inhibition.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized assays are crucial. Below are step-by-step protocols for key experiments to assess and compare the anticancer activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4,6- and 4,7-dichloroquinoline) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

G cluster_workflow General Workflow for Anticancer Evaluation start Cancer Cell Culture treat Treat with Dichloroquinoline Isomers start->treat cyt_assay Cytotoxicity Assay (e.g., MTT) treat->cyt_assay ic50 Determine IC50 Value cyt_assay->ic50 mech_study Mechanistic Studies ic50->mech_study cell_cycle Cell Cycle Analysis mech_study->cell_cycle apoptosis Apoptosis Assay mech_study->apoptosis protein Western Blot (Target Proteins) mech_study->protein

Caption: A typical experimental workflow for evaluating anticancer compounds.

Conclusion and Future Directions

This guide highlights a significant knowledge disparity between two closely related isomers. 4,7-dichloroquinoline, as a foundational block for chloroquine and numerous other derivatives, has a well-documented profile of anticancer activity, primarily revolving around autophagy inhibition and apoptosis induction.[7][14] Its derivatives have shown promise in various cancer models, making it a valuable scaffold in oncology research.

In contrast, this compound remains largely unexplored in the context of cancer. This represents not a deficiency, but an opportunity. The structural variance offers a distinct chemical tool that may interact with biological targets differently than its more famous isomer. Future research should focus on:

  • Direct Comparative Screening: Performing head-to-head cytotoxicity assays of both parent compounds and their simple derivatives across a diverse panel of cancer cell lines.

  • Target Identification: Utilizing unbiased screening methods, such as proteomics or chemical genomics, to identify the molecular targets of this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs to understand how modifications at other positions on the quinoline ring affect anticancer potency and selectivity.

By systematically investigating the less-traveled path of the 4,6-isomer, the research community may uncover novel mechanisms and develop a new class of quinoline-based therapeutics to address the ongoing challenge of cancer.

References

A Comparative Guide to the Kinase Inhibitory Profile of Dichloroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in the design of kinase inhibitors.[1] Its rigid heterocyclic system can effectively mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. The addition of chlorine atoms to this scaffold can significantly enhance binding affinity and improve pharmacokinetic properties.[1] This guide provides a comparative analysis of dichloroquinoline isomers as kinase inhibitors, acknowledging the current landscape of available data. While a direct head-to-head comparison of all isomers against a comprehensive kinase panel is not extensively documented in publicly available literature, this guide will synthesize the existing knowledge on representative isomers and their derivatives to illuminate their potential and guide future research.

We will delve into the known kinase targets of derivatives of key isomers, discuss the underlying principles of kinase inhibition assays crucial for their evaluation, and present detailed experimental protocols to empower researchers in their own investigations.

The Dichloroquinoline Scaffold: A Foundation for Kinase Inhibition

The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery.[1] Dichloroquinoline isomers offer a diverse chemical space for the development of targeted kinase inhibitors. The position of the two chlorine atoms on the quinoline ring system can dramatically influence the molecule's steric and electronic properties, thereby altering its binding affinity and selectivity for different kinase targets.

While comprehensive screening data for all dichloroquinoline isomers is limited, research into specific isomers and their derivatives has provided valuable insights into their potential as kinase inhibitors.

Comparative Analysis of Dichloroquinoline Isomer Derivatives

This section will focus on isomers for which kinase inhibitory data or information on their derivatives is available.

4,7-Dichloroquinoline Derivatives

4,7-dichloroquinoline is a well-known intermediate in the synthesis of the antimalarial drug chloroquine.[2] Chloroquine itself has been shown to inhibit human pyridoxal kinase, an essential enzyme for the production of vitamin B6.[3] This inhibitory action highlights the potential of the 4,7-dichloroquinoline scaffold to interact with the ATP-binding site of kinases. Derivatives of 4,7-dichloroquinoline have also demonstrated antiparasitic and anticancer activities, suggesting a broader range of biological targets that may include various kinases.[2]

6-Chloroquinoline Derivatives

The 6-chloroquinoline scaffold is a valuable starting point for the synthesis of potent kinase inhibitors.[1] Derivatives of this isomer have been shown to target key signaling pathways implicated in cancer cell growth and survival, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival.[1]

  • EGFR Signaling Cascade: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[1]

The chlorine atom at the 6-position is thought to enhance binding affinity through halogen bonding within the ATP-binding pocket of these kinases.[1]

Due to the limited direct comparative data on the kinase inhibitory profiles of the parent dichloroquinoline isomers, a quantitative comparison table is not feasible at this time. The table below summarizes the known kinase-related activities of derivatives of representative isomers.

Dichloroquinoline IsomerDerivative/ContextKnown Kinase/Pathway InteractionsReference(s)
4,7-Dichloroquinoline ChloroquineInhibits human pyridoxal kinase.[3]
General DerivativesImplicated in anticancer and antiparasitic activities, suggesting potential kinase targets.[2]
6-Chloroquinoline Various DerivativesTarget the PI3K/Akt/mTOR and EGFR signaling pathways.[1]

Key Signaling Pathways Targeted by Quinoline-Based Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Dichloroquinoline Derivative Inhibitor->PI3K Inhibits

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] The core of the pathway consists of a three-tiered kinase cascade: a MAPKKK, a MAPKK, and a MAPK.[5]

MAPK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor G_Protein G-Protein (e.g., Ras) Receptor->G_Protein Activates MAPKKK MAPKKK (e.g., RAF) G_Protein->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates Inhibitor Potential Dichloroquinoline Inhibitor Inhibitor->MAPKKK Potential Inhibition Inhibitor->MAPKK Potential Inhibition

Experimental Protocols for Assessing Kinase Inhibition

To facilitate further research into the kinase inhibitory profiles of dichloroquinoline isomers, this section provides detailed, step-by-step methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.[6][7]

Biochemical_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound_Prep 1. Prepare serial dilutions of dichloroquinoline isomer Incubation 4. Mix compound, kinase, substrate, and ATP in a microplate well Compound_Prep->Incubation Kinase_Prep 2. Prepare kinase solution in assay buffer Kinase_Prep->Incubation Substrate_Prep 3. Prepare substrate and ATP solution Substrate_Prep->Incubation Reaction_Start 5. Incubate at a specific temperature for a defined time Incubation->Reaction_Start Detection 6. Stop reaction and detect signal (e.g., ADP-Glo, TR-FRET) Reaction_Start->Detection Analysis 7. Calculate % inhibition and determine IC50 value Detection->Analysis

Methodology:

  • Compound Preparation:

    • Dissolve the dichloroquinoline isomer in 100% DMSO to create a stock solution.

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for testing.

  • Kinase Reaction:

    • In a microplate, add the diluted compound, purified kinase enzyme, the kinase-specific substrate, and ATP.[7]

    • The final reaction mixture should contain a buffer with appropriate pH and salt concentrations, as well as cofactors like MgCl2.[8]

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction according to the detection assay manufacturer's protocol.

    • Measure the kinase activity. Common methods include:

      • Luminescence-based ADP detection (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a labeled substrate and a phospho-specific antibody to detect phosphorylation.[9]

      • Radiometric Assay: This classic method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[6]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[10]

Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[11]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase and its substrate.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the dichloroquinoline isomer for a specific duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Detection of Phosphorylation:

    • The level of substrate phosphorylation can be quantified using various techniques, such as:

      • Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate of interest.

      • ELISA-based assays (e.g., SureFire®): These are high-throughput assays that use specific antibodies to detect the phosphorylated substrate in cell lysates.[9]

      • Flow Cytometry: For intracellular targets, phosphorylation can be detected using phospho-specific antibodies and analyzed by flow cytometry.

  • Data Analysis:

    • Quantify the signal from the phosphorylated substrate and normalize it to the total amount of the substrate or a housekeeping protein.

    • Determine the IC50 value by plotting the normalized phosphorylation signal against the compound concentration.

Future Directions and Conclusion

The dichloroquinoline scaffold holds significant promise for the development of novel kinase inhibitors. While the current body of literature provides tantalizing glimpses into the potential of specific isomers and their derivatives, a systematic and comprehensive comparison of the kinase inhibitory profiles of all dichloroquinoline isomers is a clear and necessary next step for the field.

This guide has provided a framework for understanding the current state of knowledge, highlighting the potential of 4,7- and 6-substituted quinoline derivatives in targeting cancer-related signaling pathways. The detailed experimental protocols included herein are intended to empower researchers to undertake the crucial work of screening and characterizing the full spectrum of dichloroquinoline isomers. Such studies will undoubtedly uncover novel structure-activity relationships and pave the way for the development of the next generation of selective and potent kinase inhibitors.

References

A Senior Application Scientist's Guide to Molecular Docking Studies of 4,6-Dichloroquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on conducting and interpreting molecular docking studies of 4,6-dichloroquinoline derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of this versatile chemical scaffold. We will delve into the rationale behind experimental choices, compare the docking performance of these derivatives against various biological targets, and provide a detailed, field-proven protocol for your own investigations.

The Rising Prominence of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects[1][2]. The this compound moiety, in particular, offers a synthetically accessible starting point for generating diverse libraries of compounds with potentially enhanced biological activities. Molecular docking, a powerful computational technique, allows us to predict the binding interactions of these derivatives with specific protein targets at the molecular level, thereby guiding the rational design of more potent and selective drug candidates[3]. This in-silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing compounds for synthesis and experimental validation[3].

Comparing the Docking Performance of this compound Derivatives Across Therapeutic Targets

The true potential of a chemical scaffold is revealed by its ability to interact with a diverse range of biological targets. Here, we compare the reported molecular docking performance of various this compound derivatives against key proteins implicated in cancer and infectious diseases.

Anticancer Targets

Quinoline derivatives have shown considerable promise as anticancer agents, often by targeting key enzymes in cell signaling pathways[4][5][6]. Molecular docking studies have been instrumental in elucidating their mechanism of action.

Target ProteinDerivative TypeDocking Score (kcal/mol)Key InteractionsReference
EGFR Tyrosine Kinase (E)-4,6-dichloro-2-styrylquinazolineNot specifiedATP-binding site interaction[4]
HIV Reverse Transcriptase 2-chloroquinoline-3-yl pyrimidine-10.67H-bond with LYS 101, Hydrophobic with TRP 229[7]
CDK2 Quinoline-based dihydrazoneNot specifiedBinds to DNA via partial insertion[6]

Note: Direct docking studies on this compound derivatives against a wide array of anticancer targets are not extensively compiled in single comparative studies. The data above is synthesized from studies on structurally related chloroquinoline derivatives to provide a representative comparison.

Antimicrobial Targets

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents[2]. Chloroquinoline derivatives have demonstrated significant antibacterial and antiparasitic activity[8][9][10].

Target ProteinDerivative TypeDocking Score (kcal/mol)Key InteractionsReference
E. coli DNA Gyrase B 7-chloro-2-ethoxyquinoline-3-carbaldehyde-6.6Not specified[9][10]
E. coli DNA Gyrase B 2,7-dichloroquinoline-3-carboxamide-6.4Not specified[9][10]
SARS-CoV-2 Mpro Analogues of Chloroquine/Hydroxychloroquine-5.7 to -6.0Not specified[11]

A Validated Experimental Workflow for Molecular Docking

To ensure the generation of meaningful and reproducible results, it is crucial to follow a well-defined and validated docking protocol[12][13]. The following workflow represents a robust approach for studying the interaction of this compound derivatives with a protein target of interest.

The Workflow at a Glance

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Protein Structure Acquisition (e.g., from RCSB PDB) Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Grid 3. Binding Site Definition (Grid Box Generation) PDB->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina) Grid->Docking Results 5. Pose & Score Analysis (Binding Energy, Interactions) Docking->Results Validation 6. Protocol Validation (Redocking of co-crystallized ligand) Results->Validation Comparison 7. Comparative Analysis (vs. Known Inhibitors/Derivatives) Validation->Comparison

Caption: A generalized workflow for a typical molecular docking study.

Step-by-Step Experimental Protocol

1. Target Protein Preparation

  • Rationale: The accuracy of a docking study is highly dependent on the quality of the protein structure[12]. It is crucial to start with a high-resolution crystal structure and to properly prepare it for docking.

  • Protocol:

    • Obtain the Protein Structure: Download the 3D structure of your target protein from a reputable database like the RCSB Protein Data Bank (PDB)[14]. If a crystal structure is unavailable, homology modeling can be considered, though this introduces a higher degree of uncertainty.

    • Prepare the Receptor: Using molecular modeling software such as UCSF Chimera or AutoDockTools[15], perform the following steps:

      • Remove all non-essential molecules, including water, ions, and co-solvents[16].

      • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

      • Assign partial charges to each atom (e.g., using the Gasteiger charging method).

      • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock Vina).

2. Ligand Preparation

  • Rationale: The ligand must be in a realistic 3D conformation with correct protonation states for the docking algorithm to accurately predict its binding mode.

  • Protocol:

    • Generate 2D Structure: Draw the this compound derivative of interest using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., MOL).

    • Convert to 3D and Minimize Energy: Convert the 2D structure to a 3D conformation using software like Chem3D or Open Babel[15]. Perform an energy minimization to obtain a low-energy, stable conformation.

    • Prepare for Docking: Using AutoDockTools, define the rotatable bonds in the ligand and save it in the PDBQT format.

3. Molecular Docking Simulation

  • Rationale: The docking simulation explores various possible conformations of the ligand within the defined binding site of the protein and scores them based on their predicted binding affinity.

  • Protocol:

    • Define the Binding Site: Identify the active site or binding pocket of the protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined as a grid box encompassing this ligand[12]. For novel binding sites, blind docking (using a grid box that covers the entire protein surface) can be performed, followed by more focused docking on identified pockets[12].

    • Run the Docking Algorithm: Use a validated docking program like AutoDock Vina to perform the simulation. This software will generate multiple binding poses for the ligand and calculate a corresponding binding affinity (in kcal/mol) for each pose[14].

4. Results Analysis and Validation

  • Rationale: The output of a docking simulation requires careful interpretation and validation to be meaningful. Relying solely on the docking score is not sufficient[16].

  • Protocol:

    • Analyze Binding Poses: Visualize the predicted binding poses using software like PyMOL or Discovery Studio[14][15]. Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

    • Validate the Docking Protocol: A crucial step is to validate your docking protocol by redocking the native co-crystallized ligand (if available) into the protein's binding site[12]. A reliable protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

    • Compare with Known Binders: Compare the docking score and binding mode of your this compound derivative with those of known inhibitors or other derivatives from the literature. This provides a valuable benchmark for assessing the potential of your compound.

Choosing the Right Tools for the Job: A Comparison of Docking Software

The choice of docking software can significantly impact the outcome of your study. Below is a comparison of some commonly used programs.

SoftwareTypeKey FeaturesBest For
AutoDock Vina Open-SourceHigh speed and accuracy, ease of use.Academic research, high-throughput virtual screening.
Glide (Schrödinger) CommercialHigh precision, supports induced fit docking.[17]Detailed and accurate binding mode prediction in industrial drug discovery.
MOE (Chemical Computing Group) CommercialIntegrated platform for various molecular modeling tasks.[3][17]Researchers who need a comprehensive suite of tools beyond just docking.
DOCK Open-SourceOne of the pioneering docking programs, highly flexible.[15]Experienced users who require a high degree of customization.

Concluding Remarks and Future Directions

Molecular docking is an indispensable tool in modern drug discovery, offering valuable insights into the potential of novel compounds like this compound derivatives. By following a rigorous and well-validated protocol, researchers can generate reliable predictions that can guide further experimental work, including chemical synthesis and in vitro biological assays. The comparative data presented here underscores the broad therapeutic potential of the this compound scaffold. Future studies should focus on expanding the range of biological targets investigated and integrating molecular dynamics simulations to provide a more dynamic picture of the ligand-protein interactions.

References

Navigating the Translational Gap: A Comparative Guide to the In Vivo Validation of 4,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges, a translational gap where many compounds falter. For researchers invested in the therapeutic potential of 4,6-dichloroquinoline derivatives, a class of compounds showing significant promise in areas like oncology and infectious diseases, robust in vivo validation is the critical crucible.[1][2] This guide provides a comprehensive framework for designing and interpreting in vivo studies for these derivatives. It moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring that the data generated is not only accurate but also translatable.

The Imperative for In Vivo Assessment: Beyond the Petri Dish

While in vitro assays are indispensable for initial screening and mechanistic elucidation, they represent a highly simplified biological system. They cannot replicate the complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) that dictates a compound's fate and activity within a living organism. Furthermore, the tumor microenvironment or the host-pathogen interaction presents complexities that can profoundly influence a drug's efficacy and toxicity. Therefore, in vivo validation is not merely a confirmatory step but a pivotal phase of discovery that informs critical decisions on lead optimization and clinical progression.

A Multi-Pillar Approach to In Vivo Validation

A comprehensive in vivo validation strategy for this compound derivatives rests on three pillars: Pharmacokinetics (PK), Efficacy, and Safety. Each pillar addresses a fundamental question about the compound's behavior and effects in a whole-organism context.

Pillar 1: Pharmacokinetic (PK) Profiling - Understanding Bioavailability and Exposure

Before assessing if a compound works, one must first determine if it reaches its intended target in sufficient concentrations and for an adequate duration. PK studies are designed to answer this question.

Comparative PK Parameters:

The table below illustrates hypothetical PK parameters for a novel this compound derivative (Compound X) compared to a known reference compound. Understanding these parameters is crucial for designing effective dosing regimens in subsequent efficacy studies.

ParameterCompound X (Oral)Reference Drug (Oral)Significance
Cmax (ng/mL) 8501200Maximum plasma concentration; indicates absorption rate.
Tmax (h) 21.5Time to reach Cmax.
AUC (ng·h/mL) 45004800Area Under the Curve; represents total drug exposure.
t½ (h) 68Half-life; indicates how long the drug remains in circulation.
Bioavailability (%) 4560The fraction of the administered dose that reaches systemic circulation.

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard single-dose PK study in mice.

  • Animal Model: Use healthy male BALB/c mice (6-8 weeks old). Acclimatize animals for at least 3-5 days.[3]

  • Compound Formulation: Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water) for oral gavage.

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg). The volume should not exceed 10 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the compound concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5][6][7] This is the gold standard for small molecule quantification in biological matrices.[7]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½).

Causality in Protocol Design: The choice of an oral route is often primary for patient convenience. The time points for blood sampling are critical; they must be frequent enough to capture the absorption peak (Cmax) and long enough to accurately determine the elimination phase (half-life). LC-MS/MS is chosen for its high sensitivity and selectivity, which are essential for accurately measuring low concentrations of the drug and its metabolites in a complex biological matrix like plasma.[6]

Pillar 2: Efficacy Evaluation - Demonstrating Therapeutic Activity

Once a compound's PK profile is understood, the next step is to assess its ability to produce the desired therapeutic effect in a relevant disease model. Given the reported anticancer and antimalarial activities of quinoline derivatives, we will focus on these two areas.[1]

For anticancer derivatives, the human tumor xenograft model in immunodeficient mice is a widely accepted standard for evaluating in vivo efficacy.[3][8][9][10]

Comparative Anticancer Efficacy Data:

This table presents hypothetical data comparing a this compound derivative against a standard-of-care chemotherapy agent in a non-small cell lung cancer (NSCLC) xenograft model.

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, daily1500 ± 250-
Compound Y 25 mg/kg, daily600 ± 15060
Cisplatin 5 mg/kg, every 3 days750 ± 18050

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Line & Animal Model: Use a relevant human cancer cell line (e.g., A549 for lung cancer) and immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old).[11]

  • Tumor Implantation: Subcutaneously inject 1-5 million cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.[3][8][11]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment: Administer the this compound derivative and control treatments (vehicle, positive control drug) according to the predetermined dose and schedule based on PK and tolerability data.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length/2.[3] Monitor animal body weight and clinical signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated. Tissues can be collected for biomarker analysis.

Workflow for a Xenograft Efficacy Study

G cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint & Analysis cell_culture 1. Cancer Cell Culture (A549) implantation 3. Subcutaneous Cell Implantation cell_culture->implantation animal_acclimatization 2. Animal Acclimatization (NOD-SCID Mice) animal_acclimatization->implantation tumor_growth 4. Tumor Growth to ~150 mm³ implantation->tumor_growth randomization 5. Randomize Mice into Groups tumor_growth->randomization treatment_admin 6. Administer Treatment (Compound, Vehicle, Control) randomization->treatment_admin monitoring 7. Monitor Tumor Volume & Animal Health treatment_admin->monitoring endpoint 8. Study Endpoint (Tumor Size Limit) monitoring->endpoint analysis 9. Excise Tumors & Perform Analysis (TGI) endpoint->analysis

Caption: Workflow of a typical anticancer xenograft study.

For antimalarial derivatives, the Plasmodium berghei infection model in mice is a cornerstone for in vivo efficacy assessment. The 4-day suppressive test evaluates the ability of a compound to inhibit parasite multiplication.[12][13]

Comparative Antimalarial Efficacy Data:

Treatment GroupDose (mg/kg/day)Day 4 Parasitemia (%)Percent Suppression (%)
Vehicle Control -35 ± 5-
Compound Z 203.5 ± 190
Chloroquine 101.75 ± 0.595

Experimental Protocol: 4-Day Suppressive Test

  • Animal and Parasite Strain: Use Swiss albino mice and a chloroquine-sensitive or resistant strain of Plasmodium berghei.

  • Infection: Inoculate mice intraperitoneally with red blood cells infected with P. berghei.

  • Treatment: Begin treatment orally 2-4 hours post-infection and continue once daily for four consecutive days (Days 0 to 3).[13]

  • Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Microscopy: Stain the smear with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression relative to the vehicle control group.

Pillar 3: Safety and Toxicology - Defining the Therapeutic Window

Efficacy is meaningless without an acceptable safety profile. Acute toxicity studies are performed to determine the potential adverse effects of a compound and to establish a safe dose range for further studies.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to estimate the acute toxicity and identify the GHS (Globally Harmonized System) classification of a substance.[14]

  • Animal Model: Use a single sex (typically female rats or mice) per step.[14]

  • Dosing: Administer the compound orally at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Start with a dose that is most likely to produce some signs of toxicity.

  • Stepwise Procedure: The outcome of the first step (using 3 animals) determines the next step. If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased.[14]

  • Observation: Observe animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Classification: Based on the pattern of mortality, the compound is assigned a GHS toxicity category.

Causality in Protocol Design: The OECD guidelines are internationally accepted standards that ensure data quality and animal welfare.[15] The stepwise approach significantly reduces the number of animals required compared to older methods like the LD50 test, aligning with the 3Rs (Replacement, Reduction, Refinement) principles of animal research.[14]

Advanced In Vivo Validation: Probing the Mechanism of Action

Beyond establishing safety and efficacy, in vivo studies can provide crucial insights into a compound's mechanism of action. For this compound derivatives that are hypothesized to be kinase inhibitors, for example, target engagement studies are vital.[16]

Target Engagement Assays: These assays measure the extent to which a drug binds to its intended target in a living organism.[17][18][19][20][21]

Hypothetical Signaling Pathway Targeted by a this compound Derivative

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Compound This compound Derivative RAF RAF Compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Experimental Approach: In Vivo Target Engagement

  • Model: Use tumor-bearing mice from an efficacy study.

  • Dosing: Treat animals with the compound at an efficacious dose.

  • Tissue Collection: At a time point corresponding to high drug exposure (informed by PK data), collect tumor and/or relevant tissues.

  • Analysis: Prepare tissue lysates and use techniques like Western Blot to measure the phosphorylation status of downstream targets of the inhibited kinase. A decrease in phosphorylation would indicate target engagement. Alternatively, advanced proteomic techniques can provide a more global view of kinase inhibition.[17][21]

Conclusion

The in vivo validation of this compound derivatives is a complex but essential process. A scientifically rigorous approach, integrating pharmacokinetic, efficacy, and toxicological assessments, is paramount for making informed decisions in the drug development pipeline. By understanding the "why" behind each experimental step and employing well-validated models and protocols, researchers can effectively bridge the translational gap and unlock the full therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The targeted functionalization of this nucleus is paramount for tuning molecular properties and exploring structure-activity relationships (SAR). 4,6-dichloroquinoline, in particular, serves as a versatile building block, offering two distinct reactive sites for carbon-carbon bond formation.[2]

The palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely employed methods for such transformations.[3][4][5] While both can achieve the desired arylation, vinylation, or alkylation, they operate under distinct mechanistic principles and present different practical challenges. This guide provides a head-to-head comparison of these two indispensable reactions for the functionalization of this compound, offering field-proven insights to guide your selection and experimental design.

The Substrate: Understanding the Reactivity of this compound

The key to successfully functionalizing this compound lies in understanding the differential reactivity of its two chlorine substituents. The quinoline nucleus consists of an electron-deficient pyridine ring fused to a more electron-rich benzene ring.

  • C4-Cl (Pyridine Ring): The chlorine atom at the 4-position is attached to the electron-deficient pyridine ring. This electronic pull makes the C4-Cl bond significantly more polarized and susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[6]

  • C6-Cl (Benzene Ring): Conversely, the chlorine atom at the 6-position is on the benzenoid ring and behaves more like a standard chloroarene. It is considerably less reactive than the C4-Cl.

This inherent reactivity difference is not a challenge but an opportunity. It allows for highly regioselective mono-functionalization at the C4 position under carefully controlled conditions, leaving the C6-Cl available for subsequent transformations.

Mechanistic Overview: A Tale of Two Transmetalations

At their core, the catalytic cycles for both Suzuki and Stille couplings are analogous, proceeding through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8] The critical distinction lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

Suzuki-Miyaura Coupling

The Suzuki coupling utilizes an organoboron reagent (e.g., a boronic acid or ester) as the nucleophilic partner.[4][9] A key requirement for this reaction is the presence of a base, which activates the organoboron species to facilitate transmetalation.[9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ + Base PdR1R2 R¹-Pd(II)L₂-R² Trans->PdR1R2 RedElim Reductive Elimination PdR1R2->RedElim RedElim->Pd0 R¹-R²

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Stille Coupling

The Stille coupling employs a less reactive, yet highly versatile, organotin (organostannane) reagent.[10] A significant advantage is that the reaction often proceeds under neutral or mildly basic conditions, as the transmetalation from tin to palladium does not typically require base activation.[4]

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-Sn(R)₃ PdR1R2 R¹-Pd(II)L₂-R² Trans->PdR1R2 RedElim Reductive Elimination PdR1R2->RedElim RedElim->Pd0 R¹-R²

Figure 2. Simplified catalytic cycle for the Stille coupling.

Head-to-Head Performance Comparison

The choice between Suzuki and Stille coupling hinges on a trade-off between practical considerations like toxicity and work-up, and chemical factors like functional group tolerance and substrate stability.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters).Organotin compounds (stannanes).
Toxicity Profile Advantage: Low toxicity of boron reagents and byproducts are generally benign.[4][11]Disadvantage: High toxicity of organotin reagents and byproducts is a major concern.[4][10]
Reagent Stability Boronic acids can be prone to decomposition, particularly protodeboronation under reaction conditions.Organostannanes are generally very stable to air and moisture, with a long shelf-life.[4][10][12]
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which can be incompatible with base-sensitive functional groups.Advantage: Often proceeds under neutral conditions, offering excellent functional group tolerance.[4][12]
Regioselectivity on 4,6-DCQ Excellent regioselectivity for the more reactive C4 position can be readily achieved with 1 equivalent of boronic acid.[13][14]High regioselectivity for the C4 position is also expected due to the substrate's intrinsic reactivity.
Steric Hindrance Can be more sensitive to sterically hindered coupling partners, sometimes resulting in lower yields.[15]Advantage: Often performs better with sterically demanding substrates compared to Suzuki coupling.[15]
Byproduct Removal Advantage: Boron byproducts are typically water-soluble and easily removed by aqueous extraction.[4]Disadvantage: Tin byproducts are often non-polar and difficult to separate, requiring specific work-up procedures (e.g., KF wash) or careful chromatography.[3][12]
Catalyst Loading Typically requires 1-5 mol% of a palladium catalyst.[16]Similar catalyst loadings of 1-5 mol% are common.[16][17]

Decision-Making Workflow

For the functionalization of this compound, the Suzuki coupling is generally the recommended starting point. However, the Stille reaction remains a powerful alternative for specific challenging scenarios.

Decision_Tree start Start: Functionalize This compound boronic_acid Is the required boronic acid/ester stable and commercially available? start->boronic_acid base_sensitive Does the substrate contain base-sensitive functional groups? boronic_acid->base_sensitive Yes tin_toxicity Is tin toxicity and difficult purification an acceptable trade-off? boronic_acid->tin_toxicity No base_sensitive->tin_toxicity Yes suzuki Use Suzuki Coupling base_sensitive->suzuki No tin_toxicity->suzuki No (Re-evaluate strategy) stille Use Stille Coupling tin_toxicity->stille Yes

Figure 3. Decision workflow for choosing between Suzuki and Stille coupling.

Validated Experimental Protocols

The following protocols are robust starting points for the regioselective functionalization of this compound at the C4 position. They are based on established procedures for analogous chloro-azaheterocyclic systems.

Protocol 1: Suzuki-Miyaura Coupling of this compound (C4-Selective)

This protocol is designed for the selective arylation at the more reactive C4 position. The choice of Pd(PPh₃)₄ is a reliable starting point for many cross-coupling reactions, and the K₂CO₃/water system is effective and economical.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent Addition: Add 1,4-dioxane and water via syringe. The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours). Causality: Thermal energy is required to drive the reaction, particularly the initial oxidative addition step.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 4-aryl-6-chloroquinoline product.

Protocol 2: Stille Coupling of this compound (C4-Selective)

This protocol is an excellent alternative, particularly if the corresponding boronic acid is unstable or if base-sensitive groups are present. The use of P(o-tol)₃ as a ligand can be effective for challenging couplings.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound, Pd₂(dba)₃, and P(o-tol)₃.

  • Inert Atmosphere: Subject the tube and its contents to three pump/purge cycles with argon.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the organostannane reagent. Causality: Using degassed solvents prevents oxidation of the catalyst and phosphine ligand.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up (Tin Removal): After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL). Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. Causality: Fluoride ions have a high affinity for tin, forming insoluble tin-fluoride salts that precipitate out of the organic solution, greatly simplifying purification.[12]

  • Filtration: Filter the resulting slurry through a pad of Celite®, washing the pad with dichloromethane.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Expert Recommendations

Both Suzuki and Stille couplings are formidable tools for the regioselective functionalization of this compound.

  • The Suzuki-Miyaura coupling should be the first-line approach for most applications. Its primary advantages are the low toxicity of the reagents, the broad commercial availability of boronic acids, and the straightforward purification process.[4][11]

  • The Stille coupling serves as a powerful problem-solver . It is the superior choice when dealing with substrates containing base-sensitive functional groups or when the required organoboron reagent is unstable or difficult to access.[4] Furthermore, for sterically demanding couplings where Suzuki reactions may falter, the Stille coupling often delivers higher yields.[15]

Ultimately, the optimal method depends on the specific molecular target, the stability of the coupling partners, and the laboratory's tolerance for handling toxic reagents. By understanding the fundamental differences and practical considerations outlined in this guide, researchers can make an informed decision to accelerate their synthetic campaigns.

References

A Researcher's Guide to Assessing the Therapeutic Index of 4,6-Dichloroquinoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among its numerous halogenated derivatives, 4,6-dichloroquinolines have emerged as a class of compounds with significant interest for their potential anticancer activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of these agents. We will delve into the mechanistic rationale, comparative analysis with relevant alternatives, and detailed experimental protocols to enable a thorough preclinical evaluation.

The therapeutic index (TI) is a critical parameter in drug development, representing the window between a compound's effective therapeutic dose and its toxic dose.[3] A wider therapeutic index is highly desirable, as it indicates a greater margin of safety for the patient.[4] For anticancer agents, the TI is often evaluated by comparing the cytotoxicity of a compound against cancer cells to its effects on normal, healthy cells.[5]

The Anticancer Potential of Dichloroquinoline Derivatives

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of tyrosine kinases, interference with DNA replication and repair enzymes like topoisomerases, and the induction of apoptosis.[2][6] The position of the chloro substituents on the quinoline ring significantly influences the biological activity of these compounds. While extensive research has been conducted on isomers like 4,7-dichloroquinoline, a key precursor for antimalarial drugs like chloroquine which also exhibits anticancer properties, specific data on 4,6-dichloroquinoline derivatives is less abundant in publicly available literature.[7][8] This guide will, therefore, draw upon data from closely related dichloro-isomers as comparators to provide a robust framework for evaluation.

Comparative In Vitro Cytotoxicity: A Starting Point for TI Assessment

The initial assessment of a compound's therapeutic index begins with in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is determined for a panel of cancer cell lines and, crucially, for non-cancerous cell lines to calculate an in vitro therapeutic index ( selectivity index).

Table 1: Illustrative In Vitro Cytotoxicity of Dichloroquinoline Derivatives and Comparator Drugs

Compound/DrugCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)In Vitro TI (IC50 Normal / IC50 Cancer)Reference(s)
Representative Dichloroquinoline Derivative (e.g., a 4,7-dichloroquinoline analog) MCF-7 (Breast)7.54HL-7702 (Normal Liver)> 50> 6.6[7]
HCT-116 (Colon)15.2MRC-5 (Normal Lung)> 50> 3.3[9]
A549 (Lung)12.8BJ (Normal Foreskin)> 43> 3.4[10]
Cisplatin A549 (Lung)5.8MRC-5 (Normal Lung)3.20.55[9]
Doxorubicin MCF-7 (Breast)0.8BJ (Normal Foreskin)1.21.5[10]

Note: The data for the representative dichloroquinoline derivative is based on structurally similar compounds due to the limited availability of specific this compound data. Actual values must be determined experimentally.

Delving Deeper: Mechanistic Insights through Cellular Assays

Understanding the mechanism of action is paramount to interpreting cytotoxicity data. Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptosis by flow cytometry.

Diagram: Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.

Moving Towards Clinical Relevance: In Vivo Assessment of Therapeutic Index

Promising in vitro results must be validated in vivo to assess a compound's efficacy and toxicity in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[11]

Diagram: In Vivo Efficacy and Toxicity Assessment Workflow

G cluster_0 Efficacy Arm cluster_1 Toxicity Arm (MTD Study) A Implant Human Cancer Cells into Immunocompromised Mice B Allow Tumors to Establish A->B C Treat with this compound Derivative or Vehicle B->C D Monitor Tumor Volume and Body Weight C->D E Calculate Tumor Growth Inhibition (TGI) D->E I Favorable TI? E->I Therapeutic Index Assessment F Administer Escalating Doses to Healthy Mice G Monitor for Clinical Signs of Toxicity and Body Weight Loss F->G H Determine Maximum Tolerated Dose (MTD) G->H H->I

Caption: Integrated workflow for determining in vivo efficacy and toxicity to assess the therapeutic index.

Table 2: Illustrative In Vivo Data for a Hypothetical this compound Derivative

ParameterThis compound DerivativeStandard Chemotherapy (e.g., Paclitaxel)
Efficacy (in A549 Xenograft Model)
Dose and Schedule10 mg/kg, i.p., daily for 14 days15 mg/kg, i.v., every 5 days for 3 cycles
Tumor Growth Inhibition (TGI)65%72%
Toxicity
Maximum Tolerated Dose (MTD)25 mg/kg20 mg/kg
Body Weight Loss at Therapeutic Dose< 5%~10%

Note: This data is illustrative and must be determined experimentally.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3]

Materials:

  • Cancer and non-cancerous cell lines

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate overnight to allow for cell attachment.

  • Treat cells with a serial dilution of the this compound derivative and a vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]

  • Add 100 µL of solubilization solution to dissolve the formazan crystals.[4]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Detection: Annexin V/PI Staining

This protocol outlines the steps for quantifying apoptosis using flow cytometry.[12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[13]

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

In Vivo Efficacy in a Human Tumor Xenograft Model

This protocol describes a general procedure for assessing antitumor activity in mice.[1][14]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line

  • This compound derivative formulation

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound derivative or vehicle control according to the predetermined dosing schedule.

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the Tumor Growth Inhibition (TGI).

Determination of Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[15][16]

Procedure:

  • Use healthy mice of the same strain as in the efficacy study.

  • Administer the this compound derivative at escalating doses to different groups of mice.

  • Monitor the mice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and body weight for a specified period (e.g., 7-14 days).

  • The MTD is typically defined as the highest dose that does not result in mortality or more than a 15-20% loss in body weight.

Conclusion

The assessment of the therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. For this compound derivatives, a systematic evaluation of their cytotoxicity against both cancerous and normal cells, a thorough investigation of their mechanism of action, and a careful determination of their in vivo efficacy and toxicity are essential. While specific data for this particular isomer is still emerging, the methodologies and comparative framework presented in this guide provide a solid foundation for researchers to unlock the therapeutic potential of this promising class of anticancer agents.

References

A Comparative Guide to the Cross-Resistance Profile of 4,6-Dichloroquinoline-Based Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the cross-resistance profiles of antimalarial compounds derived from the 4,6-dichloroquinoline scaffold, a close analog to the foundational 4,7-dichloroquinoline used to synthesize chloroquine. We will explore the mechanistic basis of quinoline resistance in Plasmodium falciparum, present comparative experimental data on novel derivatives, and provide detailed protocols for assessing antimalarial activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

The Challenge: Quinolone Resistance in Plasmodium falciparum

For decades, 4-aminoquinolines, particularly chloroquine (CQ), were the cornerstone of malaria treatment due to their affordability and high efficacy.[1] These drugs function by accumulating in the parasite's acidic digestive vacuole (DV), where they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion.[2][3][4][5] By inhibiting the polymerization of heme into inert hemozoin crystals, the drug leads to a buildup of toxic heme, ultimately killing the parasite.[6]

The widespread emergence of chloroquine-resistant (CQR) P. falciparum has severely compromised its clinical utility.[7][8] The primary driver of this resistance is a series of point mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[2][9] The mutated PfCRT protein, located on the DV membrane, actively expels protonated chloroquine from its site of action, reducing its accumulation and rendering the drug ineffective.[7][8][9] While PfCRT is the principal determinant, mutations in other transporter genes, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), can further modulate the parasite's susceptibility to various quinoline drugs.[4][9][10] This complex resistance landscape necessitates the development of new agents that can circumvent these established mechanisms.

cluster_CQS Chloroquine-Sensitive (CQS) Parasite cluster_CQR Chloroquine-Resistant (CQR) Parasite CQ_ext Chloroquine (CQ) (extracellular) Cytosol_CQS Parasite Cytosol CQ_ext->Cytosol_CQS Diffusion DV_CQS Digestive Vacuole (DV) (Acidic pH) Cytosol_CQS->DV_CQS Accumulation (Proton Trapping) Heme_CQS Toxic Heme DV_CQS->Heme_CQS Inhibits Hemozoin_CQS Hemozoin (Non-toxic) Heme_CQS->Hemozoin_CQS Polymerization PfCRT_WT PfCRT (Wild-Type) CQ_ext_R Chloroquine (CQ) (extracellular) Cytosol_CQR Parasite Cytosol CQ_ext_R->Cytosol_CQR Diffusion DV_CQR Digestive Vacuole (DV) (Acidic pH) Cytosol_CQR->DV_CQR DV_CQR->Cytosol_CQR Heme_CQR Toxic Heme Hemozoin_CQR Hemozoin (Non-toxic) Heme_CQR->Hemozoin_CQR Polymerization (Unhindered) PfCRT_Mut PfCRT (Mutant)

Caption: Mechanism of Chloroquine Action and Resistance.

Rationale for this compound Derivatives

The core strategy in designing novel quinoline-based antimalarials is to chemically modify the classic chloroquine structure in a way that preserves its heme-binding capacity while preventing its recognition and transport by the mutated PfCRT protein.[11][12] By altering the quinoline core (e.g., using a 4,6-dichloro- instead of a 4,7-dichloro- starting material) or, more commonly, by modifying the flexible diaminoalkane side chain, researchers aim to create analogues that are poor substrates for the efflux pump.[1][13]

Key modifications often involve:

  • Varying Side Chain Length: Altering the number of methylene units between the two nitrogen atoms can impact how the molecule fits into the binding pocket of transporter proteins.[13]

  • Modifying Basicity: The basicity of the terminal amino group is crucial for the drug's accumulation in the acidic DV. Fine-tuning this property can optimize potency.

  • Introducing Steric Hindrance: Adding bulky or branched groups to the side chain can sterically block the interaction with the PfCRT efflux channel.[1]

Success is measured by a low Resistance Index (RI) , which is the ratio of the drug's 50% inhibitory concentration (IC₅₀) against a CQR strain to its IC₅₀ against a CQS strain. An RI value close to 1.0 indicates a complete lack of cross-resistance.[1][14]

Comparative Performance: Cross-Resistance Data

The following table summarizes the in vitro activity of representative 4-aminoquinoline analogues, synthesized from 4,7-dichloroquinoline (a close and widely studied relative of this compound), against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data illustrates the impact of side-chain modifications on overcoming resistance.

Compound IDSide Chain ModificationIC₅₀ (nM) vs. CQS Strain (HB3/3D7)IC₅₀ (nM) vs. CQR Strain (Dd2/K1)Resistance Index (RI)Reference
Chloroquine (CQ) N¹,N¹-diethyl-1,4-pentanediamine~10-20~150-300~10-15[1][15]
Compound 11 Tertiary amine with amide1201801.5[1]
Compound 15 Tertiary amine with ester1101701.5[1]
Compound 24 4-alkoxy, tertiary amine3401800.5[1]
DAQ Acetylenic bond in side chain~20-40~30-50~1.2[15]
LDT-623 Novel complex side chain~10-20~10-20~1.0[16]
MG3 Pyrrolizidinylmethyl side chain~5-10~15-25~2-3[17]

Analysis of Performance:

  • Chloroquine (CQ) serves as the baseline, exhibiting a high RI value, which confirms its significantly reduced potency against resistant parasites.

  • Compounds 11 and 15 demonstrate that introducing different functional groups (amides, esters) and maintaining a tertiary amine in the side chain can dramatically lower the RI, restoring much of the activity against the CQR Dd2 strain.[1]

  • Compound 24 , a 4-alkoxy derivative, shows an intriguing profile with an RI below 1.0, suggesting it is actually more potent against the resistant strain than the sensitive one, indicating a complete circumvention of the CQ resistance mechanism.[1]

  • DAQ , an analogue containing a rigid acetylenic bond, shows a very low RI and maintains high potency, indicating that restricting the conformational flexibility of the side chain can be a successful strategy to evade PfCRT-mediated efflux.[15]

  • LDT-623 and MG3 represent more complex, novel chemotypes built on the 4-aminoquinoline core. Their RI values close to 1.0 and high potency against both CQS and CQR strains, including field isolates, highlight them as promising developmental candidates that appear to lack cross-resistance with PfCRT mutants.[16][17]

Experimental Protocol: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

Assessing the cross-resistance profile requires a robust and reproducible in vitro assay. The SYBR Green I-based fluorescence assay is a widely adopted method that is safer and more efficient than older radioisotope-based methods.[15][18] It relies on the principle that the SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, providing a direct measure of parasite proliferation.

Causality Behind Experimental Choices:

  • Asynchronous Culture: Using a mix of parasite life stages ensures that the drug's effect is measured over a full intraerythrocytic cycle, providing a more comprehensive assessment of its inhibitory power.

  • Sorbitol Lysis: This optional step can be used to synchronize cultures to the ring stage before drug exposure, which is critical for specific mechanistic studies, such as investigating drugs that target particular stages.

  • SYBR Green I Dye: This fluorescent dye is highly sensitive to double-stranded DNA. Since mature red blood cells are anucleated, any DNA detected comes from the malaria parasite, making the signal highly specific to parasite growth.

  • Freezing/Thawing: This step is crucial for lysing both the red blood cells and the parasites within them, ensuring the SYBR Green I dye has access to the parasitic DNA.

Step-by-Step Methodology:

  • Drug Plate Preparation:

    • Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium.

    • Dispense 100 µL of each drug concentration into a 96-well black microplate. Include drug-free wells (negative control) and wells with a known antimalarial like Artemisinin (positive control).

  • Parasite Culture Preparation:

    • Maintain an asynchronous culture of P. falciparum (e.g., 3D7 for CQS, Dd2 for CQR) in human O+ red blood cells (RBCs) at 2% hematocrit in complete medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

    • Adjust the parasitemia of the culture to 0.5-1%.

  • Incubation:

    • Add 100 µL of the parasite culture to each well of the pre-dosed drug plate.

    • Incubate the plate for 72 hours at 37°C in a sealed chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

    • After incubation, freeze the plate at -80°C for at least 2 hours, then thaw at room temperature. This freeze-thaw cycle lyses the cells.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Read the fluorescence of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Subtract the background fluorescence from uninfected RBCs.

    • Plot the fluorescence intensity against the drug concentration and use a nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Caption: Workflow for the SYBR Green I Antimalarial Assay.

Conclusion and Future Outlook

The evidence strongly suggests that strategic chemical modification of the 4-aminoquinoline scaffold is a viable approach to overcoming established mechanisms of chloroquine resistance. By altering side-chain length, basicity, and steric bulk, it is possible to design novel compounds that are not substrates for the mutated PfCRT transporter, thereby restoring potent activity against CQR strains of P. falciparum. Compounds like DAQ and LDT-623, with resistance indices near 1.0, demonstrate a near-complete decoupling from the primary resistance mechanism.[15][16]

However, the path to a clinical candidate requires further rigorous evaluation. Future research must focus on:

  • In Vivo Efficacy: Promising in vitro candidates must be tested in animal models of malaria to assess their efficacy, pharmacokinetics, and safety profiles.[17]

  • Multistage Activity: Investigating the activity of these new compounds against other stages of the parasite lifecycle, such as liver stages and gametocytes, could identify molecules capable of not only treating but also preventing transmission.[16]

  • Propensity for Resistance: It is crucial to conduct long-term in vitro drug pressure studies to determine how readily parasites can develop resistance to these new chemotypes.[15]

The development of this compound derivatives and their analogues represents a promising, target-based strategy in the ongoing effort to develop the next generation of affordable and effective antimalarial agents.

References

A Comparative Guide to the Chemical Stability of 4,6- and 4,7-Dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic chemical stability of molecular scaffolds is paramount. The quinoline core is a privileged structure in medicinal chemistry, but its stability can be significantly influenced by the substitution pattern. This guide provides an in-depth comparison of the chemical stability of two closely related analogs: 4,6-dichloroquinoline and 4,7-dichloroquinoline. This analysis is grounded in established principles of chemical reactivity and supported by a proposed comprehensive experimental framework for empirical validation.

Introduction: The Significance of Dichloroquinoline Scaffolds

Dichloroquinoline derivatives are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including antimalarial agents and agrochemicals.[1][2] The 4,7-dichloroquinoline isomer, for instance, is a well-known precursor to the widely used antimalarial drugs chloroquine and hydroxychloroquine.[3][4] The this compound isomer also serves as a versatile intermediate in the development of pharmaceuticals and agricultural chemicals, valued for its reactivity and stability profile.[1] The precise placement of the two chlorine atoms on the quinoline ring system dictates the electron distribution, and consequently, the molecule's susceptibility to various degradation pathways. An understanding of their comparative stability is crucial for designing robust synthetic routes, ensuring the long-term viability of drug candidates, and defining appropriate storage and handling conditions.

Theoretical Stability Comparison: An Electron-Density Perspective

The relative stability of 4,6- and 4,7-dichloroquinoline can be rationalized by examining the electronic effects of the chlorine substituents on the quinoline ring. Chlorine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating, electron-donating resonance effect (+R).

  • 4,7-Dichloroquinoline: The chlorine at position 7 is on the benzenoid ring. Its electron-withdrawing nature primarily influences the carbocyclic portion of the quinoline system.

  • This compound: The chlorine at position 6 is also on the benzenoid ring and in a position para to the ring fusion.

Experimental Framework for Stability Assessment

To empirically determine and compare the stability of 4,6- and 4,7-dichloroquinoline, a comprehensive forced degradation study is recommended.[5][6] This involves subjecting the compounds to a range of stress conditions more severe than those they would typically encounter during storage and use.[5][7] The goal is to generate potential degradation products and identify the degradation pathways.[5]

Key Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, capable of separating the parent compound from its degradation products.[8]

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solutions : Prepare stock solutions of this compound and 4,7-dichloroquinoline in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[8]

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 12, and 24 hours).[8] Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for the same time points.[8] Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor at the specified time points.[8]

    • Thermal Degradation : Place the solid compounds in a temperature-controlled oven at 80°C.[8] Sample at various time points and prepare solutions for analysis.

    • Photolytic Degradation : Expose the stock solutions in a chemically inert, transparent container to a light source providing both UV and visible light.[8] A control sample should be kept in the dark.

  • Sample Analysis : Analyze all stressed samples and controls using the validated stability-indicating HPLC method (see Protocol 2).[8] Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method Development

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted to 3.0).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by the UV-Vis spectra of the parent compounds.

  • Injection Volume : 10-20 µL.[8]

  • Method Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify the parent compound in the presence of its degradants.[8]

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table to facilitate a direct comparison between the two analogs.

Table 1: Comparative Forced Degradation Data for Dichloroquinoline Analogs

Stress ConditionTime (hours)% Degradation of this compound% Degradation of 4,7-dichloroquinolineMajor Degradants Observed
0.1 M HCl, 60°C 2
4
8
12
24
0.1 M NaOH, 60°C 2
4
8
12
24
3% H₂O₂, RT 2
4
8
12
24
Thermal, 80°C 24
Photolytic 24

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and potential outcomes, the following diagrams illustrate the workflow and generalized degradation pathways.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions stock_46 This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_46->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock_46->base oxidation Oxidation (3% H₂O₂, RT) stock_46->oxidation thermal Thermal (80°C, Solid) stock_46->thermal photo Photolytic (UV/Vis Light) stock_46->photo stock_47 4,7-Dichloroquinoline Stock Solution stock_47->acid stock_47->base stock_47->oxidation stock_47->thermal stock_47->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Comparison (% Degradation, Degradant Profile) analysis->data

Caption: Experimental workflow for the comparative forced degradation study.

G cluster_pathways Potential Degradation Pathways parent Dichloroquinoline (4,6- or 4,7-) hydrolysis Hydrolysis (e.g., Chloro to Hydroxy) parent->hydrolysis Acid/Base oxidation Oxidation (e.g., N-oxide formation) parent->oxidation H₂O₂ photodegradation Photodegradation (e.g., Ring cleavage/rearrangement) parent->photodegradation Light

Caption: General degradation pathways for quinoline compounds.

Anticipated Outcomes and Discussion

Based on the general principles of quinoline chemistry, several outcomes can be anticipated:

  • Hydrolytic Stability : Both isomers are expected to undergo hydrolysis, particularly at the C4 position, to yield the corresponding 4-hydroxy-dichloroquinoline. The rate of hydrolysis may differ based on the electronic influence of the second chlorine atom.

  • Oxidative Stability : Quinoline compounds are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[8] Discoloration of the solution (e.g., turning yellow or brown) is a common indicator of oxidative or photolytic degradation.[8]

  • Photostability : Exposure to light can induce photodegradation, potentially leading to the formation of hydroxyquinolines and other byproducts.[8] It is crucial to store solutions of these compounds protected from light.[8]

By systematically evaluating the degradation profiles of 4,6- and 4,7-dichloroquinoline under these controlled stress conditions, researchers can gain a comprehensive understanding of their relative stability. This empirical data is invaluable for making informed decisions in drug design, formulation development, and process chemistry.

Conclusion

While theoretical considerations provide a basis for hypothesizing the relative stability of 4,6- and 4,7-dichloroquinoline, a definitive comparison requires rigorous experimental investigation. The forced degradation study outlined in this guide provides a robust framework for obtaining this critical data. The insights gained from such a study will empower researchers to select the most appropriate isomer for their application, optimize reaction and storage conditions, and ultimately contribute to the development of safer and more effective chemical entities.

References

differential scanning calorimetry of 4,6-dichloroquinoline polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Differential Scanning Calorimetry (DSC) for the Characterization of 4,6-Dichloroquinoline Polymorphs

Introduction: The Critical Role of Polymorphism in Drug Development

In the pharmaceutical landscape, the solid-state properties of an active pharmaceutical ingredient (API) are as crucial as its chemical structure. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact an API's bioavailability, stability, and manufacturability. This compound, a key intermediate in the synthesis of various pharmacologically active compounds, is a prime candidate for polymorphic behavior due to its rigid planar structure and potential for varied intermolecular interactions.

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for identifying and characterizing these polymorphic forms. It measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the precise determination of melting points, enthalpies of fusion, and solid-state transitions that serve as unique fingerprints for each polymorph.

This guide provides a comprehensive methodology for utilizing DSC to compare and characterize potential polymorphs of this compound. We will move beyond a simple protocol, delving into the rationale behind experimental parameters and the interpretation of thermal events, equipping you with the expertise to generate robust and reliable data.

The Workflow of Polymorphic Characterization using DSC

The process begins with the initial discovery of potential different solid forms and proceeds through a systematic thermal analysis to confirm and characterize them. The following workflow illustrates the central role of DSC in this process.

cluster_0 Phase 1: Sample Preparation & Screening cluster_1 Phase 2: DSC Analysis cluster_2 Phase 3: Orthogonal Verification A Crystallization Studies (Solvent, Temperature, etc.) B Microscopic Examination (Identify different crystal habits) A->B Generates potential different forms C DSC Method Development (Heating rate, purge gas, pan type) B->C Samples for analysis D DSC Screening of Samples (Heat-Cool-Heat Cycle) C->D E Data Analysis (Identify Tm, ΔH, transitions) D->E F X-Ray Powder Diffraction (XRPD) (Confirms unique crystal lattice) E->F Correlate thermal events to structure G Thermogravimetric Analysis (TGA) (Rules out solvates/hydrates) E->G Investigate mass loss associated with transitions

Caption: High-level workflow for polymorphic screening, highlighting the central role of DSC.

Hypothetical Polymorphs of this compound: Form I and Form II

For the purpose of this guide, let us hypothesize that our crystallization studies have yielded two distinct crystal habits of this compound, which we will designate Form I and Form II . Form I is the initially produced, stable form, while Form II is a metastable form obtained through rapid cooling crystallization. Our objective is to use DSC to confirm they are indeed different polymorphs and to quantify their thermal properties.

Experimental Protocol: DSC Analysis

This protocol is designed to be a self-validating system. The inclusion of a heat-cool-heat cycle is crucial for observing the behavior of metastable forms and their potential conversion to more stable forms.

Instrumentation and Consumables:

  • DSC Instrument: Calibrated for temperature and enthalpy with a high-purity indium standard.

  • Sample Pans: Tzero Aluminum Hermetic pans are recommended to prevent sublimation.

  • Purge Gas: High-purity nitrogen (99.99%) at a flow rate of 50 mL/min. This inert atmosphere prevents oxidative degradation.

  • Sample: 2-3 mg of this compound (Form I or Form II), accurately weighed. A small sample mass minimizes thermal gradients within the sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Tare an empty Tzero aluminum hermetic pan and lid.

    • Carefully weigh 2-3 mg of the sample directly into the pan. Distribute the sample evenly across the bottom to ensure uniform heat transfer.

    • Hermetically seal the pan. This is critical for volatile or sublimeable compounds like many quinoline derivatives.

  • Instrument Setup (Thermal Method):

    • Segment 1 (Equilibration): Equilibrate the instrument at 25°C.

    • Segment 2 (First Heat): Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This rate is a standard starting point, balancing resolution and sensitivity. This scan will reveal the melting behavior of the initial form.

    • Segment 3 (Cooling): Cool the sample from 200°C to 25°C at a controlled rate of 20°C/min. This step investigates the recrystallization behavior from the melt.

    • Segment 4 (Second Heat): Ramp the temperature from 25°C to 200°C at 10°C/min. This second heating scan is crucial. It analyzes the solid form that crystallized during the cooling step, helping to confirm the identity of the most stable polymorph according to Ostwald's Rule of Stages.

Caption: Detailed experimental workflow for the DSC heat-cool-heat cycle.

Data Interpretation and Comparison

The resulting DSC thermograms provide a wealth of information. The key is to analyze the endothermic (melting) and exothermic (crystallization) events.

  • Form I (Stable Polymorph): In the first heating scan, we expect to see a single, sharp endotherm corresponding to its melting point. Since it is the most stable form, after melting and recrystallizing during the cooling phase, the second heating scan should show an identical melting endotherm.

  • Form II (Metastable Polymorph): The thermogram for a metastable form is often more complex. During the first heating scan, one might observe an exothermic event (recrystallization) as the metastable Form II converts to the more stable Form I, followed immediately by the melting endotherm of Form I. Alternatively, if the conversion is slow, Form II might melt at its own, lower melting point. The second heating scan, after cooling from the melt, should show only the melting endotherm of the stable Form I.

Illustrative Comparative Data:

The table below summarizes the expected (hypothetical) DSC data for our two polymorphs of this compound.

ParameterForm I (Stable)Form II (Metastable)Significance
First Heat Scan Identifies the initial state of the material.
Melting Onset (Tonset)~135.2 °C~128.5 °CA lower melting point often indicates lower thermodynamic stability.
Melting Peak (Tpeak)~137.0 °C~130.1 °CThe peak of the endotherm.
Enthalpy of Fusion (ΔHfus)~28.5 J/g~23.1 J/gA lower enthalpy of fusion is also characteristic of a metastable form.
Observed TransitionsSingle sharp endothermSingle endotherm (if no conversion) OR exotherm followed by endotherm.An exothermic event before melting is a strong indicator of a metastable form converting to a more stable one.
Second Heat Scan Identifies the thermodynamically stable form.
Melting Onset (Tonset)~135.2 °C~135.2 °CBoth forms, after melting and recrystallizing, yield the same stable polymorph.
Melting Peak (Tpeak)~137.0 °C~137.0 °CConfirms the identity of the stable form.
Enthalpy of Fusion (ΔHfus)~28.5 J/g~28.5 J/gThe enthalpy value should be consistent for the stable form.

Conclusion and Best Practices

Based on this analysis, the distinct melting points and enthalpies of fusion in the first heating scan confirm that Form I and Form II are indeed different polymorphs. The fact that Form II either converts to Form I upon heating or, after melting, recrystallizes as Form I (as shown in the identical second heat scan) provides conclusive evidence that Form I is the more thermodynamically stable polymorph under these conditions.

This DSC methodology provides a robust, reliable, and efficient means of screening for and characterizing polymorphs of this compound. For complete characterization, it is imperative to complement these DSC results with orthogonal techniques like X-Ray Powder Diffraction (XRPD) to confirm the unique crystal structures and Thermogravimetric Analysis (TGA) to rule out the presence of solvates or hydrates.

Validating the Mechanism of Action of Lead 4,6-Dichloroquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technical comparison of methodologies to validate the mechanism of action (MoA) of a hypothetical lead 4,6-dichloroquinoline compound, herein designated as LQD-461. While this compound itself is a known synthetic intermediate[1][2][3], its derivatives represent a burgeoning class of bioactive molecules, with many quinoline-based compounds emerging as potent kinase inhibitors in oncology.[4][5][6] This guide will therefore postulate LQD-461 as a novel inhibitor of a key signaling kinase, for example, a receptor tyrosine kinase (RTK) like c-Met, which is often dysregulated in cancer.[6][7]

We will objectively compare the performance of LQD-461 with established alternatives: Crizotinib , an FDA-approved multi-targeted RTK inhibitor including c-Met, and Compound X , a tool compound known for its high selectivity for a different kinase family, to serve as a negative control for pathway-specific effects. The experimental framework detailed below is designed to be a self-validating system, moving from direct target engagement to downstream cellular consequences, providing a robust and comprehensive approach to MoA validation.

Section 1: Establishing Direct Target Engagement

The foundational step in validating a compound's MoA is to unequivocally demonstrate its physical interaction with the intended molecular target within a cellular context.[8][9][10] A multi-pronged approach, combining biophysical and biochemical methods, provides the most compelling evidence.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12][13]

Experimental Rationale: The binding of LQD-461 to its target kinase is expected to increase the protein's thermodynamic stability, resulting in a higher melting temperature (Tm). By comparing the Tm shift induced by LQD-461 with that of Crizotinib and the non-binding Compound X, we can assess both target engagement and relative affinity in a physiological setting.

Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Protein Quantification A Treat cells with LQD-461, Crizotinib, Compound X, or Vehicle (DMSO) B Heat cell suspensions across a temperature gradient A->B Incubate C Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation B->C Process D Analyze soluble fraction by Western Blot or other quantitative methods (e.g., AlphaScreen) C->D Analyze

Caption: CETSA experimental workflow for assessing target engagement.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Plate a human cancer cell line with high expression of the target kinase (e.g., MKN-45 gastric cancer cells for c-Met) and grow to 70-80% confluency. Treat cells with 10 µM of LQD-461, Crizotinib, Compound X, or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase remaining in solution by Western blot using a specific antibody.[14][15]

Data Presentation: CETSA Melt Curves and Isothermal Dose-Response

CompoundTarget KinaseApparent Tm (°C)ΔTm vs. Vehicle (°C)
Vehicle (DMSO)c-Met48.2-
LQD-461 (10 µM) c-Met 56.5 +8.3
Crizotinib (10 µM)c-Met58.1+9.9
Compound X (10 µM)c-Met48.3+0.1
CompoundTarget KinaseEC50 for Thermal Shift (nM)
LQD-461 c-Met 150
Crizotinibc-Met85
Compound Xc-Met>10,000
Kinobeads® Competition Binding Assay

To corroborate the CETSA findings and to profile the selectivity of LQD-461 across a broader kinome, a competition binding assay using Kinobeads is employed.[16][17] This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large number of kinases from a cell lysate.[18][19]

Experimental Rationale: By pre-incubating the lysate with a free compound (LQD-461), the binding of kinases to the beads will be competed off in a concentration-dependent manner for direct targets. This allows for the determination of apparent dissociation constants (Kdapp) for hundreds of kinases simultaneously, providing a quantitative measure of both potency and selectivity.[16][20]

Workflow for Kinobeads Assay

cluster_0 Lysate Incubation cluster_1 Kinase Pulldown cluster_2 Elution & Digestion cluster_3 Mass Spectrometry A Incubate cell lysate with increasing concentrations of LQD-461 or Crizotinib B Add Kinobeads to capture kinases not bound by the free compound A->B Compete C Wash beads, elute bound proteins, and digest into peptides B->C Process D Identify and quantify peptides by LC-MS/MS C->D Analyze

Caption: Kinobeads competition binding assay workflow.

Detailed Protocol for Kinobeads Assay:

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., K-562) known to express a broad range of kinases.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of LQD-461 or Crizotinib (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Kinobeads Incubation: Add the Kinobeads slurry to each sample and incubate to allow for the capture of kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry to identify and quantify the captured kinases. The reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates a direct binding interaction.

Data Presentation: Kinase Selectivity Profile

KinaseLQD-461 Kdapp (nM)Crizotinib Kdapp (nM)
c-Met 120 15
ALK>100025
ROS1>100030
AXL850150
SRC>5000>1000
EGFR>5000>2000

Section 2: Assessing Downstream Signaling and Cellular Phenotype

Confirming that target engagement translates into a functional cellular response is the next critical step. This involves analyzing the modulation of the target's signaling pathway and observing the resulting cellular phenotype.[21][22]

Western Blot Analysis of Pathway Modulation

Experimental Rationale: If LQD-461 inhibits our target kinase (c-Met), we expect to see a reduction in its autophosphorylation and the phosphorylation of its key downstream effectors, such as AKT and ERK.[23][24] Western blotting is a standard and robust method to quantify these changes in protein phosphorylation.[14][15][25]

Signaling Pathway Diagram

LQD461 LQD-461 cMet c-Met LQD461->cMet p_cMet p-cMet cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K Ras Ras p_cMet->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation

Caption: Hypothesized signaling pathway inhibition by LQD-461.

Detailed Protocol for Western Blot Analysis:

  • Cell Treatment: Seed cells and serum-starve them to reduce basal signaling. Stimulate the pathway (e.g., with HGF for the c-Met pathway) in the presence of increasing concentrations of LQD-461, Crizotinib, or Compound X for a defined period (e.g., 30 minutes).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample to ensure equal loading.[24]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT).

  • Detection and Quantification: Use fluorescently labeled secondary antibodies for multiplex detection and quantify the band intensities using an imaging system.[23]

Data Presentation: Inhibition of Pathway Signaling

CompoundIC50 p-c-Met (nM)IC50 p-AKT (nM)IC50 p-ERK (nM)
LQD-461 180 210 250
Crizotinib253540
Compound X>10,000>10,000>10,000
Phenotypic Assays

The final validation step is to demonstrate that the observed target engagement and pathway modulation lead to a relevant cellular outcome.[26][27][28][29][30] For a hypothesized anti-cancer agent, this would typically be the inhibition of cell proliferation or the induction of apoptosis.

Experimental Rationale: Inhibition of a pro-survival kinase like c-Met by LQD-461 should result in decreased cell viability and proliferation in cancer cell lines dependent on this pathway.

Detailed Protocol for Cell Viability Assay (e.g., CellTiter-Glo®):

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of LQD-461, Crizotinib, and Compound X for 72 hours.

  • Lysis and Signal Detection: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Measure luminescence using a plate reader and calculate the GI50 (concentration for 50% growth inhibition) values.

Data Presentation: Anti-proliferative Activity

CompoundCell Line (c-Met dependent) GI50 (nM)Cell Line (c-Met independent) GI50 (nM)
LQD-461 250 >10,000
Crizotinib45>5,000
Compound X>10,000>10,000

Conclusion

This guide outlines a logical and robust workflow for validating the mechanism of action of a lead this compound compound, LQD-461, hypothesized to be a c-Met kinase inhibitor. By systematically progressing from direct target binding (CETSA, Kinobeads) to downstream pathway analysis (Western blot) and culminating in a functional cellular readout (phenotypic assay), researchers can build a comprehensive and compelling data package.[31][32] The comparative approach, including a known active compound and a relevant negative control, is crucial for interpreting the specificity and potency of the novel agent. This structured validation framework ensures scientific integrity and provides the necessary confidence to advance promising lead compounds through the drug discovery pipeline.

References

A Comparative Analysis of Novel 4,6-Dichloroquinoline Derivatives Against Standard-of-Care Drugs in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a privileged scaffold in the realm of medicinal chemistry. Its derivatives have consistently yielded compounds with a remarkable breadth of pharmacological activities, including potent anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] This versatility stems from the quinoline nucleus's ability to interact with various biological targets, a capacity that can be finely tuned through targeted chemical modifications. Among the many quinoline-based starting materials, 4,6-dichloroquinoline is a particularly valuable, albeit less explored, building block for the synthesis of novel therapeutic candidates.[4][5][6] The strategic placement of chlorine atoms at the 4 and 6 positions offers unique electronic properties and reactive sites for further chemical elaboration.

This guide presents a comprehensive comparative analysis of a series of novel this compound derivatives against established standard-of-care drugs in the fields of oncology and infectious diseases. We will delve into the synthetic rationale, provide detailed experimental protocols for biological evaluation, and present a critical analysis of the structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of our target this compound derivatives begins with the strategic construction of the core quinoline scaffold, followed by the introduction of diverse functionalities. While several methods exist for quinoline synthesis, such as the Skraup and Friedländer reactions, a common and adaptable approach involves the cyclization of an appropriately substituted aniline.[1][2]

Our synthetic strategy leverages the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution, allowing for the introduction of various side chains.[6] This is a critical step in modulating the biological activity of the final compounds.

General Synthetic Protocol:
  • Cyclization: The synthesis initiates with the reaction of a 4-chloroaniline derivative with diethyl malonate, followed by a high-temperature cyclization to form the corresponding 4-hydroxy-6-chloroquinoline. The choice of a substituted aniline allows for the introduction of initial diversity into the molecular framework.

  • Chlorination: The resulting 4-hydroxy-6-chloroquinoline is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the key intermediate, this compound. This step is crucial for activating the 4-position for subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The final step involves the reaction of this compound with a variety of primary or secondary amines. This reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may be heated to drive the reaction to completion. This step is the primary driver of chemical diversity in the synthesized library of compounds.

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization 4-Chloroaniline 4-Chloroaniline Cyclization Cyclization 4-Chloroaniline->Cyclization Diethyl malonate, High Temperature 4-Hydroxy-6-chloroquinoline 4-Hydroxy-6-chloroquinoline Cyclization->4-Hydroxy-6-chloroquinoline Chlorination Chlorination 4-Hydroxy-6-chloroquinoline->Chlorination POCl3 This compound This compound Chlorination->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Various Amines (R-NH2) Final this compound Derivatives Final this compound Derivatives Nucleophilic Substitution->Final this compound Derivatives

Caption: Synthetic workflow for this compound derivatives.

Comparative Anticancer Evaluation

The anticancer potential of our synthesized this compound derivatives was assessed against a panel of human cancer cell lines. For this guide, we will focus on the results obtained against the MCF-7 human breast cancer cell line, a well-characterized and widely used model in cancer research.[7] The performance of our novel compounds was compared against Doxorubicin, a standard-of-care anthracycline antibiotic used in the treatment of a wide range of cancers, including breast cancer.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11] This colorimetric assay is a reliable and widely accepted method for assessing cell viability.[9][11] The underlying principle is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives or Doxorubicin. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.[12]

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), defined as the concentration of a compound that inhibits cell growth by 50%, is calculated from the dose-response curves generated from the absorbance data.[13][14]

G Seed MCF-7 cells Seed MCF-7 cells Treat with compounds Treat with compounds Seed MCF-7 cells->Treat with compounds Incubate (48h) Incubate (48h) Treat with compounds->Incubate (48h) Add MTT solution Add MTT solution Incubate (48h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Solubilize formazan Solubilize formazan Incubate (4h)->Solubilize formazan Measure absorbance Measure absorbance Solubilize formazan->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Anticancer Activity Data
CompoundIC₅₀ against MCF-7 (µM)
This compound Derivative 1 5.2
This compound Derivative 2 2.8
This compound Derivative 3 8.1
Doxorubicin (Standard-of-Care) 0.9

Analysis: The hypothetical data presented in the table indicates that while none of the novel derivatives surpassed the potency of the standard-of-care drug, Doxorubicin, Derivative 2 exhibited promising anticancer activity with a low micromolar IC₅₀ value. This suggests that the this compound scaffold is a viable starting point for the development of new anticancer agents. Further structural modifications could lead to enhanced potency.

Comparative Antimicrobial Evaluation

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[15] Quinoline derivatives have a long history of use as antimicrobial agents, with the fluoroquinolones being a prominent class of antibiotics.[16] We, therefore, evaluated our synthesized this compound derivatives for their antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Their efficacy was compared to Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Serial twofold dilutions of the test compounds and Ciprofloxacin are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (S. aureus or E. coli) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Positive (bacteria and medium, no compound) and negative (medium only) growth controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

G Prepare compound dilutions Prepare compound dilutions Inoculate with bacteria Inoculate with bacteria Prepare compound dilutions->Inoculate with bacteria Incubate (18-24h) Incubate (18-24h) Inoculate with bacteria->Incubate (18-24h) Observe for growth Observe for growth Incubate (18-24h)->Observe for growth Determine MIC Determine MIC Observe for growth->Determine MIC

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 4,6-Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the quantitative structure-activity relationships (QSAR) for the 4,6-dichloroquinoline series, a scaffold of significant interest in contemporary drug discovery. We will objectively compare its pharmacological performance against other relevant quinoline-based alternatives, supported by experimental data and computational models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structural requirements for optimizing the therapeutic potential of quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent platform for introducing diverse functional groups, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. This versatility has led to the development of quinoline-based drugs for treating malaria (e.g., Chloroquine), cancer, and viral infections.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their biological activities.[1][2] By developing mathematical models, QSAR enables the prediction of activity for novel compounds, thereby guiding rational drug design and optimizing lead compounds.[2][3] This guide focuses specifically on the this compound scaffold, examining how its unique substitution pattern dictates its biological activity in comparison to other quinoline series.

The QSAR Workflow: From Molecular Structure to Predictive Model

A robust QSAR study follows a systematic workflow to ensure the resulting model is statistically significant and predictive. The process involves meticulous data preparation, descriptor calculation, model generation using various statistical methods, and rigorous validation.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Application A Dataset Collection (Congeneric Series with Biological Activity Data) B 2D/3D Structure Generation & Optimization A->B C Data Curation (Removal of duplicates, outliers) B->C D Calculation of Molecular Descriptors (e.g., Steric, Electronic, Hydrophobic) C->D E Data Splitting (Training and Test Sets) D->E F Model Generation (e.g., MLR, PLS, Machine Learning) E->F G Internal & External Validation (q², r²_pred) F->G H Model Interpretation (Identify Key Structural Features) G->H I Prediction of New Compounds & Rational Design H->I

Caption: A generalized workflow for developing a predictive QSAR model.

Comparative Analysis: 4,6-Dichloroquinolines vs. Alternative Scaffolds

The biological activity of quinoline derivatives is highly dependent on the substitution pattern on the quinoline core. The 4- and 6-positions are critical for modulating activity, particularly in anticancer and anti-HBV applications.

Anti-Hepatitis B Virus (HBV) Activity

A study on 4-aryl-6-chloro-quinoline derivatives revealed that this scaffold possesses significant potential as non-nucleoside anti-HBV agents.[4] The primary mechanism involves the inhibition of HBV DNA replication and the secretion of viral antigens (HBsAg and HBeAg).

Key SAR Insights for 4-Aryl-6-Chloro-Quinolines:

  • Position 6 Chlorine: The presence of a chlorine atom at the 6-position is consistently associated with potent anti-HBV activity.

  • Position 4 Aryl Group: The nature of the aryl substituent at position 4 is a major determinant of activity. Electron-donating or withdrawing groups on this aryl ring can significantly modulate the inhibitory potential.

  • Optimal Compounds: Compounds with specific substitutions on the 4-aryl ring demonstrated IC50 values for HBV DNA replication in the low micromolar range (4.4-9.8 µM), comparable to the positive control, tenofovir.[4]

Comparison with Other Anti-HBV Agents: While detailed QSAR comparisons are limited in the literature, the performance of the 4-aryl-6-chloro-quinoline series is notable. Unlike nucleoside analogs which target the viral polymerase, these compounds represent a different mechanistic class, offering potential advantages in overcoming resistance.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in anticancer drug design. The 4-aminoquinoline series, in particular, has been extensively studied for its cytotoxic effects against various cancer cell lines.

QSAR of 4-Aminoquinoline Derivatives: A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB468).[5]

  • Key Structural Features: The substitution at the 7-position (e.g., with Cl or F) and the nature of the amino side chain at the 4-position are crucial for activity.

  • Performance: One of the most active compounds, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, showed potent activity against MDA-MB468 cells.[5] Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, was particularly effective against MCF-7 cells.[5]

Comparative Data:

Compound SeriesTargetKey Structural FeatureRepresentative Activity (GI50/IC50)Reference
4-Aryl-6-Chloro-Quinoline HBV DNA Replication6-Cl, 4-Aryl substitution4.4 - 9.8 µM[4]
4-Amino-7-Chloro/Fluoro-Quinoline Breast Cancer Cells7-Cl/F, 4-Amino side chain7.35 - 8.73 µM (MDA-MB468)[5]
4-Amino-7-Chloro-Quinoline Breast Cancer Cells7-Cl, 4-Amino side chain8.22 µM (MCF-7)[5]

This comparison highlights that while both the 4,6-dichloro and 4-amino-7-chloro series exhibit potent biological activities, the optimal substitution pattern is highly dependent on the therapeutic target. The 6-chloro substitution appears critical for anti-HBV activity, whereas a 7-chloro or 7-fluoro group combined with a specific amino side chain at position 4 is favorable for cytotoxicity against breast cancer cells.

3D-QSAR and Molecular Docking: Unveiling the "Why"

To move beyond correlation and understand the causal basis of the observed SAR, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed.[6][7] These methods, often combined with molecular docking, provide a three-dimensional perspective on how a molecule interacts with its biological target.[8][9]

For instance, in the development of antimalarial quinoline derivatives, 3D-QSAR models have been crucial.[10][11][12] These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

Caption: Key structural determinants for the biological activity of quinoline derivatives.

  • CoMFA/CoMSIA Insights: For antimalarials, CoMSIA models often reveal that steric bulk, electrostatic interactions, and hydrogen bond donor/acceptor fields are critical.[10][11] For example, a bulky substituent might be favored in a large hydrophobic pocket of the target enzyme (like Plasmodium falciparum lactate dehydrogenase), while an electron-rich group might be disfavored near a negatively charged residue.[10]

  • Molecular Docking: Docking studies can then place the molecule into the active site of the target protein, providing a visual hypothesis for these interactions. This combined approach allows researchers to design new molecules with improved binding affinity and, consequently, higher potency.[6]

Experimental Protocols: A Self-Validating System

The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. Therefore, standardized and well-documented experimental protocols are essential.

General Synthesis of 4-Aminoquinoline Derivatives

This protocol describes a common method for synthesizing 4-aminoquinoline derivatives from a 4-chloroquinoline precursor.

Objective: To displace the chlorine atom at the 4-position of a substituted quinoline with a desired amine.

Procedure:

  • A mixture of the appropriate 7-substituted-4-chloroquinoline (2.5 mmol) and the desired amine (e.g., butylamine, 5 mmol) is prepared.[5]

  • The reaction mixture is heated to 120–130 °C with constant stirring and maintained at this temperature for 6 hours.[5]

  • After cooling to room temperature, the mixture is dissolved in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO3, water, and brine.[5]

  • The organic layer is then dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the crude product.

  • The final product is purified, typically by column chromatography, to yield the desired 4-aminoquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of synthesized compounds.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).

Procedure:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB468) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 3-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for anti-HBV applications.[4] QSAR and molecular modeling studies are indispensable tools for rationally navigating the chemical space around this and other quinoline cores.

Comparative analysis reveals that while general principles of quinoline SAR exist, the optimal substitution pattern is highly target-specific. The 6-chloro position appears crucial for anti-HBV activity, whereas the 7-position is a key modification site for anticancer 4-aminoquinolines.[4][5]

Future research should focus on:

  • Developing more comprehensive 3D-QSAR models for the this compound series against a wider range of biological targets.

  • Synthesizing and testing novel derivatives designed based on the predictions from these models.

  • Utilizing integrated computational approaches, combining QSAR, pharmacophore modeling, and molecular dynamics simulations, to gain a deeper understanding of the dynamic interactions between these ligands and their protein targets.

By leveraging these advanced computational techniques, the scientific community can accelerate the discovery of new, potent, and selective quinoline-based drugs to address unmet medical needs.

References

Safety Operating Guide

Personal protective equipment for handling 4,6-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance, but the very foundation of innovative and reproducible research. This guide provides essential, field-tested procedures for the safe handling and disposal of 4,6-Dichloroquinoline. Our aim is to empower you with the knowledge to manage this compound confidently and safely, ensuring both personal protection and the integrity of your work.

Immediate Safety Profile: Understanding the Risks

This compound is a chlorinated quinoline derivative used as a key intermediate in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents, as well as in the formulation of agrochemicals.[1] While its reactivity is valuable, it also presents distinct hazards that demand rigorous adherence to safety protocols.

The primary risks associated with this compound are significant and immediate upon exposure. It is classified as acutely toxic if swallowed and can cause serious eye damage or irritation.[2][3] It is also known to cause skin irritation and may lead to respiratory irritation if inhaled as a dust or fume.[4]

Hazard Summary Table:

Hazard ClassificationDescriptionPrimary Route of ExposureReference
Acute Oral Toxicity Toxic or harmful if swallowed.Ingestion[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.Eyes[4]
Skin Corrosion/Irritation Causes skin irritation upon contact.Skin[4]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Inhalation[4][5]

Given these hazards, the causality is clear: direct contact with skin or eyes, ingestion, or inhalation of airborne particles must be prevented through a multi-layered approach of engineering controls, personal protective equipment, and stringent handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection :

    • Mandatory : Wear chemical safety goggles with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6]

    • Rationale : Standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne dust particles which can cause serious irritation.[4]

    • Best Practice : If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile rubber, butyl rubber, or polychloroprene are suitable materials.[4] Always inspect gloves for degradation or punctures before use.[4][5] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

    • Lab Coat/Coveralls : A flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls are recommended.[4][7] All protective clothing should have securely fastened collars and cuffs.[8]

    • Footwear : Do not wear open-toed shoes, sandals, or perforated shoes in the laboratory.[9] Fully enclosed, chemical-resistant safety footwear is required to protect against spills.[7][9]

  • Respiratory Protection :

    • When Required : A respirator is necessary when engineering controls (like a fume hood) are not available or are insufficient to prevent inhalation of dust.[4]

    • Type : Use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95, P100) or an air-purifying respirator with appropriate cartridges for organic vapors and particulates.[5][8]

    • Rationale : The fine, powdered nature of solid this compound makes it easy to aerosolize during handling, posing a direct risk to the respiratory system.[5]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure risk at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_area->gather_ppe Proceed to Handling gather_mats 3. Gather Materials (Chemical, Spill Kit, Waste Container) gather_ppe->gather_mats Proceed to Handling don_ppe 4. Don Full PPE gather_mats->don_ppe Proceed to Handling weigh_handle 5. Carefully Weigh & Handle Chemical Inside Hood don_ppe->weigh_handle Proceed to Cleanup conduct_exp 6. Conduct Experiment weigh_handle->conduct_exp Proceed to Cleanup decon_tools 7. Decontaminate Glassware & Equipment conduct_exp->decon_tools Proceed to Cleanup package_waste 8. Package Waste in Sealed, Labeled Container decon_tools->package_waste doff_ppe 9. Doff & Dispose of PPE Correctly package_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands store_waste 11. Store Waste for Professional Disposal wash_hands->store_waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Work Area Preparation :

    • All handling of this compound solid must occur within a certified chemical fume hood to control dust and vapor.[5]

    • Ensure an eye wash station and safety shower are immediately accessible and unobstructed.[6][9]

    • Cover the work surface with absorbent, disposable bench paper.

    • Prepare a designated, clearly labeled hazardous waste container for all contaminated materials.[10]

  • Handling the Chemical :

    • Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.[4][11]

    • When weighing, use a spatula to carefully transfer the solid. Avoid creating dust clouds.[5] Use dry, clean-up procedures if a small spill occurs; do not sweep with a dry brush.[4]

    • Keep the container tightly sealed when not in use.[4][12] The compound may be air-sensitive and should be stored under an inert atmosphere like argon.[4][12]

  • Post-Handling Decontamination :

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol, ethanol) and dispose of the wipes in the designated hazardous waste container.

    • Contaminated clothing should be removed immediately and laundered separately from other lab wear before reuse.[4][7] Disposable coveralls should be placed in the hazardous waste stream.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. Do not attempt to remove contact lenses yourself; this should only be done by skilled personnel.[4]

  • Skin Contact : Remove all contaminated clothing immediately.[13] Wash the affected area vigorously with soap and running water.[4][13] Seek medical attention if irritation develops or persists.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[14] Immediately call a physician or Poison Control Center.[14]

  • Spill Cleanup :

    • Evacuate and alert others in the area.[11]

    • Wearing full PPE (including respiratory protection), cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).

    • Carefully sweep or vacuum (using a grounded, explosion-proof vacuum) the material into a clean, dry, sealed, and properly labeled container for disposal.[4]

    • Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[4]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal is a serious breach of safety and environmental regulations. This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation : All waste contaminated with this compound must be segregated. Keep halogenated organic waste separate from non-halogenated streams.[10]

  • Solid Waste : Collect all contaminated solid waste (e.g., excess compound, used PPE, contaminated wipes, bench paper) in a dedicated, leak-proof, and clearly labeled container.[10]

  • Liquid Waste : Collect any solutions containing this compound in a compatible, sealed, and labeled container.

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[5] Do not pour down the drain or mix with general refuse.[5] The container must be clearly labeled with "Hazardous Waste" and the chemical name.[10]

By implementing these comprehensive safety and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloroquinoline
Reactant of Route 2
Reactant of Route 2
4,6-Dichloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.